molecular formula C10H12N3O3PS2 B128773 Azinphos-methyl CAS No. 86-50-0

Azinphos-methyl

Cat. No.: B128773
CAS No.: 86-50-0
M. Wt: 317.3 g/mol
InChI Key: CJJOSEISRRTUQB-UHFFFAOYSA-N
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Description

Azinphos-methyl is a member of the class of benzotriazines that is 1,2,3-benzotriazine substituted by an oxo group at position 4 and a [(dimethoxyphosphorothioyl)sulfanyl]methyl group at position 3. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an EC 3.1.1.8 (cholinesterase) inhibitor and an agrochemical. It is an organic thiophosphate, an organothiophosphate insecticide and a member of benzotriazines. It derives from a hydride of a 1,2,3-benzotriazine.
Guthion, also called this compound, is an organophosphorous pesticide that was used on many crops, especially apples, pears, cherries, peaches, almonds, and cotton. Many of its former uses have been cancelled by the EPA, and its few remaining uses are currently in the process of being phased out. Guthion is a synthetic substance, it does not occur naturally. Pure guthion is a colorless to white odorless crystalline solid that melts at about 72-74ºC (162-165ºF). Technical-grade guthion is a cream to yellow-brown granular solid. Guthion is poorly soluble in water.
Azinphos methyl is a colorless brown, waxy or white crystalline solid dissolved in a liquid carrier. It is used as a pesticide. It is added to water to create a water emulsifiable liquid. It is toxic by inhalation, skin absorption, and/or ingestion. It is heavier than and insoluble in water. In case of damage to, leaking from containers of this material contact CHEMTREC, 800-424-9300.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethoxyphosphinothioylsulfanylmethyl)-1,2,3-benzotriazin-4-one
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InChI

InChI=1S/C10H12N3O3PS2/c1-15-17(18,16-2)19-7-13-10(14)8-5-3-4-6-9(8)11-12-13/h3-6H,7H2,1-2H3
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InChI Key

CJJOSEISRRTUQB-UHFFFAOYSA-N
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Canonical SMILES

COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2N=N1
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Molecular Formula

C10H12N3O3PS2
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DSSTOX Substance ID

DTXSID3020122
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Molecular Weight

317.3 g/mol
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Physical Description

Azinphos methyl is a colorless brown, waxy or white crystalline solid dissolved in a liquid carrier. It is used as a pesticide. It is added to water to create a water emulsifiable liquid. It is toxic by inhalation, skin absorption, and/or ingestion. It is heavier than and insoluble in water. In case of damage to, leaking from containers of this material contact CHEMTREC, 800-424-9300., Colorless crystals or a brown, waxy solid. [insecticide]; [NIOSH], COLOURLESS CRYSTALS., Colorless crystals or a brown, waxy solid., Colorless crystals or a brown, waxy solid. [insecticide]
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Boiling Point

Decomposes (NTP, 1992), decomposes, Decomposes
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Soluble in methanol, ethanol, and propylene glycol, xylene, other organic solvents., In dichloroethane, acetone, acetonitrile, ethyl acetate, and dimethyl sulfoxide, the solubility is >250 g/L at 20 °C; n-heptane, 1.2 g/L at 20 °C; xylene, 170 g/L at 20 °C, In toluene, dichloromethane, >20 g/L, Readily soluble in most organic solvents (toluene, chloroform, acetonitrile, benzene, carbon tetrachloride, and chlorobenzene), slightly soluble in 1-propanol., In water, 20.9 mg/L at 20 °C, Solubility in water: none, 0.003%
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Density

1.44 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.44 g/cu cm at 20 °C, 1.4 g/cm³, 1.44
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Vapor Pressure

Negligible at 20C (EPA, 1998), 0.00000001 [mmHg], 2.0X10-7 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:, 8 X 10-9 mmHg, 8 x 10-9 mmHg
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Color/Form

Yellowish crystals, Crystals from methanol, Brown, waxy solid, Colorless crystals or a brown, waxy solid., Colorless to white crystalline solid

CAS No.

86-50-0
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Melting Point

163 to 165 °F (EPA, 1998), 73-74 °C, Cream to yellow-brown granular solid, MP: 67-70 °C /Technical/, 163 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Molecular Structure of Azinphos-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azinphos-methyl, a broad-spectrum organophosphate insecticide, has been utilized for the control of a wide variety of insect pests on numerous crops.[1] Its efficacy stems from its potent inhibition of acetylcholinesterase (AChE), an enzyme critical to the proper functioning of the nervous system in both insects and mammals.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and the methodologies used to determine these characteristics. Furthermore, it details its mechanism of action through the inhibition of acetylcholinesterase, providing visual representations of the key pathways and experimental workflows.

Molecular Structure and Identification

This compound is chemically known as O,O-Dimethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate.[3] Its structure is characterized by a benzotriazine ring system linked to a dimethyl phosphorodithioate group via a methyl bridge.

Molecular Formula: C₁₀H₁₂N₃O₃PS₂[4][5]

Molecular Weight: 317.32 g/mol [4]

CAS Number: 86-50-0[1][3]

Canonical SMILES: COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2N=N1[6]

InChI Key: CJJOSEISRRTUQB-UHFFFAOYSA-N[6]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, transport, and biological interactions. A summary of these properties is presented in the table below.

PropertyValueExperimental Protocol
Appearance Pure: White crystalline solid. Technical: Brown waxy solid.[1][7]Visual Inspection
Melting Point 73-74 °C (Pure)[1]OECD Guideline 102
Boiling Point Decomposes above 200 °C[3][7]OECD Guideline 103
Water Solubility 28 - 30 mg/L at 20-25 °C[1][3]OECD Guideline 105 (Flask Method)
Vapor Pressure <1 mPa (<7.5 x 10⁻⁶ mmHg) at 20 °C[1]OECD Guideline 104 (e.g., Static Method, Dynamic Method)
Octanol-Water Partition Coefficient (log Kow) 2.75 - 2.96[6]OECD Guideline 107 (Shake Flask Method)
Density 1.44 g/cm³[3]OECD Guideline 109

Experimental Protocols for Physicochemical Properties

Water Solubility (OECD Guideline 105 - Flask Method)

This method is suitable for determining the water solubility of substances with solubilities above 10⁻² g/L.[4][6] The general procedure involves:

  • Preparation of a Saturated Solution: An excess amount of the test substance (this compound) is added to a vessel containing purified water.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium, ensuring that a saturated solution is formed.[6]

  • Phase Separation: The undissolved substance is separated from the aqueous phase by centrifugation or filtration.

  • Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Vapor Pressure (OECD Guideline 104)

Several methods are described in this guideline, with the static and dynamic methods being common.[1][3]

  • Static Method: The substance is introduced into a vacuum-tight container, and the pressure exerted by the vapor in equilibrium with the substance is measured at a constant temperature.[8]

  • Dynamic Method (Cottrell's Method): The boiling temperature of the substance is determined under various applied pressures. The vapor pressure at a specific temperature is then interpolated from the boiling temperature-pressure data.[3]

Octanol-Water Partition Coefficient (OECD Guideline 107 - Shake Flask Method)

This method determines the ratio of a chemical's concentration in the octanol and water phases of a two-phase system at equilibrium.[7][9]

  • Preparation of Phases: n-Octanol and water are mutually saturated before the experiment.

  • Dissolution of Test Substance: A known amount of this compound is dissolved in either water or n-octanol.

  • Partitioning: The two phases are placed in a vessel and shaken to facilitate the partitioning of the substance between the two immiscible liquids until equilibrium is reached.[9]

  • Phase Separation: The octanol and water phases are separated, typically by centrifugation.[9]

  • Concentration Analysis: The concentration of this compound in each phase is determined using an appropriate analytical technique. The partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve impulse.

Metabolic Activation and Signaling Pathway

This compound itself is a weak inhibitor of AChE. It undergoes metabolic activation in the liver, primarily through cytochrome P450-mediated oxidative desulfuration, to form its oxygen analog, this compound oxon. This oxon is a much more potent inhibitor of AChE. The oxon phosphorylates a serine residue in the active site of AChE, rendering the enzyme inactive. This leads to an accumulation of acetylcholine in the synapse, causing continuous stimulation of cholinergic receptors and resulting in the toxic effects observed.

G cluster_0 Metabolic Activation cluster_1 Synaptic Cleft cluster_2 Inhibition This compound This compound Azinphos-methyl_oxon Azinphos-methyl_oxon This compound->Azinphos-methyl_oxon Cytochrome P450 (Oxidative Desulfuration) AChE Acetylcholinesterase Azinphos-methyl_oxon->AChE Phosphorylation of Serine Residue ACh Acetylcholine ACh->AChE Receptors Cholinergic Receptors ACh->Receptors Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Inactive_AChE Inactive_AChE AChE->Inactive_AChE Inhibition Continuous_Stimulation Continuous_Stimulation Receptors->Continuous_Stimulation Excess ACh

Metabolic activation of this compound and inhibition of Acetylcholinesterase.

Experimental Workflow: Acetylcholinesterase Inhibition Assay

The activity of acetylcholinesterase and its inhibition by compounds like this compound can be quantified using various methods, with the Ellman's assay being a widely used colorimetric technique.[10][11]

G cluster_workflow Acetylcholinesterase Inhibition Assay Workflow (Ellman's Method) prep 1. Prepare Reagents: - Acetylcholinesterase (AChE) solution - Acetylthiocholine (substrate) - DTNB (Ellman's reagent) - Buffer solution - this compound solution (inhibitor) incubation 2. Incubation: Incubate AChE with different concentrations of this compound. prep->incubation reaction 3. Initiate Reaction: Add acetylthiocholine to the AChE-inhibitor mixture. incubation->reaction color_dev 4. Color Development: Thiocholine produced reacts with DTNB to form a yellow product (TNB). reaction->color_dev measurement 5. Measurement: Measure the absorbance of TNB at 412 nm using a spectrophotometer. color_dev->measurement analysis 6. Data Analysis: Determine the percentage of AChE inhibition for each this compound concentration. measurement->analysis

A generalized workflow for determining acetylcholinesterase inhibition.

Conclusion

This technical guide has provided a detailed examination of the chemical properties and molecular structure of this compound. The tabulated data, coupled with descriptions of the standardized experimental protocols, offers a valuable resource for researchers. The visualization of the metabolic activation pathway and the experimental workflow for assessing its primary mode of action—acetylcholinesterase inhibition—further enhances the understanding of this potent insecticide. This information is critical for professionals involved in environmental science, toxicology, and the development of safer and more effective pest control agents.

References

Azinphos-methyl: A Historical and Technical Overview of Its Agricultural Use

Author: BenchChem Technical Support Team. Date: December 2025

Azinphos-methyl , an organophosphate insecticide, has a complex history marked by widespread agricultural use and subsequent regulatory decline due to safety concerns. This technical guide provides a comprehensive overview of its historical usage, mechanism of action, and the experimental methodologies used in its study, tailored for researchers, scientists, and drug development professionals.

Historical Overview

First introduced in the 1950s, this compound saw extensive use as a broad-spectrum insecticide and acaricide for several decades.[1] It was registered for use in the United States in 1959 and in Australia in the late 1960s. The insecticide was applied to a wide variety of fruit, vegetable, nut, and field crops to control chewing and sucking insects.[2]

The use of this compound began to decline in the late 20th and early 21st centuries due to growing concerns about its toxicity to humans, particularly farmworkers, and its adverse effects on aquatic ecosystems. This led to regulatory actions in numerous countries. The European Union banned its use in 2006. The United States Environmental Protection Agency (EPA) initiated a phase-out of all its uses, which concluded with a full ban on its sale and distribution after September 30, 2012, and its use of existing stocks prohibited after September 30, 2013.[3] New Zealand also phased out its use starting in 2009.

Quantitative Data

The following tables summarize key quantitative data related to the application and toxicity of this compound.

Table 1: Application Rates of this compound on Various Crops

CropPest(s)Application Rate (Active Ingredient)
Apples, Pears, Peaches, ApricotsCodling moth, Leaf rollersApply as a full cover spray at 75% petal drop and repeat at 2-3 week intervals.[4]
CitrusRed scale, Mussel scale, Circular purple scale125 ml plus 200 g parathion WP/100 L water as a preventative spray.[4]
CottonBollworm, Aphids1.25 – 1.75 L/ha via tractor or aerial application.[4]
General UseVarious insect pests0.047 to 10.35 lb a.i./A.[5][6]

Table 2: Acute Toxicity of this compound in Various Species

SpeciesRouteLD50/LC50Reference
RatOral4.4 - 16 mg/kg[7][8]
RatDermal88 - 220 mg/kg[7][8]
RatInhalation (1-hour)69 mg/m³[7][9]
Guinea PigOral80 mg/kg[7][8]
MouseOral8 - 20 mg/kg[7][8]
Rainbow Trout96-hour LC500.003 mg/L[7][8]

Mechanism of Action and Signaling Pathway

This compound, like other organophosphate insecticides, functions as an acetylcholinesterase (AChE) inhibitor.[1] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine in synaptic clefts. By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to overstimulation of cholinergic receptors and subsequent disruption of the nervous system in target pests.

This compound Signaling Pathway cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound cluster_outcome Result ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE Overstimulation Receptor Overstimulation Azinphos_methyl This compound Azinphos_methyl->AChE Inhibits ACh_Accumulation Acetylcholine Accumulation ACh_Accumulation->Overstimulation Nervous_System_Disruption Nervous System Disruption Overstimulation->Nervous_System_Disruption

Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

Residue Analysis in Crops using Gas Chromatography

The determination of this compound residues in agricultural products is commonly performed using gas chromatography (GC) coupled with a flame photometric detector (FPD) or mass spectrometry (MS).

Experimental Workflow:

This compound Residue Analysis Workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis cluster_result Result Sample_Collection 1. Sample Collection (e.g., Fruits, Vegetables) Homogenization 2. Homogenization Sample_Collection->Homogenization Extraction 3. Solvent Extraction (e.g., Acetone) Homogenization->Extraction Liquid_Partition 4. Liquid-Liquid Partition (Dichloromethane/Petroleum Ether) Extraction->Liquid_Partition Column_Chromatography 5. Column Chromatography (e.g., Charcoal or SPE) Liquid_Partition->Column_Chromatography GC_FPD_MS 6. GC-FPD/MS Analysis Column_Chromatography->GC_FPD_MS Quantification 7. Quantification GC_FPD_MS->Quantification Residue_Level 8. Determination of This compound Residue Level Quantification->Residue_Level

Workflow for this compound residue analysis in agricultural samples.

Methodology:

  • Extraction: A representative sample of the crop is homogenized and extracted with an organic solvent, typically acetone.[10][11]

  • Cleanup: The crude extract is then subjected to a cleanup procedure to remove interfering co-extractives. This may involve liquid-liquid partitioning with a solvent mixture like dichloromethane and petroleum ether, followed by column chromatography using materials such as charcoal or solid-phase extraction (SPE) cartridges.[10][11]

  • Analysis: The cleaned-up extract is analyzed by gas chromatography. A flame photometric detector (FPD), which is selective for phosphorus-containing compounds, or a mass spectrometer (MS) for more definitive identification and quantification, is used for detection.[10][11]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a known standard.

Acetylcholinesterase Inhibition Assay

The inhibitory effect of this compound on acetylcholinesterase (AChE) activity is commonly measured using a colorimetric method, such as the Ellman assay.[12]

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which is measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor like this compound will result in a decreased rate of color development.

Protocol Outline:

  • Reagent Preparation: Prepare a phosphate buffer (pH 7.4-8.0), a solution of the substrate acetylthiocholine, and a solution of the chromogen DTNB. The enzyme (AChE) is prepared at a suitable concentration.

  • Assay Procedure: a. In a 96-well plate, add the buffer, the enzyme solution, and the test compound (this compound) at various concentrations. A control with no inhibitor is also prepared. b. Incubate the mixture for a defined period to allow the inhibitor to interact with the enzyme. c. Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB. d. Measure the change in absorbance over time at 412 nm using a plate reader.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.

This in-depth guide provides a foundational understanding of the historical and technical aspects of this compound's use in agriculture. The provided data and protocols offer valuable resources for researchers and professionals in related fields.

References

An In-Depth Technical Guide to the Synthesis Pathways and Chemical Precursors of Azinphos-methyl

Author: BenchChem Technical Support Team. Date: December 2025

Azinphos-methyl, a broad-spectrum organophosphate insecticide, is synthesized through a multi-step process involving key chemical precursors and intermediates. This technical guide details the primary synthesis pathways, providing insights into the chemical reactions, precursors, and experimental procedures involved in its production.

Chemical Precursors

The synthesis of this compound relies on several key chemical precursors. The properties of these precursors are summarized in the table below.

PrecursorChemical FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
Anthranilic AcidC₇H₇NO₂137.14White to off-white crystalline powder144-148200 (sublimes)
1,2,3-Benzotriazin-4(3H)-oneC₇H₅N₃O147.13Tan or buff colored powder[1][2]216-218[3][4]360-365[1]
Paraformaldehyde(CH₂O)n~(30)nWhite crystalline solid120-170 (decomposes)-
Thionyl ChlorideSOCl₂118.97Colorless to yellow fuming liquid-104.576
Phosphorus PentasulfideP₂S₅222.27Greenish-yellow crystalline solid286-290513-527
MethanolCH₃OH32.04Colorless liquid-97.664.7
O,O-dimethyl phosphorodithioateC₂H₇O₂PS₂158.18Colorless to light yellow liquid with a bad smell-65
Sodium O,O-dimethyl phosphorodithioateC₂H₆NaO₂PS₂180.17---
N-(chloromethyl)-1,2,3-benzotriazin-4(3H)-oneC₈H₆ClN₃O195.61---

Synthesis Pathways

There are two primary pathways for the industrial synthesis of this compound. Both pathways converge on the formation of a key intermediate, N-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one.

Pathway 1: From 1,2,3-Benzotriazin-4(3H)-one

This pathway begins with the synthesis of 1,2,3-Benzotriazin-4(3H)-one from anthranilic acid, followed by chloromethylation and subsequent reaction with a phosphorodithioate salt.

Step 1: Synthesis of 1,2,3-Benzotriazin-4(3H)-one

The synthesis of the initial heterocyclic structure, 1,2,3-Benzotriazin-4(3H)-one, is typically achieved through the diazotization of anthranilic acid or its amide derivative.[5][6][7] In this process, sodium nitrite is added to a solution of anthranilamide and hydrochloric acid in ice water.[7] The subsequent ring closure is induced by adjusting the pH to 8.5, leading to the formation of 1,2,3-Benzotriazin-4(3H)-one.[7]

Step 2: Synthesis of N-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one

The intermediate N-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one is formed by the reaction of 1,2,3-Benzotriazin-4(3H)-one with paraformaldehyde and thionyl chloride.[7] The reaction is typically carried out in a solvent such as ethylene dichloride. The mixture is first heated to 40°C, and after the addition of thionyl chloride, the temperature is raised to 65°C for approximately four hours.[7]

Step 3: Synthesis of this compound

The final step involves the reaction of N-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one with the sodium salt of O,O-dimethyl phosphorodithioate.[7] This reaction is conducted in a suitable solvent like ethylene dichloride and is heated to 50°C.[7] Sodium bicarbonate is added to neutralize the hydrochloric acid formed during the reaction.[7]

This compound Synthesis Pathway 1 Anthranilic_Acid Anthranilic Acid Benzotriazinone 1,2,3-Benzotriazin-4(3H)-one Anthranilic_Acid->Benzotriazinone Diazotization Chloromethyl_Intermediate N-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one Benzotriazinone->Chloromethyl_Intermediate Azinphos_methyl This compound Chloromethyl_Intermediate->Azinphos_methyl Paraformaldehyde Paraformaldehyde Paraformaldehyde->Chloromethyl_Intermediate Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Chloromethyl_Intermediate DMPDT_Salt Sodium O,O-dimethyl phosphorodithioate DMPDT_Salt->Azinphos_methyl

Diagram of this compound Synthesis Pathway 1.
Pathway 2: From Phosphorus Pentasulfide and Methanol

This alternative pathway begins with the preparation of O,O-dimethyldithiophosphoric acid, which is then used to form the final product.

Step 1: Synthesis of O,O-Dimethyldithiophosphoric Acid and its Salt

O,O-dimethyldithiophosphoric acid is produced by the reaction of phosphorus pentasulfide with methanol.[8] This reaction can be carried out in a solvent like toluene at temperatures between 60-75°C, with reported yields of 91-93%.[9] The resulting acid is then neutralized with a base, such as sodium hydroxide, to form the sodium salt of O,O-dimethyl phosphorodithioate.[9]

Step 2: Synthesis of this compound

The sodium salt of O,O-dimethyl phosphorodithioate is then reacted with the previously synthesized N-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one (as described in Pathway 1, Step 2) to yield this compound. The reaction conditions are similar to those in the final step of Pathway 1.

This compound Synthesis Pathway 2 P2S5 Phosphorus Pentasulfide DMPDT_Acid O,O-Dimethyldithiophosphoric Acid P2S5->DMPDT_Acid Methanol Methanol Methanol->DMPDT_Acid DMPDT_Salt Sodium O,O-dimethyl phosphorodithioate DMPDT_Acid->DMPDT_Salt Neutralization Azinphos_methyl This compound DMPDT_Salt->Azinphos_methyl Chloromethyl_Intermediate N-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one Chloromethyl_Intermediate->Azinphos_methyl

Diagram of this compound Synthesis Pathway 2.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are often proprietary. However, based on available literature, a general outline of the key experimental steps can be described.

Synthesis of N-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one:

  • 1,2,3-Benzotriazin-4(3H)-one and paraformaldehyde are suspended in ethylene dichloride.

  • The mixture is heated to approximately 40°C.[7]

  • Thionyl chloride is added, and the reaction mixture is further heated to 65°C for several hours.[7]

  • After cooling, water is added to the reaction mixture, and it is neutralized.

  • The organic layer containing the product is separated, washed, and the solvent is removed to yield the crude N-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one.

Synthesis of this compound from N-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one:

  • N-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one is dissolved in a suitable solvent such as ethylene dichloride.

  • A solution of the sodium salt of O,O-dimethyl phosphorodithioate in water is added, along with sodium bicarbonate.[7]

  • The mixture is heated to 50°C and stirred.[7]

  • After the reaction is complete, the organic layer is separated, washed, and dried.

  • The solvent is evaporated to yield crude this compound, which can be further purified by recrystallization from a suitable solvent like methanol.

References

A Comprehensive Toxicological Profile of Azinphos-methyl in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Azinphos-methyl is a broad-spectrum organophosphate insecticide with a well-documented history of high toxicity in mammals. This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a focus on its effects in mammalian species. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and safety assessment. This document summarizes key toxicological endpoints, details experimental methodologies for pivotal studies, and provides visual representations of its mechanism of action and experimental workflows. All quantitative data are presented in structured tables for ease of comparison and interpretation.

Introduction

This compound, an organothiophosphate insecticide, has been utilized for the control of a wide range of insect pests on various agricultural crops.[1] Its mode of action, common to organophosphates, is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[4][5] Due to its high acute toxicity and potential for adverse environmental and human health effects, a thorough understanding of its toxicological profile is essential. This guide synthesizes available data on the acute, subchronic, and chronic toxicity of this compound, as well as its toxicokinetics, mechanism of action, genotoxicity, carcinogenicity, and reproductive and developmental effects in mammals.

Acute Toxicity

This compound exhibits high acute toxicity in mammals through oral, dermal, and inhalation routes of exposure.[2][6] The clinical signs of acute intoxication are characteristic of cholinergic crisis and include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, convulsions, and respiratory distress.[7]

Table 1: Acute Toxicity of this compound in Mammalian Species

SpeciesRouteParameterValue (mg/kg bw)Reference(s)
RatOralLD504.4 - 16[6]
MouseOralLD508 - 20[6]
Guinea PigOralLD5080[6]
RatDermalLD5088 - 220[6]
MouseDermalLD5065[6]
RatInhalation (1-hr)LC5069 mg/m³[6]

Subchronic and Chronic Toxicity

Repeated or prolonged exposure to this compound can lead to cumulative toxic effects, primarily related to the sustained inhibition of acetylcholinesterase.[2] Long-term exposure has been associated with neurological symptoms such as impaired memory and concentration, headaches, and irritability.[2]

Table 2: No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL) of this compound

SpeciesDurationRouteNOAELLOAELEndpointReference(s)
Rat90 daysOral0.25 mg/kg/day1 mg/kg/dayCholinesterase inhibition[8]
Dog1 yearOral0.125 mg/kg/day0.5 mg/kg/dayRed blood cell cholinesterase inhibition[6][8]
Rat2 yearsOral~0.5 mg/kg/day5-10 mg/kg/dayDepressed red blood cell counts and brain cholinesterase activity[8]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is readily absorbed into the systemic circulation following oral, dermal, and inhalation exposure.[9] Following absorption, it is widely distributed throughout the body. The metabolism of this compound primarily occurs in the liver and involves oxidative desulfuration to its more toxic oxygen analog (oxon) and hydrolysis to various metabolites.[10] The metabolites, which are less toxic, are then excreted, primarily in the urine.[8]

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Oral Oral Bloodstream Systemic Circulation (Bloodstream) Oral->Bloodstream Dermal Dermal Dermal->Bloodstream Inhalation Inhalation Inhalation->Bloodstream Tissues Tissues & Organs Bloodstream->Tissues Metabolism Oxidative Desulfuration & Hydrolysis Tissues->Metabolism Azinphos_Oxon This compound Oxon (More Toxic) Metabolism->Azinphos_Oxon Metabolites Inactive Metabolites Metabolism->Metabolites Urine Urine Metabolites->Urine Feces Feces Metabolites->Feces

Caption: Toxicokinetics (ADME) of this compound in mammals.

Mechanism of Action

The primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE).[4] this compound, particularly its active metabolite this compound oxon, phosphorylates the serine hydroxyl group at the active site of AChE, rendering the enzyme inactive.[4][11] This leads to an accumulation of acetylcholine at cholinergic synapses, resulting in continuous stimulation of muscarinic and nicotinic receptors.[5] This overstimulation disrupts normal nerve function in both the central and peripheral nervous systems, leading to the observed toxic signs and symptoms.[5] Prolonged cholinergic overstimulation can also lead to downstream effects, including excitotoxicity and oxidative stress.[12]

AChE_Inhibition_Pathway Azinphos This compound AChE Acetylcholinesterase (AChE) Azinphos->AChE Inhibits ACh Acetylcholine (ACh) ACh->AChE Hydrolyzed by Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Activates Effect Cholinergic Overstimulation & Neurotoxicity Receptors->Effect Leads to

Caption: Mechanism of this compound toxicity via AChE inhibition.

Genotoxicity and Carcinogenicity

This compound has been evaluated in a number of in vitro and in vivo genotoxicity assays. The majority of studies have not found evidence of a genotoxic potential.[13] Carcinogenicity studies in rats and mice have also been conducted. While one study suggested a possible association with tumors of the pancreas and thyroid in rats, the evidence is not conclusive, and other studies have not shown a carcinogenic effect.[2] Overall, this compound is not generally considered to be a genotoxic or carcinogenic compound.[13]

Reproductive and Developmental Toxicity

Reproductive toxicity studies in rats have shown that high doses of this compound can lead to reduced pup viability.[13] Developmental toxicity studies in rats and rabbits did not show teratogenic effects, although delayed ossification was observed at maternally toxic doses.[14]

Table 3: Reproductive and Developmental Toxicity of this compound

SpeciesStudy TypeNOAEL (Maternal)NOAEL (Developmental)EffectsReference(s)
RatTwo-generation0.25 mg/kg/day-No reproductive effects at this dose[8]
RatDevelopmental-2 mg/kg/dayDelayed ossification at higher, maternally toxic doses[14]
RabbitDevelopmental-1.5 mg/kg/dayDelayed ossification at higher, maternally toxic doses[14]

Experimental Protocols

The following sections provide an overview of the methodologies for key toxicological studies, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 425)

The acute oral toxicity is typically determined using the Up-and-Down Procedure (UDP). This method is a sequential dosing test that uses a minimum number of animals to estimate the LD50.

  • Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are often preferred.

  • Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before and after dosing.

  • Dose Administration: The test substance is administered as a single oral dose by gavage. The initial dose is selected based on available information, and subsequent doses are adjusted up or down by a constant factor depending on the outcome (survival or death) of the previously dosed animal.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing. A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Subchronic Oral Toxicity - 90-Day Study (OECD 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a 90-day period.

  • Test Animals: Young, healthy rodents (usually rats) are randomly assigned to control and treatment groups (typically at least 10 males and 10 females per group).

  • Dose Administration: The test substance is administered daily via the diet, drinking water, or by gavage for 90 days. At least three dose levels and a control group are used.

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded. Ophthalmoscopic examinations, hematology, clinical biochemistry, and urinalysis are performed at specified intervals.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy, including organ weight measurements. Histopathological examination of a comprehensive set of tissues from control and high-dose groups is performed.

Chronic Toxicity and Carcinogenicity (OECD 452)

These long-term studies are designed to characterize the toxic effects of a substance after prolonged and repeated exposure over a major portion of the animal's lifespan and to assess its carcinogenic potential.

  • Test Animals: Typically rodents (rats or mice) are used. The study duration is usually 12-24 months. At least 50 animals of each sex per group are recommended for a combined chronic toxicity and carcinogenicity study.

  • Dose Administration: The test substance is administered daily, usually in the diet, for the duration of the study. At least three dose levels and a control group are used.

  • Observations: Similar to the 90-day study, with more frequent and detailed clinical observations, body weight and food consumption measurements, and periodic hematology and clinical chemistry assessments.

  • Pathology: A complete necropsy is performed on all animals. Histopathological examination is conducted on all tissues from all animals in the control and high-dose groups, and on all gross lesions and target organs from all other groups.

Genotoxicity_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays (if in vitro is positive) cluster_evaluation Evaluation Ames Bacterial Reverse Mutation Assay (Ames Test) MLA Mouse Lymphoma Assay (MLA) Micronucleus In Vivo Micronucleus Test (Bone Marrow or Peripheral Blood) Ames->Micronucleus Positive Result ChromAb In Vitro Chromosomal Aberration Test MLA->Micronucleus Positive Result ChromAb->Micronucleus Positive Result Comet Comet Assay (DNA Strand Breaks) Risk Genotoxic Risk Assessment Micronucleus->Risk Comet->Risk

Caption: General experimental workflow for in vivo genotoxicity testing.

Conclusion

This compound is a highly toxic organophosphate insecticide in mammals. Its primary mechanism of toxicity, the inhibition of acetylcholinesterase, is well-understood and leads to a predictable suite of cholinergic symptoms. The comprehensive toxicological data presented in this guide, including acute, subchronic, and chronic toxicity values, as well as information on its toxicokinetics, genotoxicity, and reproductive/developmental effects, underscore the significant hazard associated with this compound. The detailed experimental protocols provide a framework for the standardized assessment of similar chemical entities. This information is critical for conducting risk assessments, establishing safety guidelines, and informing regulatory decisions to protect human and animal health.

References

Azinphos-Methyl: An In-Depth Technical Guide on its Role as an Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azinphos-methyl, a broad-spectrum organophosphate insecticide, exerts its potent neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative toxicological data, and experimental methodologies related to this compound's function as an AChE inhibitor. Through detailed data tables, experimental protocols, and pathway visualizations, this document serves as a critical resource for researchers and professionals in toxicology, pharmacology, and drug development.

Introduction

Organophosphate (OP) insecticides, including this compound, represent a significant class of neurotoxic compounds. Their primary mechanism of toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts.[1][2] The resulting accumulation of ACh leads to overstimulation of cholinergic receptors, precipitating a state known as cholinergic crisis, characterized by a range of symptoms affecting the central and peripheral nervous systems.[1] this compound itself is a relatively weak inhibitor of AChE; however, it undergoes metabolic activation in vivo to its oxygen analog, this compound oxon (also referred to as "gutoxon"), a significantly more potent inhibitor.[3] Understanding the intricacies of this bioactivation and the subsequent enzyme inhibition is crucial for risk assessment and the development of potential antidotes.

Mechanism of Action

The toxicological action of this compound is a multi-step process that begins with its absorption and metabolic conversion and culminates in the disruption of cholinergic neurotransmission.

Metabolic Activation

This compound is a phosphorothioate, containing a sulfur atom double-bonded to the phosphorus center. In this form, its ability to inhibit AChE is limited. Upon entering the body, it is metabolized by cytochrome P450 (CYP450) enzymes, primarily in the liver.[2] This process, known as oxidative desulfuration, replaces the thione sulfur with an oxygen atom, converting this compound into its highly reactive oxon form.[2][3]

Metabolic Activation of this compound Azinphos_methyl This compound (Phosphorothioate) CYP450 Cytochrome P450 (Oxidative Desulfuration) Azinphos_methyl->CYP450 Metabolism Azinphos_methyl_oxon This compound Oxon (Phosphate) CYP450->Azinphos_methyl_oxon Bioactivation AChE Inhibition Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE_active Active AChE ACh->AChE_active Binds to Receptor Cholinergic Receptor ACh->Receptor Activates Stimulation Continuous Stimulation AChE_inhibited Inhibited AChE (Phosphorylated) Hydrolysis Hydrolysis AChE_active->Hydrolysis Inhibition Inhibition Azinphos_oxon This compound Oxon Azinphos_oxon->AChE_active Phosphorylates Hydrolysis->ACh Releases Choline & Acetate AChE Inhibition Assay Workflow start Start prep Prepare Reagents (Buffer, AChE, DTNB, ATCI, Inhibitor) start->prep setup Set up 96-well Plate (Buffer, Inhibitor, DTNB, AChE) prep->setup preincubate Pre-incubate setup->preincubate initiate Initiate Reaction (Add ATCI) preincubate->initiate measure Kinetic Measurement (Absorbance at 412 nm) initiate->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze end End analyze->end

References

Early Research on the Insecticidal Efficacy of Azinphos-methyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Foundational Studies Establishing the Potency and Application of a Key Organophosphate Insecticide

Introduction

Azinphos-methyl, known commercially as Guthion, emerged in the mid-20th century as a potent, broad-spectrum organophosphate insecticide. First registered in the United States in 1959, its development marked a significant step in the chemical control of agricultural pests.[1] This technical guide delves into the early research that established the insecticidal efficacy of this compound, providing a detailed overview of the experimental protocols, quantitative data from foundational studies, and the logical framework that guided its initial application in pest management. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the early scientific investigations into this noteworthy insecticide.

Core Efficacy Data

The initial research on this compound focused on quantifying its lethal effects on various insect pests, particularly those of significant economic importance to agriculture. The following tables summarize the key quantitative data from this early period, offering a comparative look at its potency across different species and experimental conditions.

Insect SpeciesBioassay TypeFormulationLD50/LC50/Other MetricYearReference
Codling Moth (Cydia pomonella)Topical Application (larvae)Not SpecifiedLD90: 0.158 µg/µl1963Barnes and Moffit, 1963
Various Insect PestsFoliar ApplicationEmulsifiable Liquid, Wettable PowderEffective controlLate 1950s - Early 1960sGeneral Literature
Sucking and Chewing InsectsContact and Stomach ActionVariousBroad-spectrum efficacyLate 1950s - Early 1960sGeneral Literature

Experimental Protocols

The methodologies employed in the early evaluation of this compound laid the groundwork for understanding its insecticidal properties. Below are detailed descriptions of the key experimental protocols cited in the early literature.

Topical Application Bioassay for Codling Moth Larvae (Barnes and Moffit, 1963)

This protocol was designed to determine the lethal dose of this compound required to kill 90% of a population of codling moth larvae (LD90).

  • Insect Rearing: Codling moth larvae were reared on an artificial diet under controlled laboratory conditions to ensure a uniform population for testing.

  • Insecticide Preparation: A stock solution of this compound was prepared, and a series of dilutions were made to create a range of concentrations for testing. The exact solvent and formulation of this compound used in the 1963 study are not specified in the available literature.

  • Application: A micro-applicator was used to apply a precise volume (e.g., 1 microliter) of each insecticide dilution to the dorsal surface of individual third-instar codling moth larvae. A control group of larvae was treated with the solvent alone.

  • Observation: After treatment, the larvae were held in individual containers with a food source at a constant temperature and humidity. Mortality was assessed at specified time intervals (e.g., 24, 48, and 72 hours) after application.

  • Data Analysis: The mortality data was subjected to probit analysis to determine the LD90 value, the dose at which 90% of the test population is killed.

General Foliar Application Field Trials

Early field trials were crucial for evaluating the effectiveness of this compound under real-world agricultural conditions.

  • Test Plots: Experimental plots were established in orchards or fields with known infestations of the target insect pests. Control plots were left untreated or treated with a placebo.

  • Insecticide Formulation and Application: this compound was typically formulated as a wettable powder or emulsifiable concentrate and applied to the foliage of the crops using standard spray equipment of the era. Application rates and spray volumes were carefully recorded.

  • Efficacy Assessment: The efficacy of the treatment was assessed by comparing the pest population densities in the treated and control plots at various intervals after application. This was often done through direct counts of live insects, assessments of crop damage, or the use of insect traps.

  • Residual Activity: To determine the persistence of its insecticidal effect, researchers would monitor pest populations over an extended period following a single application.

Signaling Pathways and Logical Relationships

The insecticidal action of this compound, like other organophosphates, is rooted in its ability to disrupt the nervous system of insects. The following diagrams illustrate the key signaling pathway and the logical workflow of efficacy testing.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) AChE->ACh Breaks down Nerve_Impulse Continuous Nerve Impulse AChR->Nerve_Impulse Stimulates Azinphos This compound Azinphos->AChE Inhibits

Figure 1: Mechanism of Action of this compound

Efficacy_Testing_Workflow cluster_lab Laboratory Bioassays cluster_field Field Trials Dose_Response Dose-Response Studies LC50_LD50 Determine LC50/LD50 Dose_Response->LC50_LD50 Field_Application Field Application Protocols LC50_LD50->Field_Application Efficacy_Assessment Efficacy & Residual Activity Assessment Field_Application->Efficacy_Assessment Registration Product Registration Efficacy_Assessment->Registration Target_Pest Identify Target Pest Species Target_Pest->Dose_Response Formulation Develop Formulations Formulation->Dose_Response

Figure 2: Logical Workflow for Efficacy Testing

Conclusion

The early research on this compound in the late 1950s and early 1960s was pivotal in establishing its role as a major insecticide. Through meticulous laboratory bioassays and comprehensive field trials, scientists were able to quantify its high efficacy against a broad spectrum of insect pests, particularly key agricultural threats like the codling moth. The foundational studies, such as the work of Barnes and Moffit, provided the critical data and methodological framework that guided the application of this compound for decades. This guide has provided a detailed look into this seminal research, offering valuable insights for today's researchers and professionals in the ongoing effort to develop safe and effective pest control solutions.

References

The Rise and Fall of an Organophosphate: A Technical Timeline of Azinphos-methyl

Author: BenchChem Technical Support Team. Date: December 2025

Azinphos-methyl , a broad-spectrum organophosphate insecticide, has a complex history stretching from its synthesis in the post-war era to its eventual prohibition in many parts of the world due to safety concerns. This in-depth technical guide provides a timeline of its discovery, development, and eventual decline, with a focus on the scientific data and experimental protocols that defined its journey.

Discovery and Initial Development

This compound, known by trade names such as Guthion and Gusathion, was first synthesized by Dr. W. Lorenz of Bayer AG. Its development emerged from the broader exploration of organophosphorus chemistry that followed World War II, building on the knowledge gained from nerve agent research.[1]

Timeline of Early Development:

  • 1953: Dr. W. Lorenz at Bayer synthesizes this compound.

  • 1957: this compound is first registered as a pesticide in the United States under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[2]

  • Late 1960s: The insecticide is registered for use in Australia.

Chemical Properties and Synthesis

This compound is chemically known as O,O-Dimethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C10H12N3O3PS2
Molecular Weight 317.33 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 73-74 °C
Water Solubility 28 mg/L at 20°C
Log Kow 2.96
Synthesis of this compound

The synthesis of this compound is a multi-step process. While specific proprietary details may vary, a general synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

  • Formation of N-(hydroxymethyl)benzazimide: Benzazimide is reacted with formaldehyde.

  • Chlorination: The resulting N-(hydroxymethyl)benzazimide is treated with thionyl chloride to form N-(chloromethyl)benzazimide.

  • Condensation: The N-(chloromethyl)benzazimide is then reacted with O,O-dimethyl phosphorodithioic acid to yield this compound.

G Benzazimide Benzazimide Step1 Reaction Benzazimide->Step1 Formaldehyde Formaldehyde Formaldehyde->Step1 ThionylChloride Thionyl Chloride Step2 Chlorination ThionylChloride->Step2 DMPA O,O-dimethyl phosphorodithioic acid Step3 Condensation DMPA->Step3 Intermediate1 N-(hydroxymethyl)benzazimide Step1->Intermediate1 Intermediate2 N-(chloromethyl)benzazimide Step2->Intermediate2 AzinphosMethyl This compound Step3->AzinphosMethyl Intermediate1->Step2 Intermediate2->Step3

A simplified workflow for the synthesis of this compound.

Mode of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, this compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[1][3] AChE is crucial for the proper functioning of the nervous system, as it breaks down the neurotransmitter acetylcholine.

Mechanism of Action:

  • This compound, or more potently its active metabolite this compound oxon, phosphorylates the serine hydroxyl group in the active site of AChE.

  • This phosphorylation inactivates the enzyme, preventing it from hydrolyzing acetylcholine.

  • The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous nerve stimulation.

  • This overstimulation of cholinergic pathways results in tremors, convulsions, paralysis, and ultimately death in insects.

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes (Blocked) Postsynaptic Postsynaptic Neuron AChR->Postsynaptic Stimulates Azinphos This compound Azinphos->AChE Inhibits NerveImpulse_Cont Paralysis/Death Postsynaptic->NerveImpulse_Cont Continuous Firing NerveImpulse Nerve Impulse NerveImpulse->ACh

Signaling pathway of this compound's neurotoxic effect.

Toxicological Profile

This compound is highly toxic to a broad range of organisms, including mammals, birds, and aquatic life. Its toxicity is primarily due to its potent inhibition of acetylcholinesterase.

Table 2: Acute Toxicity of this compound in Vertebrates

SpeciesRouteLD50 / LC50Reference
Rat (oral)Oral4.4 - 16 mg/kg[2][4]
Rat (dermal)Dermal88 - 220 mg/kg[2][4]
Mouse (oral)Oral8 - 20 mg/kg[2][4]
Guinea Pig (oral)Oral80 mg/kg[2][4]
Bobwhite Quail (oral)Oral32.2 mg/kg[2]
Mallard Duck (oral)Oral136 mg/kg[2]
Rainbow Trout (96-hr)Aquatic0.003 mg/L[2][4]

Experimental Protocol: Acute Oral LD50 Study (Rat - General Protocol)

  • Test Animals: Young adult rats of a specific strain (e.g., Wistar), typically 5-6 weeks old, are used. Animals are acclimated to laboratory conditions for at least 5 days.

  • Dosage Preparation: this compound is dissolved in a suitable vehicle (e.g., corn oil). A range of dose levels is prepared.

  • Administration: A single dose is administered by oral gavage to groups of animals (typically 5-10 per sex per dose group). A control group receives the vehicle only.

  • Observation: Animals are observed for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours) and daily thereafter for 14 days. Observations include changes in skin, fur, eyes, and behavior.

  • Data Collection: Mortality is recorded daily. Body weights are measured before dosing and at least weekly thereafter.

  • Necropsy: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy.

  • Statistical Analysis: The LD50 value and its 95% confidence interval are calculated using appropriate statistical methods (e.g., probit analysis).

Environmental Fate

The persistence and mobility of this compound in the environment are critical factors in its overall risk assessment.

Table 3: Environmental Fate of this compound

MediumHalf-lifeNotesReference
Soil124 - 267 days (at 0°C)Degradation is influenced by temperature and microbial activity.[5]
Soil25 - 71 days (at 40°C)[5]
WaterUp to 2 days (in pond water)Subject to degradation by sunlight and microorganisms.[2]

Regulatory History and Decline

Concerns over the acute toxicity of this compound to agricultural workers and its environmental impact led to increased regulatory scrutiny and eventual bans in many countries.

Timeline of Regulatory Actions:

  • 1986: The U.S. Environmental Protection Agency (EPA) issues a registration standard for this compound.[2] It is classified as a Restricted Use Pesticide (RUP), meaning it can only be purchased and used by certified applicators.[2]

  • 2006: The European Union bans the use of this compound.[1]

  • 2013: After a phase-out period, all uses of this compound are banned in the United States.[1]

G cluster_dev Development & Use cluster_reg Regulatory Scrutiny & Decline 1953_Discovery 1953: Discovery 1957_US_Reg 1957: US Registration 1953_Discovery->1957_US_Reg 1960s_Aus_Reg Late 1960s: Australian Registration 1957_US_Reg->1960s_Aus_Reg 1986_RUP 1986: US RUP Classification 1960s_Aus_Reg->1986_RUP 2006_EU_Ban 2006: EU Ban 1986_RUP->2006_EU_Ban 2013_US_Ban 2013: US Ban 2006_EU_Ban->2013_US_Ban

Key milestones in the history of this compound.

Conclusion

The timeline of this compound's discovery and development reflects a broader narrative in the history of pesticides. While its efficacy as a broad-spectrum insecticide was undeniable, a growing understanding of its toxicological and environmental risks ultimately led to its prohibition in many regions. The story of this compound serves as a case study in the ongoing evolution of pesticide science and regulation, highlighting the critical importance of balancing agricultural productivity with human health and environmental protection.

References

Guthion (Azinphos-methyl): A Technical Guide to its Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guthion, the trade name for azinphos-methyl, is a broad-spectrum organophosphate insecticide and acaricide. First registered in 1957, it has been utilized to control a variety of insect pests on fruit, vegetable, nut, and field crops.[1][2] Its efficacy stems from its potent inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[3][4][5] This document provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, degradation pathways, and the experimental methodologies used to determine these characteristics. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized using diagrams.

Chemical and Physical Properties

The physical and chemical characteristics of this compound are crucial for understanding its environmental fate and toxicological profile. Pure this compound is a white, crystalline solid, while the technical-grade product is a brown, waxy solid.[1][2] It is a non-systemic pesticide, meaning it is not transported throughout the plant's tissues.[2]

Identification and General Properties
PropertyValueSource(s)
Common Name This compound[3]
IUPAC Name S-(3,4-dihydro-4-oxobenzo[d]-[1][6][7]-triazin-3-ylmethyl) O,O-dimethyl phosphorodithioate[8]
CAS Number 86-50-0[8]
Chemical Formula C₁₀H₁₂N₃O₃PS₂[8]
Molecular Weight 317.324 g/mol [8]
Appearance Pure: White crystalline solid; Technical: Brown waxy solid[1][2]
Odor Odorless (pure), Rotten cabbage-like (technical)[9][10]
Physicochemical Properties

These properties influence the environmental distribution and bioavailability of this compound.

PropertyValueTemperature (°C)Source(s)
Melting Point 72-74 °C (Pure) / 67-70 °C (Technical)N/A[9]
Boiling Point Decomposes above 200 °CN/A[4]
Vapor Pressure <1 mPa (7.5 x 10⁻⁶ mmHg)20[1]
Water Solubility 30 mg/L25[1]
Solubility in Organic Solvents Readily soluble in most organic solvents (e.g., dichloromethane, toluene)N/A[9]
Octanol-Water Partition Coefficient (log Kₒw) 2.9620[11]
Soil Adsorption Coefficient (Kₒc) 1000N/A[1]

Experimental Protocols

The determination of the physicochemical properties of pesticides like this compound follows standardized international guidelines to ensure consistency and reliability of data.

Water Solubility: OECD Guideline 105

The water solubility of this compound is typically determined using the Column Elution Method or the Flask Method as described in OECD Guideline 105.[12][13]

  • Principle: A saturated solution of the test substance in water is prepared at a constant temperature, and the concentration of the substance in the aqueous phase is determined after equilibration.

  • Flask Method (for solubilities > 10⁻² g/L):

    • An excess amount of this compound is added to a flask containing purified water.

    • The flask is agitated at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).

    • The solution is then centrifuged or filtered to remove undissolved particles.

    • The concentration of this compound in the clear aqueous phase is measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Column Elution Method (for solubilities < 10⁻² g/L):

    • A column is packed with an inert support material coated with an excess of the test substance.

    • Water is passed through the column at a slow, constant rate.

    • The eluate is collected in fractions, and the concentration of the substance in each fraction is determined until a plateau is reached, indicating saturation.

Octanol-Water Partition Coefficient (log Kₒw): OECD Guideline 107/117

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter in assessing its potential for bioaccumulation. The Shake Flask Method (OECD 107) or the HPLC Method (OECD 117) are commonly employed.[14]

  • Principle (Shake Flask Method): The test substance is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured to determine the partition coefficient.

  • Methodology (Shake Flask):

    • Prepare a stock solution of this compound in n-octanol.

    • Add a small volume of the stock solution to a flask containing a known volume of water. The volumes are chosen to ensure that the final concentration in each phase is quantifiable.

    • The flask is shaken vigorously for a set period at a constant temperature to allow for partitioning between the two phases.

    • The mixture is then centrifuged to ensure complete separation of the octanol and water layers.

    • The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical technique.

    • The Kₒw is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of this value is the log Kₒw.

Vapor Pressure: OECD Guideline 104 / EPA OPPTS 830.7950

Vapor pressure is a determinant of a substance's volatility. For compounds with low vapor pressure like this compound, the Gas Saturation Method is often used.[2][15]

  • Principle: A stream of inert gas is passed through or over the surface of the test substance at a known flow rate and for a known period. The amount of substance that vaporizes and is carried by the gas is trapped and quantified.

  • Methodology:

    • A sample of this compound is placed in a thermostatically controlled chamber.

    • A slow, steady stream of an inert gas (e.g., nitrogen) is passed over the sample.

    • The gas, now saturated with the vapor of the substance, is passed through a trap (e.g., a sorbent tube).

    • The amount of this compound collected in the trap is determined analytically.

    • The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through the chamber, and the temperature.

Chemical Degradation

This compound degrades in the environment through several pathways, primarily hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a significant degradation route for this compound, particularly in alkaline waters.[3] The rate of hydrolysis is pH-dependent, being very slow in acidic to neutral conditions and rapid at pH values above 11.0.[3]

  • Experimental Protocol for Hydrolysis Study:

    • Prepare buffered aqueous solutions at various pH levels (e.g., 4, 7, 9, and 11).

    • Add a known concentration of this compound to each buffered solution.

    • Incubate the solutions at a constant temperature in the dark to prevent photolysis.

    • At regular intervals, take aliquots from each solution and analyze the concentration of the remaining this compound and the formation of degradation products using HPLC or GC-MS.

    • The degradation rate and half-life at each pH are then calculated.[16]

The primary hydrolysis products include anthranilic acid and benzamide.[3]

Hydrolysis_Pathway Azinphos_methyl This compound Products Anthranilic Acid, Benzamide, Other Metabolites Azinphos_methyl->Products Hydrolysis Water H₂O (Alkaline conditions)

Caption: Simplified hydrolysis pathway of this compound.

Photolysis

This compound is susceptible to degradation by ultraviolet (UV) light.[17] Photodecomposition is particularly rapid in the presence of high soil moisture.[1]

  • Experimental Protocol for Photolysis Study:

    • Prepare a solution of this compound in a solvent that does not absorb the light used for irradiation (e.g., water or acetonitrile).

    • Expose the solution to a light source that simulates sunlight (e.g., a xenon arc lamp) in a temperature-controlled chamber.

    • A control sample is kept in the dark under the same conditions.

    • At various time points, samples are withdrawn from both the irradiated and control solutions.

    • The concentration of this compound and its photoproducts are determined by analytical methods like HPLC or GC-MS.

    • The rate of photolysis and the quantum yield are calculated.[18]

Major photolysis products include benzazimide and N-methyl anthranilic acid.[17][19]

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphates, the insecticidal and toxic properties of this compound are due to its inhibition of the enzyme acetylcholinesterase (AChE).[3][4]

AChE is crucial for the termination of nerve impulses at cholinergic synapses. It hydrolyzes the neurotransmitter acetylcholine (ACh) into choline and acetic acid. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors, which disrupts the normal functioning of the nervous system.[5]

This compound itself is a weak AChE inhibitor. It is metabolically activated in the target organism to its more potent oxygen analog, this compound oxon (gutoxon), through a process of oxidative desulfuration, primarily mediated by cytochrome P450 enzymes.[20] The oxon then phosphorylates a serine residue in the active site of AChE, forming a stable, inactive complex.[20]

AChE_Inhibition_Pathway cluster_metabolism Metabolic Activation cluster_synapse Cholinergic Synapse Azinphos_methyl This compound Azinphos_methyl_Oxon This compound Oxon (Gutoxon) Azinphos_methyl->Azinphos_methyl_Oxon Cytochrome P450 (Oxidative Desulfuration) AChE_active Active Acetylcholinesterase (AChE) Azinphos_methyl_Oxon->AChE_active Phosphorylates AChE_inactive Inactive Phosphorylated AChE Choline_Acetate Choline + Acetic Acid AChE_active->Choline_Acetate Hydrolysis ACh Acetylcholine (ACh) ACh->AChE_active Binds to ACh_accumulation ACh Accumulation ACh->ACh_accumulation Leads to Overstimulation Overstimulation of Cholinergic Receptors ACh_accumulation->Overstimulation

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Analytical Workflow

The detection and quantification of this compound in environmental or biological samples typically involve extraction, cleanup, and instrumental analysis.

Analytical_Workflow Sample Sample (e.g., Water, Soil, Produce) Extraction Extraction (e.g., Acetonitrile Extraction) Sample->Extraction Cleanup Cleanup (e.g., Solid Phase Extraction - SPE) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Cleanup->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: General analytical workflow for this compound determination.

A common procedure for produce involves extraction with acetonitrile followed by a cleanup step using solid-phase extraction (SPE) with a dual-layer carbon/aminopropylsilica cartridge to remove matrix interferences.[21] The final analysis is often performed by gas chromatography coupled with mass spectrometry (GC-MS) or liquid chromatography with tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity.[21][22]

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical characteristics of Guthion (this compound). The presented data, experimental methodologies, and pathway diagrams offer a foundational understanding for researchers and professionals in environmental science and drug development. The properties of this compound, particularly its persistence under certain conditions and its potent mechanism of action, underscore the importance of understanding its behavior for risk assessment and the development of safer alternatives.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Azinphos-methyl in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Azinphos-methyl is a broad-spectrum organophosphate insecticide and acaricide used on a variety of crops.[1] Due to its persistence and toxicity, monitoring its presence in soil is crucial for environmental assessment and human health protection.[1] This document provides detailed application notes and protocols for the analytical detection of this compound in soil samples, focusing on modern and validated techniques. The methodologies covered include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC) with various detectors, and Spectrofluorimetry.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the quantitative performance data for the analytical methods discussed, allowing for a direct comparison of their key characteristics.

Analytical Technique Limit of Detection (LOD) Limit of Quantitation (LOQ) Linear Range Recovery (%) Matrix Reference
LC-MS/MS Not Specified10 ng/g (ppb)Not SpecifiedNot SpecifiedSoil[2]
Spectrofluorimetry 8 ng/mL30 ng/mL30 - 1000 ng/mL105 - 111Soil[3][4]
GC/MS 0.6 - 3.4 µg/kg (ppb)Not SpecifiedNot Specified75 - 102Sediment[5]
GC-FPD 0.16 ng per injectionNot SpecifiedNot SpecifiedNot SpecifiedAir (adaptable to soil)[6]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is based on the EPA's method for the determination of this compound and its oxygen analog in soil.[2]

a. Principle: Residues of this compound and its oxygen analog are extracted from soil with acetonitrile. The extract is then diluted with water and filtered before injection into the LC-MS/MS system. Quantification is achieved using isotopically labeled internal standards.[2]

b. Materials and Reagents:

  • This compound and this compound oxygen analog analytical standards

  • Isotopically labeled internal standards (e.g., this compound-d6)

  • Acetonitrile (Omni-Solv or equivalent)

  • HPLC grade water

  • Acetic acid (Guaranteed Reagent)

  • Solid Phase Extraction (SPE) cartridges (if necessary for cleanup)

  • Syringe filters (0.2 µm, PTFE or glass fiber)

c. Sample Preparation and Extraction:

  • Weigh 25 g of the soil sample into a centrifuge tube.

  • Add a known amount of isotopically labeled internal standard.

  • Add 50 mL of acetonitrile to the tube.

  • Shake vigorously for 12 minutes using a mechanical shaker.[2]

  • Centrifuge the sample.

  • Decant the supernatant into a collection flask.

  • Repeat the extraction (steps 3-6) two more times, combining the supernatants.

  • Adjust the final volume of the combined extract to 250 mL with acetonitrile.[2]

  • Take a 1 mL aliquot of the extract and dilute it to 10 mL with HPLC grade water in a volumetric flask. This results in a 90:10 water:acetonitrile solution.[2]

  • Filter the diluted extract through a 0.2 µm syringe filter into an autosampler vial.[2]

d. Instrumental Analysis (LC-MS/MS):

  • LC System: Perkin Elmer Sciex API 3000 LC/MS/MS System or equivalent.[2]

  • Column: Appropriate for pesticide analysis (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acetic acid.

  • Ionization Source: Turbo IonSpray (Electrospray Ionization - ESI).[2]

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-product ion transitions for both the native analytes and the internal standards.

e. Quantification: A calibration curve is generated by plotting the peak area ratios of the analyte to the internal standard against the concentration of the calibration standards. The concentration of this compound in the soil sample is then determined from this curve.[2]

Gas Chromatography (GC) Based Method

This protocol is a generalized procedure based on methods described by the USGS and EPA for organophosphorus pesticide analysis.[5][7]

a. Principle: this compound is extracted from the soil using an organic solvent. The extract is then concentrated and, if necessary, cleaned up to remove interfering co-extractives. The final extract is analyzed by gas chromatography with a selective detector, such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), or by a Mass Spectrometer (MS).[7]

b. Materials and Reagents:

  • This compound analytical standard

  • Toluene or other suitable extraction solvent (e.g., acetone, hexane)

  • Anhydrous sodium sulfate

  • Florisil or other SPE cartridges for cleanup

  • GC-grade gases (Helium, Hydrogen, Air, Nitrogen)

c. Sample Preparation and Extraction:

  • Air-dry the soil sample and sieve to remove large debris.

  • Mix the soil sample with anhydrous sodium sulfate to remove residual moisture.

  • Extraction can be performed using various techniques such as:

    • Soxhlet Extraction: Extract the soil sample with a suitable solvent (e.g., acetone/hexane mixture) for several hours.

    • Accelerated Solvent Extraction (ASE): Use elevated temperature and pressure to extract the sample with a solvent.

    • Ultrasonic Extraction: Sonicate the soil sample in the presence of an extraction solvent.

  • Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.

  • Cleanup (if required): Pass the concentrated extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove interferences. Elute this compound with a suitable solvent mixture.

  • Adjust the final volume of the cleaned extract and transfer to a GC vial.

d. Instrumental Analysis (GC):

  • GC System: A gas chromatograph equipped with an appropriate detector (FPD, NPD, or MS).

  • Column: A capillary column suitable for pesticide analysis (e.g., SE-54).[6]

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium or Nitrogen.

  • Detector:

    • FPD: Operated in phosphorus mode.[6]

    • NPD: Highly selective for nitrogen and phosphorus-containing compounds.[7]

    • MS: Operated in Selected Ion Monitoring (SIM) or full scan mode for identification and quantification.

e. Quantification: Prepare a calibration curve by injecting standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Spectrofluorimetric Method

This protocol is based on the method described for the determination of this compound in cultivated soils.[3][4]

a. Principle: this compound is extracted from the soil with methanol. The extract is then subjected to alkaline hydrolysis, which converts this compound to its highly fluorescent metabolite, anthranilic acid. The fluorescence intensity of the resulting solution is measured to quantify the initial concentration of this compound.[3][4]

b. Materials and Reagents:

  • This compound analytical standard

  • Methanol (analytical reagent grade)

  • Sodium hydroxide (NaOH) solution

  • Ethanol

  • Ultrasonic bath

c. Sample Preparation and Extraction:

  • Weigh 10 g of the soil sample into a beaker.

  • Add 20 mL of methanol (2:1 solvent to sample ratio, v/m).[8]

  • Place the beaker in an ultrasonic bath for 1 minute to ensure thorough mixing and extraction.[8]

  • Allow the sample to stand and then filter the methanol extract.

d. Hydrolysis and Fluorimetric Measurement:

  • Take an aliquot of the methanol extract.

  • Add a specific concentration of NaOH solution to induce alkaline hydrolysis. The optimal conditions for hydrolysis (NaOH concentration, temperature, and time) should be determined experimentally.

  • After hydrolysis is complete, measure the fluorescence intensity of the solution using a spectrofluorometer.

  • Excitation Wavelength: 314 nm.[3]

  • Emission Wavelength: 394 nm.[3]

e. Quantification: A calibration graph is prepared by subjecting standard solutions of this compound in methanol to the same hydrolysis and measurement procedure. The concentration of this compound in the soil extract is then determined by reference to this calibration graph.[8]

Visualizations

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis Analysis soil_sample 1. Soil Sample (25g) add_is 2. Add Internal Standard soil_sample->add_is extraction 3. Acetonitrile Extraction (x3) add_is->extraction centrifuge 4. Centrifugation extraction->centrifuge combine_supernatants 5. Combine Supernatants centrifuge->combine_supernatants adjust_volume 6. Adjust Volume to 250 mL combine_supernatants->adjust_volume dilution 7. Dilute 1 mL to 10 mL with Water adjust_volume->dilution filtration 8. Filter (0.2 µm) dilution->filtration lcmsms 9. LC-MS/MS Analysis filtration->lcmsms quantification 10. Quantification lcmsms->quantification

Caption: LC-MS/MS Experimental Workflow for this compound Analysis in Soil.

experimental_workflow_gc cluster_sample_prep Sample Preparation cluster_analysis Analysis soil_sample 1. Dried & Sieved Soil Sample extraction 2. Solvent Extraction (e.g., Soxhlet, ASE) soil_sample->extraction concentration 3. Concentrate Extract extraction->concentration cleanup 4. Cleanup (e.g., SPE) concentration->cleanup final_volume 5. Adjust Final Volume cleanup->final_volume gc_analysis 6. GC Analysis (FPD, NPD, or MS) final_volume->gc_analysis quantification 7. Quantification gc_analysis->quantification experimental_workflow_spectrofluorimetry cluster_sample_prep Sample Preparation cluster_analysis Analysis soil_sample 1. Soil Sample (10g) extraction 2. Methanol Extraction with Sonication soil_sample->extraction filtration 3. Filter Extract extraction->filtration hydrolysis 4. Alkaline Hydrolysis filtration->hydrolysis measurement 5. Fluorescence Measurement (Ex: 314nm, Em: 394nm) hydrolysis->measurement quantification 6. Quantification measurement->quantification

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Azinphos-methyl

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of the organophosphate insecticide Azinphos-methyl using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for researchers, scientists, and professionals involved in environmental monitoring, food safety, and drug development.

This compound, a broad-spectrum insecticide, has been subject to regulatory monitoring due to its potential toxicity. Accurate and reliable analytical methods are crucial for determining its presence and concentration in various matrices. HPLC offers a robust and sensitive technique for this purpose.

Quantitative Data Summary

The following table summarizes the quantitative data from various HPLC methods developed for the analysis of this compound. This allows for a direct comparison of the performance of different chromatographic conditions.

ParameterMethod 1Method 2Method 3Method 4
Stationary Phase µBondapak C18C8Bonded AmineLuna C8(2)
Mobile Phase Acetonitrile:Water (50:50)[1]Acetonitrile:Water (60:40)[2][3]30% Ethylene dichloride, 69.78% Heptane, 0.11% Methanol, 0.11% Acetonitrile[4]Acetonitrile and 1.5% Acetic Acid in Water (gradient)
Flow Rate 1.3 mL/min[1]1.0 mL/min[2][3]1.0 to 2.0 mL/min (flow programming)[4]0.4 mL/min
Detector UV (224 nm)[1]UV[2][3]UV (280 nm)[4]LC/MS/MS
Retention Time (min) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Limit of Detection (LOD) 11.9 ppb (this compound), 11.3 ppb (this compound oxon)[1]Not SpecifiedNot Specified10 ng/L[5]
Limit of Quantification (LOQ) 0.29 ppb (with trace enrichment)[1]Not SpecifiedNot Specified30 ng/L[5]
Linearity Range Not Specified0.05 - 1 µg/mL[2][3]Not Specified0.01 - 0.5 ng/mL[5]
Recovery (%) Not Specified>70%[3]Not SpecifiedNot Specified

Experimental Protocols

Method 1: Analysis of this compound in Water by Direct Injection and Trace Enrichment

This method is suitable for the determination of trace amounts of this compound and its degradation product, this compound oxon, in various water sources.[1]

1. Sample Preparation (Trace Enrichment):

  • Pass a known volume of the water sample through a C18 Sep-Pak cartridge.

  • Elute the trapped analytes with a suitable organic solvent (e.g., acetonitrile).

  • Evaporate the solvent to a small volume and reconstitute in the mobile phase.

2. HPLC Conditions:

  • Column: µBondapak C18.[1]

  • Mobile Phase: Acetonitrile and water (50:50, v/v).[1]

  • Flow Rate: 1.3 mL/min.[1]

  • Injection Volume: Not specified.

  • Detector: UV at 224 nm.[1]

  • Analysis Time: 10 minutes.[1]

3. Quantification:

  • Quantitation is performed using peak heights.[1] The coefficient of variation for this method ranges from 0.77% to 9.06%.[1]

Method 2: Simultaneous Determination of this compound and Other Pesticides in Fruit

This method is designed for the simultaneous analysis of this compound, Diazinon, Phosalone, and Chlorpyrifos residues in fruit samples.[2][3]

1. Sample Preparation (Solid-Phase Extraction):

  • Extract the homogenized fruit sample with a mixture of Hexane and Acetone (50:50, v/v).

  • Agitate the mixture for 20 minutes.

  • Separate the organic layer and re-extract the aqueous layer with hexane.

  • Load the combined organic extracts onto a C18 solid-phase extraction (SPE) cartridge for cleanup.

  • Elute the analytes from the SPE cartridge with hexane.

  • Evaporate the eluent and reconstitute the residue in the mobile phase before injection into the HPLC system.

2. HPLC Conditions:

  • Column: C8.[2][3]

  • Mobile Phase: Acetonitrile and water (60:40, v/v).[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Injection Volume: Not specified.

  • Detector: UV detector (wavelength not specified).

3. Quantification:

  • Standard calibration curves are linear between 0.05-1 µg/mL for this compound.[2][3]

Method 3: Analysis of this compound Technical and Formulations

This method is suitable for the analysis of technical grade this compound and its formulations.[4]

1. Sample Preparation:

  • Dissolve the sample in the mobile phase.

  • An internal standard can be used for improved accuracy and precision.

2. HPLC Conditions:

  • Column: Bonded amine stationary phase.[4]

  • Mobile Phase: A mixture of 30% ethylene dichloride, 69.78% heptane, 0.11% methanol, and 0.11% acetonitrile.[4]

  • Flow Rate: Flow programming from 1 mL/min to 2 mL/min can be employed to speed up the analysis.[4]

  • Injection Volume: Not specified.

  • Detector: UV at 280 nm.[4]

Method 4: LC/MS/MS Analysis of this compound in Water

This highly sensitive method is used for detecting residues of this compound and its oxygen analog in surface or ground water by direct injection without extensive sample preparation.[5]

1. Sample Preparation:

  • No prior sample preparation, cleanup, or concentration is required. Samples are analyzed by direct injection.[5]

2. LC/MS/MS Conditions:

  • HPLC Column: Phenomenex, Luna C8(2), 2.0 x 50 mm, 3 µm particle size.[5]

  • Mobile Phase: A gradient of acetonitrile and 1.5% acetic acid in HPLC grade water.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 20 to 100 µL.[5]

  • Detector: Tandem Mass Spectrometer (MS/MS) with a Turbo IonSpray Electrospray Interface.[5]

3. Quantification:

  • Quantification is based on the use of isotopically labeled internal standards and a comparison of peak areas with those of known standards.[5]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for HPLC analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Sample Collection (e.g., Water, Fruit, Soil) extraction Extraction (e.g., LLE, SPE) sample->extraction cleanup Cleanup (e.g., SPE) extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration injection Injection into HPLC concentration->injection separation Chromatographic Separation (Column & Mobile Phase) injection->separation detection Detection (e.g., UV, MS/MS) separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification (Peak Area/Height) data_acquisition->quantification reporting Reporting Results quantification->reporting logical_relationship A Method Selection E HPLC Method Parameters (Column, Mobile Phase, Flow Rate) A->E B Sample Matrix B->A C Required Sensitivity (LOD/LOQ) C->A D Available Equipment (Detector Type) D->A

References

Application Notes: Detection of Azinphos-methyl Residue by Gas Chromatography-Mass Spectrometry (GC/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azinphos-methyl is an organophosphate insecticide and acaricide widely used in agriculture. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for its presence in food and environmental samples. Gas chromatography coupled with mass spectrometry (GC/MS and GC/MS/MS) is a powerful analytical technique for the sensitive and selective determination of this compound residues. This document provides detailed protocols and application notes for the analysis of this compound in various matrices.

Principle of the Method

The analysis of this compound residues by GC/MS involves a multi-step process. First, the analyte is extracted from the sample matrix, commonly using methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or liquid-liquid extraction. The extract is then cleaned up to remove interfering co-extractives. An aliquot of the purified extract is injected into the gas chromatograph, where this compound is separated from other components based on its volatility and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the abundance of specific ions is used for quantification. For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is often employed.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[1][2][3][4]

a. Extraction

  • Homogenize a representative 10-15 g sample of the fruit or vegetable.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (ACN).

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube.

  • The d-SPE tube should contain a mixture of primary secondary amine (PSA) sorbent (to remove organic acids and sugars) and anhydrous MgSO₄ (to remove water). For samples with fat content, C18 sorbent may also be included. For pigmented samples, graphitized carbon black (GCB) can be used, but it may lead to the loss of planar pesticides.[3][4]

  • Vortex the tube for 30 seconds.

  • Centrifuge at a high speed for 2-5 minutes.

  • The resulting supernatant is ready for GC/MS analysis. It may be filtered through a 0.22 µm filter prior to injection.[3]

Sample Preparation: Liquid-Liquid Extraction (for blood samples)[5]
  • To 500 µL of whole blood, add an appropriate internal standard.

  • Add 2 mL of a toluene/chloroform mixture (4:1, v/v).

  • Vortex for 1 minute and then centrifuge for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate or hexane:acetone 1:1) for GC/MS analysis.[4][5]

GC/MS and GC/MS/MS Analysis

The following tables summarize typical instrumental parameters for the analysis of this compound.

Table 1: Gas Chromatography (GC) Parameters

ParameterSetting 1Setting 2Setting 3
GC System Agilent 8890 GC or similarThermo Scientific TRACE GC UltraShimadzu GC-2010 Plus or similar
Column HP-5MS (30m x 0.25mm, 0.25µm)[6]Rxi-5ms (30m x 0.25mm, 0.25µm)[7]TRACE TR-5MS or similar
Injection Volume 1 µL1-2 µL1 µL
Inlet Mode SplitlessSplitlessSplitless
Inlet Temperature 250 °C[6]280 °C260 °C
Carrier Gas HeliumHeliumHelium
Flow Rate 1.1 mL/min[6]1.2 mL/min1.0 mL/min
Oven Program 60°C (5 min), then 15°C/min to 170°C (5 min), then 5°C/min to 220°C, then 25°C/min to 300°C (3 min)[6]70°C (2 min), then 25°C/min to 150°C, then 3°C/min to 200°C, then 8°C/min to 280°C (10 min)80°C (1 min), then 20°C/min to 300°C (5 min)

Table 2: Mass Spectrometry (MS and MS/MS) Parameters

ParameterSetting 1 (GC/MS)Setting 2 (GC/MS/MS)
MS System Agilent 5977 MSD or similarAgilent 7000 series Triple Quadrupole[8]
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)
Ionization Energy 70 eV[6]70 eV
Acquisition Mode Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)
Transfer Line Temp 300 °C[6]290 °C
Ion Source Temp 230 °C230 °C
Quadrupole Temp 150 °C150 °C
SIM Ions (m/z) 160, 132, 77N/A
MRM Transitions N/APrecursor Ion: 160.1 -> Product Ions: 77.0, 132.0[3][4][9]

Quantitative Data

The following table summarizes the quantitative performance data for this compound analysis from various studies.

Table 3: Summary of Quantitative Data for this compound Analysis

MatrixMethodLinearity RangeLODLOQRecovery (%)RSD (%)Reference
Agricultural ProductsGC-MS/MS0.005 - 0.3 mg/kg--74.2 - 119.3< 14.6[1]
BloodGC/MS30.0 - 2000.0 µg/L1.0 - 10.0 µg/L3.0 - 30.0 µg/L> 65.6< 9.4[6]
Red Chili PowderGC-MS/MS1 - 50 µg/L-0.010 mg/kg94.6110.23[3]
Environmental SamplesGC/MS0.5 - 500 µg/L0.12 - 0.58 µg/L0.41 - 1.96 µg/L93.8 - 104.21.1 - 5.6[10]
Sweet PepperGC-MS/MS-0.9 - 2.0 µg/kg3.0 - 5.7 µg/kg70 - 120-[11][12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing sample Sample (e.g., Fruit, Vegetable) homogenization Homogenization sample->homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 cleanup d-SPE Cleanup (PSA + MgSO4) centrifugation1->cleanup Supernatant centrifugation2 Centrifugation cleanup->centrifugation2 final_extract Final Extract centrifugation2->final_extract Supernatant injection GC Injection final_extract->injection separation Chromatographic Separation injection->separation ionization Ionization (EI) separation->ionization detection Mass Detection (MS or MS/MS) ionization->detection identification Identification (Mass Spectrum/MRM) detection->identification quantification Quantification (Peak Area) identification->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound residue analysis.

logical_relationship Azinphos This compound GC Gas Chromatography (GC) Azinphos->GC injected into Separation Separation by Volatility & Polarity GC->Separation leads to GCMS GC/MS Analysis GC->GCMS MS Mass Spectrometry (MS) Identification Identification by Mass-to-Charge Ratio MS->Identification enables Quantification Quantification by Ion Abundance MS->Quantification enables MS->GCMS Separation->MS elutes to

Caption: Logical relationship of GC/MS for this compound analysis.

References

Application Notes and Protocols for Azinphos-methyl Residue Analysis in Agricultural Food Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azinphos-methyl is an organophosphate insecticide that has been used to control a variety of insect pests on agricultural crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products. Accurate and sensitive analytical methods are therefore essential to monitor its presence in the food supply and ensure consumer safety. This document provides detailed application notes and protocols for the analysis of this compound residues in agricultural food products, intended for researchers, scientists, and drug development professionals. The primary methods covered are based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The determination of this compound residues in complex food matrices typically involves two key stages: sample preparation (extraction and clean-up) and instrumental analysis.

  • Sample Preparation: The QuEChERS method is a popular choice for sample preparation due to its simplicity, speed, and effectiveness.[1][2][3][4][5][6][7][8] It involves an initial extraction with acetonitrile followed by a partitioning step using salts to separate the organic and aqueous layers. A subsequent dispersive solid-phase extraction (d-SPE) step is employed to remove interfering matrix components.[4][5]

  • Instrumental Analysis: Both GC-MS/MS and LC-MS/MS are powerful techniques for the selective and sensitive quantification of this compound.[1][9][10][11] GC-MS/MS is well-suited for volatile and semi-volatile compounds like this compound, while LC-MS/MS offers advantages for more polar and thermally labile compounds.[9][10]

Data Presentation: Quantitative Method Performance

The following tables summarize the quantitative performance data for this compound analysis using various methods. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Performance Data for GC-based Methods

Food MatrixExtraction MethodAnalytical MethodLOQ (mg/kg)Recovery (%)RSD (%)
Apricots and PeachesAcetone extraction, liquid-liquid partitionGC-MS (NCI)0.0574.8 - 96.513 - 29.6
Edible InsectsQuEChERSGC-MS/MS0.01Not specifiedNot specified
CucumberQuEChERSGC-MS/MS0.0170-120<20
Botanical IngredientsModified QuEChERSGC-MS/MSNot specified70-120 (for 85% of compounds)Not specified

Table 2: Performance Data for LC-based Methods

Food MatrixExtraction MethodAnalytical MethodLOQ (mg/kg)Recovery (%)RSD (%)
Fruits and VegetablesQuEChERSLC-MS/MS0.011005
TomatoCitrate buffered QuEChERSNot specified0.01 - 0.1Not specifiedNot specified
CucumberQuEChERSLC-MS/MS0.0170-120<20
Grape, Rice, TeaQuEChERS with µSPE clean-upLC-MS/MSNot specified96-98<20

Experimental Protocols

Protocol 1: QuEChERS Extraction and GC-MS/MS Analysis

This protocol is a widely used method for the analysis of this compound in fruits and vegetables.

1. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 10-15 g of a representative portion of the food sample into a blender and homogenize.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.[3]

    • Add 10 mL of acetonitrile.[6] For dry samples like botanical ingredients, pre-wet the sample with water before adding acetonitrile.[12]

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[6]

    • Cap the tube and shake vigorously for 1 minute.[1][6]

    • Centrifuge at ≥3000 rpm for 5 minutes.[3][13]

  • Dispersive SPE (d-SPE) Clean-up:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 25-50 mg of Primary Secondary Amine (PSA) sorbent.[1][5] For matrices with high fat content, C18 sorbent may also be included. For pigmented samples, graphitized carbon black (GCB) can be used, but note that it may retain planar pesticides.[4]

    • Vortex for 30 seconds.

    • Centrifuge for 1 minute at a high speed.

  • Final Extract Preparation:

    • Transfer the cleaned extract into an autosampler vial.

    • The extract can be directly injected or can be evaporated and reconstituted in a suitable solvent for GC analysis (e.g., cyclohexane:acetone 9:1).[1]

2. GC-MS/MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A low-bleed capillary column suitable for pesticide analysis (e.g., HP-5ms, DB-5ms, or equivalent).

    • Injector: Splitless mode, temperature set at 250 °C.[2]

    • Oven Temperature Program: Initial temperature of 100 °C for 0.5 min, ramped to 340 °C at 20 °C/min, and hold for 1 min.[2]

    • Carrier Gas: Helium or Hydrogen.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[2]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound: Precursor ion: m/z 160; Product ions: m/z 77, 132.[4] It is crucial to optimize transitions on the specific instrument being used.

Protocol 2: QuEChERS Extraction and LC-MS/MS Analysis

This protocol is suitable for a broad range of pesticides, including this compound, and is particularly advantageous for multi-residue analysis.

1. Sample Preparation (QuEChERS)

Follow the same QuEChERS extraction and clean-up steps as described in Protocol 1.

2. LC-MS/MS Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.0 x 50 mm, 3 µm particle size).[14]

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.[14]

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound: Precursor ion: m/z 318.0; Product ions: m/z 131.8, 167.0.[15] These transitions should be optimized on the specific instrument.

Mandatory Visualizations

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Clean-up cluster_analysis Analysis Homogenization 1. Homogenize Sample Weighing 2. Weigh 10g into Tube Homogenization->Weighing Add_ACN 3. Add 10 mL Acetonitrile Weighing->Add_ACN Add_Salts 4. Add QuEChERS Salts Add_ACN->Add_Salts Shake 5. Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 6. Centrifuge (5 min) Shake->Centrifuge1 Transfer_Aliquot 7. Transfer 1 mL Supernatant Centrifuge1->Transfer_Aliquot Add_dSPE 8. Add to d-SPE Tube (MgSO4 + PSA) Transfer_Aliquot->Add_dSPE Vortex 9. Vortex (30 sec) Add_dSPE->Vortex Centrifuge2 10. Centrifuge (1 min) Vortex->Centrifuge2 Final_Extract 11. Collect Final Extract Centrifuge2->Final_Extract GC_MSMS GC-MS/MS Analysis Final_Extract->GC_MSMS LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS

Caption: QuEChERS workflow for this compound analysis.

Analytical_Workflow cluster_GC GC-MS/MS Pathway cluster_LC LC-MS/MS Pathway GC_Injection Injection (Splitless) GC_Separation Separation on Capillary Column GC_Injection->GC_Separation EI_Ionization Electron Impact Ionization GC_Separation->EI_Ionization MRM_Detection_GC MRM Detection EI_Ionization->MRM_Detection_GC Data_Analysis_GC Quantification MRM_Detection_GC->Data_Analysis_GC LC_Injection Injection LC_Separation Separation on C18 Column LC_Injection->LC_Separation ESI_Ionization Electrospray Ionization LC_Separation->ESI_Ionization MRM_Detection_LC MRM Detection ESI_Ionization->MRM_Detection_LC Data_Analysis_LC Quantification MRM_Detection_LC->Data_Analysis_LC Clean_Extract Cleaned Sample Extract Clean_Extract->GC_Injection Clean_Extract->LC_Injection

Caption: Instrumental analysis workflow.

References

Standard protocols for assessing Azinphos-methyl toxicity in aquatic life.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Azinphos-methyl is a broad-spectrum organophosphate insecticide that has been widely used in agriculture.[1][2] Due to its potential for runoff into aquatic ecosystems, it poses a significant risk to non-target aquatic organisms.[1] this compound is characterized by its high acute toxicity to a wide range of aquatic species, including fish, invertebrates, and amphibians.[1][3] This document provides detailed standard protocols for assessing the aquatic toxicity of this compound, intended for use by researchers, scientists, and professionals in drug development and environmental risk assessment. The protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (US EPA).

Mechanism of Toxicity

This compound, like other organophosphate insecticides, primarily exerts its toxic effects through the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system.[1][2] AChE is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, causing continuous nerve stimulation, which can result in paralysis and ultimately death.[1] The metabolism of this compound can also induce oxidative stress, further contributing to its toxicity.[4]

Signaling Pathway of this compound Toxicity

Azinphos_Methyl_Toxicity_Pathway Azinphos_methyl This compound Metabolism Metabolic Activation (e.g., CYP450) Oxon_Metabolite Oxon Metabolite Metabolism->Oxon_Metabolite AChE_Inhibition AChE Inhibition Oxon_Metabolite->AChE_Inhibition Binds to AChE Acetylcholinesterase (AChE) Acetylcholine Acetylcholine Accumulation AChE_Inhibition->Acetylcholine Leads to Cholinergic_Receptors Cholinergic Receptors Acetylcholine->Cholinergic_Receptors Acts on Overstimulation Receptor Overstimulation Cholinergic_Receptors->Overstimulation Leads to Neurotoxicity Neurotoxicity Overstimulation->Neurotoxicity Results in Paralysis Paralysis Neurotoxicity->Paralysis Death Death Paralysis->Death

Caption: Mechanism of this compound neurotoxicity in aquatic organisms.

Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of this compound to a range of aquatic organisms.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

SpeciesCommon NameTest DurationEndpointConcentration (µg/L)Reference
Freshwater Fish
Oncorhynchus mykissRainbow Trout96-hourLC503[1]
Lepomis macrochirusBluegill96-hourLC504[3]
Pimephales promelasFathead Minnow96-hourLC50268 (geometric mean)[3]
Esox luciusNorthern Pike96-hourLC500.36[3]
Carassius auratusGoldfish96-hourLC504270[3]
Freshwater Invertebrates
Daphnia magnaWater Flea48-hourEC500.1 - 7.5[3]
Gammarus fasciatusAmphipod96-hourLC500.2[3]
Asellus brevicaudatusIsopod48-96-hourLC5021 - 56[3]
Procambarus sp.Crayfish48-96-hourLC5021 - 56[3]
Freshwater Amphibians
Xenopus laevisAfrican Clawed Frog96-hourLC50420 - 2940[3]
Marine Fish
Cyprinodon variegatusSheepshead Minnow96-hourLC503.5 - 45[3]
Marine Invertebrates
Penaeus monodonGiant Tiger Prawn96-hourLC50120[3]

Table 2: Chronic Toxicity of this compound to Aquatic Organisms

SpeciesCommon NameTest DurationEndpointConcentration (µg/L)Reference
Freshwater Fish
Pimephales promelasFathead Minnow32-dayNOEC (survival)0.25
Pimephales promelasFathead Minnow32-dayLOEC (survival)0.5
Freshwater Invertebrates
Daphnia magnaWater Flea21-dayNOEC (reproduction)0.09
Daphnia magnaWater Flea21-dayLOEC (reproduction)0.16

Experimental Protocols

The following are detailed protocols for conducting acute and chronic toxicity tests with this compound on fish and aquatic invertebrates. These protocols are harmonized from the OECD and US EPA guidelines.[5][6][7][8][9][10][11][12][13][14][15][16]

Experimental Workflow for Aquatic Toxicity Testing

Aquatic_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis & Reporting Test_Substance Prepare this compound Stock Solution Dosing Introduce Test Organisms to Test Concentrations Test_Substance->Dosing Test_Organisms Acclimate Test Organisms Test_Organisms->Dosing Test_System Set up Test System (Tanks, Water) Test_System->Dosing Incubation Maintain Test Conditions (Temp, Light, pH, DO) Dosing->Incubation Observations Record Mortality, Immobilization, and Sub-lethal Effects Incubation->Observations Water_Quality Monitor Water Quality Parameters Incubation->Water_Quality Data_Analysis Calculate LC50/EC50, NOEC/LOEC Observations->Data_Analysis Water_Quality->Data_Analysis Reporting Prepare Final Report Data_Analysis->Reporting

Caption: General workflow for conducting aquatic toxicity tests.

Protocol 1: Fish Acute Toxicity Test (Based on OECD 203 & US EPA 850.1075)

1. Objective: To determine the median lethal concentration (LC50) of this compound to fish over a 96-hour exposure period.[5][7][13][17][18]

2. Test Organism: Recommended species include Rainbow Trout (Oncorhynchus mykiss) for cold water fish and Bluegill (Lepomis macrochirus) or Fathead Minnow (Pimephales promelas) for warm water fish.[7][13] Fish should be juvenile, from a single stock, and acclimated to the test conditions for at least 12 days.

3. Test System:

  • Test Type: Static, semi-static, or flow-through. A semi-static or flow-through system is recommended for volatile or unstable substances like this compound.

  • Test Vessels: Glass tanks of sufficient size to allow for a loading rate of ≤ 0.8 g of fish per liter of water.

  • Dilution Water: Reconstituted soft or hard water, or natural water of known quality. Hardness should be between 40 and 180 mg/L as CaCO3 for freshwater species.[13]

  • Test Conditions:

    • Temperature: 20 ± 2 °C for warm water species, 15 ± 2 °C for cold water species.

    • pH: 6.0 - 9.0.

    • Dissolved Oxygen: ≥ 60% of air saturation value.

    • Photoperiod: 16 hours light, 8 hours dark.

4. Experimental Design:

  • Test Concentrations: A minimum of five concentrations of this compound arranged in a geometric series (e.g., 0.1, 0.22, 0.46, 1.0, 2.2 µg/L) and a control (and a solvent control if a carrier is used). A range-finding test should be conducted to determine the appropriate concentration range.

  • Replicates: At least two replicate vessels per concentration.

  • Number of Organisms: At least 10 fish per concentration.

5. Procedure:

  • Prepare stock solutions of this compound.

  • Prepare the test concentrations by diluting the stock solution with dilution water.

  • Randomly distribute the fish among the test vessels.

  • Introduce the test solutions to the respective vessels.

  • Observe the fish for mortality and any sub-lethal effects (e.g., erratic swimming, loss of equilibrium) at 24, 48, 72, and 96 hours.

  • Measure water quality parameters (pH, temperature, dissolved oxygen) at the beginning and end of the test, and daily in a subset of tanks.

  • Analyze the concentration of this compound in the test water at the beginning and end of the test.

6. Data Analysis:

  • Calculate the cumulative mortality at each observation time for each concentration.

  • Determine the 96-hour LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis, moving average).

Protocol 2: Aquatic Invertebrate Acute Immobilisation Test (Based on OECD 202)

1. Objective: To determine the median effective concentration (EC50) of this compound that causes immobilization of Daphnia sp. over a 48-hour exposure period.[6][19][20][21][22]

2. Test Organism: Daphnia magna or Daphnia pulex, less than 24 hours old at the start of the test.[19]

3. Test System:

  • Test Type: Static.

  • Test Vessels: Glass beakers or other suitable vessels.

  • Dilution Water: Reconstituted water with a pH of 6-9 and a hardness of 140–250 mg CaCO₃ L⁻¹.[19]

  • Test Conditions:

    • Temperature: 20 ± 2 °C.

    • Photoperiod: 16 hours light, 8 hours dark.

4. Experimental Design:

  • Test Concentrations: At least five concentrations of this compound in a geometric series and a control.

  • Replicates: At least four replicates per concentration.

  • Number of Organisms: At least 5 daphnids per replicate (total of 20 per concentration).

5. Procedure:

  • Prepare the test solutions.

  • Randomly allocate the daphnids to the test vessels containing the test solutions.

  • Incubate the test vessels for 48 hours.

  • At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[19]

  • Measure water quality parameters at the beginning and end of the test.

6. Data Analysis:

  • Calculate the percentage of immobilization at each concentration at 24 and 48 hours.

  • Determine the 48-hour EC50 value and its 95% confidence limits.

Protocol 3: Fish Early-life Stage Toxicity Test (Based on OECD 210)

1. Objective: To determine the effects of this compound on the early life stages of fish, including hatching, survival, and growth, and to determine the No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC).[8][9][11][23][24]

2. Test Organism: Species with a short early life stage, such as Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas).

3. Test System:

  • Test Type: Flow-through or semi-static.

  • Test Vessels: Glass tanks or beakers.

  • Dilution Water: As per Protocol 1.

  • Test Conditions: Species-specific optimal conditions for temperature, pH, and photoperiod.

4. Experimental Design:

  • Test Concentrations: At least five concentrations and a control.

  • Replicates: At least four replicates per concentration.

  • Number of Organisms: Sufficient number of newly fertilized eggs to result in at least 20 surviving larvae per replicate at the end of the test.

5. Procedure:

  • Expose newly fertilized eggs to the test concentrations.

  • The test continues until at least 7-10 days post-hatch for the control group.

  • Record hatching success daily.

  • After hatching, feed the larvae daily.

  • Record larval mortality and any abnormal behavior or appearance daily.

  • At the end of the test, measure the length and weight of all surviving fish.

6. Data Analysis:

  • Analyze hatching success, larval survival, and growth (length and weight) data for significant differences between the control and treatment groups using appropriate statistical tests (e.g., ANOVA, Dunnett's test).

  • Determine the NOEC and LOEC for the most sensitive endpoint.

Protocol 4: Daphnia magna Reproduction Test (Based on OECD 211 & US EPA 850.1300)

1. Objective: To assess the chronic toxicity of this compound on the reproduction of Daphnia magna over a 21-day period and to determine the NOEC and LOEC for reproduction.[10][12][15][25][26][27][28][29][30]

2. Test Organism: Daphnia magna, less than 24 hours old at the start of the test.[26][27]

3. Test System:

  • Test Type: Semi-static.

  • Test Vessels: Individual glass beakers.

  • Dilution Water: As per Protocol 2.

  • Test Conditions:

    • Temperature: 20 ± 2 °C.

    • Photoperiod: 16 hours light, 8 hours dark.

4. Experimental Design:

  • Test Concentrations: At least five concentrations and a control.

  • Replicates: At least 10 individual daphnids per concentration.

  • Feeding: Feed the daphnids daily with a suitable food source (e.g., algae).

5. Procedure:

  • Individually expose daphnids to the test concentrations.

  • Renew the test solutions and feed the daphnids at least three times a week.

  • Record the survival of the parent daphnids daily.

  • Count and remove the offspring produced by each female daily.

  • The test duration is 21 days.

6. Data Analysis:

  • Calculate the total number of live offspring produced per surviving adult female.

  • Analyze the reproduction data for significant differences between the control and treatment groups.

  • Determine the NOEC and LOEC for reproduction.

Conclusion

The protocols outlined in this document provide a standardized framework for assessing the toxicity of this compound to aquatic life. Adherence to these guidelines will ensure the generation of high-quality, reproducible data that can be used for environmental risk assessment and regulatory purposes. Given the high toxicity of this compound, it is crucial to conduct thorough and standardized testing to understand and mitigate its potential impact on aquatic ecosystems.

References

Application Notes and Protocols for Spectrofluorimetric Determination of Azinphos-methyl in Water

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the quantitative analysis of Azinphos-methyl, a widely used organophosphorus pesticide, in water samples using spectrofluorimetric methods. The described methods are sensitive, reliable, and suitable for environmental monitoring.

Method 1: Alkaline Hydrolysis-Induced Fluorescence

This method is based on the alkaline hydrolysis of the non-fluorescent this compound to its highly fluorescent metabolite, anthranilic acid. The fluorescence intensity of the resulting solution is directly proportional to the initial concentration of this compound.[1][2]

Principle

Under strongly basic conditions and elevated temperature, this compound undergoes hydrolysis to form anthranilic acid.[1] This product exhibits strong native fluorescence, which can be measured to quantify the original pesticide concentration. The reaction is irreversible and provides a sensitive means of detection.[1]

Experimental Protocol

1. Reagents and Materials:

  • This compound standard stock solution (e.g., 100 µg/mL in methanol)

  • Sodium hydroxide (NaOH) solution (0.02-0.06 mol/L)[1]

  • Methanol (analytical grade)[1]

  • Ethanol

  • De-ionized water

  • Water bath

  • Spectrofluorometer

  • Volumetric flasks

  • Pipettes

2. Preparation of Calibration Standards:

  • Prepare a series of working standard solutions of this compound by diluting the stock solution with de-ionized water to achieve concentrations in the desired linear range (e.g., 5-1000 ng/mL).[3][4]

3. Sample Preparation and Hydrolysis:

  • For water samples, filtration may be necessary if particulates are present.

  • In a volumetric flask, mix a known volume of the water sample or calibration standard with an equal volume of 40-60% ethanol-water solution.

  • Add a specific volume of NaOH solution to achieve a final concentration in the range of 0.02-0.06 mol/L and a pH of 12.[1][3][4]

  • Heat the solution in a water bath at 85°C for a specified time (e.g., 10-20 minutes).[1]

  • Rapidly cool the solution under running water for approximately 3 minutes.[1]

  • Allow the solution to equilibrate to room temperature for about 7 minutes before measurement.[1]

4. Spectrofluorimetric Measurement:

  • Set the excitation wavelength of the spectrofluorometer to 314 nm and the emission wavelength to 394 nm.[1]

  • Measure the fluorescence intensity of the hydrolyzed samples and standards against a reagent blank (prepared in the same manner but without this compound).

  • Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the water samples by interpolating their fluorescence intensity on the calibration curve.

Method 2: Fluorescence Quenching of a Metal-Organic Framework (MOF)

This method utilizes a specific metal-organic framework (MOF), [Cd2.5(PDA)(tz)3], which exhibits strong intrinsic fluorescence. The presence of this compound selectively quenches this fluorescence, and the degree of quenching is proportional to the pesticide's concentration.

Principle

The synthesized MOF, when dispersed in an aqueous medium, shows a strong emission at 290 nm upon excitation at 225 nm.[5] this compound interacts with the MOF, leading to a reduction in its fluorescence intensity through a static quenching mechanism, likely due to ground-state interactions.[5] This selective quenching allows for the sensitive detection of this compound.

Experimental Protocol

1. Reagents and Materials:

  • Synthesized [Cd2.5(PDA)(tz)3] MOF (as per the referenced literature)

  • This compound standard stock solution (in acetonitrile)

  • De-ionized water

  • Acetonitrile

  • Spectrofluorometer

  • Volumetric flasks

  • Pipettes

2. Preparation of MOF Dispersion:

  • Disperse a small, precise amount of the synthesized MOF in de-ionized water to create a stable suspension.

3. Preparation of Calibration Standards:

  • Prepare a series of working standard solutions of this compound in acetonitrile.

4. Quenching Experiment:

  • To a fixed volume of the MOF dispersion in a cuvette, incrementally add small aliquots of the this compound standard solutions.

  • After each addition, gently mix the solution and allow it to equilibrate.

5. Spectrofluorimetric Measurement:

  • Set the excitation wavelength of the spectrofluorometer to 225 nm and record the emission spectrum, with the peak emission centered at 290 nm.[5]

  • Measure the decrease in fluorescence intensity of the MOF dispersion after each addition of this compound.

  • A Stern-Volmer plot can be constructed to analyze the quenching efficiency.

  • The concentration of this compound in an unknown water sample can be determined by measuring the degree of fluorescence quenching it causes in the MOF dispersion and comparing it to a calibration curve.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the described spectrofluorimetric methods for this compound determination.

MethodLinear Range (ng/mL)Limit of Detection (LOD) (ng/mL)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Alkaline Hydrolysis-Induced Fluorescence5 - 10001.013Not Specified1.36[3][4]
Alkaline Hydrolysis-Induced Fluorescence30 - 10008105 - 1112.0[1][2]
Fluorescence Quenching of MOFNot Specified16 ppb (16 ng/mL)Not SpecifiedNot Specified[5]

Visualizations

experimental_workflow_hydrolysis start Start sample_prep Sample/Standard Preparation start->sample_prep add_reagents Add Ethanol-Water & NaOH (pH 12) sample_prep->add_reagents heating Heat at 85°C (10-20 min) add_reagents->heating cooling Cool and Equilibrate heating->cooling measurement Spectrofluorimetric Measurement (Ex: 314 nm, Em: 394 nm) cooling->measurement analysis Data Analysis (Calibration Curve) measurement->analysis end End analysis->end

Caption: Workflow for this compound determination by alkaline hydrolysis.

experimental_workflow_mof_quenching start Start mof_dispersion Prepare Aqueous MOF Dispersion start->mof_dispersion sample_addition Add this compound Sample/Standard mof_dispersion->sample_addition equilibration Mix and Equilibrate sample_addition->equilibration measurement Measure Fluorescence Quenching (Ex: 225 nm, Em: 290 nm) equilibration->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: Workflow for this compound detection via MOF fluorescence quenching.

References

Application Notes and Protocols for Azinphos-methyl in Neurotoxicity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Azinphos-methyl, an organophosphate insecticide, in neurotoxicity research. This document details its primary mechanism of action, its role in inducing oxidative stress, and provides established protocols for assessing its neurotoxic effects in both in vitro and in vivo models.

Introduction to this compound Neurotoxicity

This compound is a broad-spectrum organophosphate insecticide that exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[3] Research has also indicated that this compound can induce oxidative stress, contributing to neuronal damage.[3][4] A decrease of 45-50% in brain cholinesterase activity has been shown to be lethal in mice.[1]

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of this compound-induced neurotoxicity is the irreversible inhibition of acetylcholinesterase (AChE).[1] this compound is bioactivated in the body to its oxygen analog, gutoxon, which is a potent AChE inhibitor.[1] Gutoxon phosphorylates the serine hydroxyl group at the active site of AChE, rendering the enzyme inactive.[1] This leads to an accumulation of acetylcholine at cholinergic synapses, causing a range of symptoms from muscle tremors and convulsions to paralysis and death.[5]

Quantitative Data on this compound Toxicity

The following table summarizes key quantitative data regarding the toxicity of this compound from various research studies.

ParameterSpeciesValueReference
Oral LD50Rat4.4 - 26 mg/kg[5]
Oral LD50Mouse8 - 20 mg/kg[6]
Dermal LD50Rat88 - 220 mg/kg[6]
Inhalation LC50 (1-hour)Rat0.4 mg/L[6]
Brain AChE Inhibition (Lethal)Mouse45-50%[1]
Muscular ChE EC50Rainbow Trout1.05 ± 0.23 µg/L[7]
96-hour LC50Rainbow Trout0.003 mg/L[6]
96-hour LC50O. hatcheri7 µg/L[8]
96-hour LC50J. multidentata30 µg/L[8]
NOAEL (Reproductive/Maternal)Rat0.25 mg/kg/day[6]
NOAEL (Brain AChE Inhibition)Rat0.75 mg/kg/day[5]

Secondary Mechanism: Oxidative Stress

Beyond AChE inhibition, this compound exposure has been linked to the induction of oxidative stress in neuronal tissues.[3][4] This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system's ability to detoxify these reactive intermediates. The increased production of ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to neuronal apoptosis.[3][9] Studies have shown that this compound exposure can lead to increased ROS production and alterations in the activity of key antioxidant enzymes such as catalase (CAT) and glutathione S-transferase (GST).[3]

Experimental Protocols

This section provides detailed protocols for key experiments used to assess the neurotoxicity of this compound.

In Vitro Neurotoxicity Assessment

4.1.1. Primary Neuronal Cell Culture

Primary neuronal cultures are a fundamental tool for studying the direct effects of neurotoxicants on neurons.

  • Objective: To isolate and culture primary neurons from rodent brain tissue for neurotoxicity assays.

  • Materials:

    • Embryonic (E18) or early postnatal (P1-P2) rat or mouse pups

    • Dissection medium (e.g., Hank's Balanced Salt Solution - HBSS)

    • Digestion solution (e.g., Trypsin, Papain)

    • Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and antibiotics)

    • Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips

  • Protocol:

    • Euthanize pregnant dam or postnatal pups according to approved animal care protocols.

    • Aseptically dissect the desired brain region (e.g., cortex, hippocampus) in ice-cold dissection medium.

    • Mince the tissue and transfer to a digestion solution. Incubate at 37°C for 15-30 minutes.

    • Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

    • Centrifuge the cell suspension and resuspend the pellet in plating medium.

    • Determine cell viability and density using a hemocytometer and Trypan blue exclusion.

    • Plate the cells at the desired density onto coated culture vessels.

    • Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

    • Perform partial media changes every 2-3 days.

    • Cultures are typically ready for experimental use after 7-14 days in vitro (DIV).

4.1.2. Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is the most common method for measuring AChE activity.

  • Objective: To quantify the inhibitory effect of this compound on AChE activity.

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB2-), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

  • Materials:

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • DTNB solution

    • ATCh iodide solution

    • AChE enzyme source (e.g., purified enzyme, brain homogenate, cell lysate)

    • This compound solutions of varying concentrations

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare brain tissue homogenates or cell lysates in phosphate buffer.

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • DTNB solution

      • This compound solution (or vehicle control)

      • AChE source

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the ATCh solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

    • Calculate the rate of reaction (change in absorbance per minute).

    • Express the results as a percentage of the control (uninhibited) AChE activity.

4.1.3. Oxidative Stress Marker Assays

  • Superoxide Dismutase (SOD) Activity Assay:

    • Objective: To measure the activity of SOD, an enzyme that catalyzes the dismutation of superoxide radicals.

    • Principle: Commonly used kits employ a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to a formazan dye. The rate of formazan formation is inhibited by SOD, and the extent of inhibition is proportional to the SOD activity.

    • Protocol: Follow the manufacturer's instructions for the specific SOD assay kit being used. Typically involves incubating the sample with a superoxide-generating system and the WST-1 reagent, followed by measuring the absorbance at the appropriate wavelength.

  • Catalase (CAT) Activity Assay:

    • Objective: To measure the activity of catalase, an enzyme that decomposes hydrogen peroxide (H2O2).

    • Principle: The assay measures the rate of H2O2 decomposition by catalase. This can be monitored directly by the decrease in absorbance at 240 nm or through a coupled reaction where the remaining H2O2 reacts with a chromogen to produce a colored product.

    • Protocol: For the direct spectrophotometric method, incubate the sample with a known concentration of H2O2 and monitor the decrease in absorbance at 240 nm over time.

  • Lipid Peroxidation (Malondialdehyde - MDA) Assay:

    • Objective: To quantify the level of lipid peroxidation by measuring the concentration of malondialdehyde (MDA), a major byproduct.

    • Principle: The thiobarbituric acid reactive substances (TBARS) assay is commonly used. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at ~532 nm.

    • Protocol:

      • Homogenize brain tissue or lyse cells in a suitable buffer.

      • Add a solution of TBA and an acid (e.g., trichloroacetic acid - TCA) to the sample.

      • Incubate the mixture at 95°C for 60 minutes.

      • Cool the samples on ice and centrifuge to pellet any precipitate.

      • Measure the absorbance of the supernatant at 532 nm.

      • Quantify MDA concentration using a standard curve prepared with an MDA standard.

In Vivo Neurotoxicity and Behavioral Assessment

4.2.1. Open Field Test

This test is used to assess general locomotor activity, exploration, and anxiety-like behavior.

  • Objective: To evaluate the effects of this compound on motor activity and anxiety in rodents.

  • Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.

  • Protocol:

    • Habituate the animals to the testing room for at least 30 minutes before the test.

    • Gently place the animal in the center of the open field arena.

    • Record the animal's behavior for a set period (e.g., 5-10 minutes) using a video tracking system.

    • Analyze the following parameters:

      • Total distance traveled

      • Time spent in the center zone vs. the peripheral zone

      • Rearing frequency (vertical activity)

      • Number of fecal boli (an indicator of anxiety)

    • Clean the arena thoroughly between each animal to remove olfactory cues.

4.2.2. Morris Water Maze

This test is a widely used method to assess spatial learning and memory.

  • Objective: To evaluate the impact of this compound on hippocampal-dependent spatial learning and memory in rodents.

  • Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.

  • Protocol:

    • Acquisition Phase (4-5 days):

      • Place the animal into the pool facing the wall from one of four starting positions.

      • Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.

      • Allow the animal to remain on the platform for 15-30 seconds.

      • Conduct multiple trials per day with different starting positions.

      • Record the escape latency (time to find the platform) and path length for each trial.

    • Probe Trial (24 hours after the last acquisition trial):

      • Remove the escape platform from the pool.

      • Place the animal in the pool and allow it to swim for a set time (e.g., 60 seconds).

      • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

    • Visible Platform Trial (Cued Version):

      • Make the platform visible (e.g., by attaching a flag).

      • This trial is used to assess for any motor or visual impairments that could confound the results of the hidden platform task.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to this compound neurotoxicity research.

Azinphos_Methyl_AChE_Inhibition Azinphos This compound Bioactivation Bioactivation (CYP450) Azinphos->Bioactivation Gutoxon Gutoxon (Active Metabolite) Bioactivation->Gutoxon Inhibition Irreversible Inhibition Gutoxon->Inhibition AChE Acetylcholinesterase (AChE) AChE->Inhibition Accumulation ACh Accumulation Inhibition->Accumulation Blocks Hydrolysis ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Overstimulation Receptor Overstimulation Accumulation->Overstimulation Receptors Cholinergic Receptors (Muscarinic & Nicotinic) Receptors->Overstimulation Neurotoxicity Neurotoxic Effects (e.g., tremors, seizures, paralysis) Overstimulation->Neurotoxicity

Caption: Primary mechanism of this compound neurotoxicity via AChE inhibition.

Azinphos_Methyl_Oxidative_Stress cluster_exposure Exposure cluster_cellular_effects Cellular Effects cluster_downstream_damage Downstream Damage cluster_signaling Signaling Pathways Azinphos This compound ROS Increased Reactive Oxygen Species (ROS) Azinphos->ROS Antioxidants Decreased Antioxidant Defense (e.g., SOD, CAT) Azinphos->Antioxidants LipidPeroxidation Lipid Peroxidation (MDA) ROS->LipidPeroxidation ProteinOxidation Protein Oxidation ROS->ProteinOxidation DNA_Damage DNA Damage ROS->DNA_Damage MAPK MAPK Pathway Activation (e.g., ERK) ROS->MAPK Neuronal_Damage Neuronal Damage & Apoptosis LipidPeroxidation->Neuronal_Damage ProteinOxidation->Neuronal_Damage DNA_Damage->Neuronal_Damage Apoptosis Apoptotic Pathway Activation (Caspases) MAPK->Apoptosis Apoptosis->Neuronal_Damage

Caption: this compound induced oxidative stress and potential downstream signaling.

In_Vitro_Neurotoxicity_Workflow start Start: Primary Neuronal Cell Culture exposure Expose Neurons to This compound start->exposure assays Perform Biochemical Assays exposure->assays ache_assay AChE Activity Assay assays->ache_assay sod_assay SOD Activity Assay assays->sod_assay cat_assay CAT Activity Assay assays->cat_assay mda_assay MDA Assay assays->mda_assay data_analysis Data Analysis and Dose-Response Curves ache_assay->data_analysis sod_assay->data_analysis cat_assay->data_analysis mda_assay->data_analysis end End: Determine IC50 and Mechanisms of Neurotoxicity data_analysis->end

Caption: Experimental workflow for in vitro neurotoxicity assessment.

In_Vivo_Neurotoxicity_Workflow start Start: Animal Acclimation and Grouping dosing Administer this compound (e.g., oral gavage, dietary) start->dosing behavioral Behavioral Testing dosing->behavioral brain_collection Brain Tissue Collection dosing->brain_collection After exposure period open_field Open Field Test behavioral->open_field morris_maze Morris Water Maze behavioral->morris_maze data_analysis Data Analysis and Statistical Comparison open_field->data_analysis morris_maze->data_analysis biochemical Biochemical Analysis brain_homogenate Prepare Brain Homogenate brain_collection->brain_homogenate biochem_assays AChE, SOD, CAT, MDA Assays brain_homogenate->biochem_assays biochem_assays->data_analysis end End: Correlate Biochemical and Behavioral Outcomes data_analysis->end

Caption: Experimental workflow for in vivo neurotoxicity assessment.

References

Spectroscopic Analysis of Azinphos-methyl-Protein Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for studying the binding of the organophosphate pesticide Azinphos-methyl to proteins using various spectroscopic techniques. The information is intended to guide researchers in designing and conducting experiments to characterize these interactions, which are crucial for understanding the toxicology and environmental fate of this compound.

Introduction

This compound is a broad-spectrum organophosphate insecticide known for its high toxicity, primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2][3] Beyond its primary target, this compound can also bind to other proteins, such as serum albumins, which can influence its distribution, metabolism, and overall toxicity within an organism. Spectroscopic techniques offer powerful, non-invasive methods to study these binding events at the molecular level. This guide details the application of fluorescence spectroscopy, UV-Visible (UV-Vis) absorption spectroscopy, Circular Dichroism (CD), and Fourier-Transform Infrared (FTIR) spectroscopy to elucidate the binding mechanisms of this compound with proteins. While detailed spectroscopic binding studies for this compound are most readily available for serum albumins, the principles and protocols described herein can be adapted for the study of its interaction with other proteins, including its primary target, acetylcholinesterase.

Spectroscopic Techniques for Studying this compound-Protein Binding

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for monitoring the binding of a small molecule (ligand) like this compound to a protein. The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be quenched upon ligand binding. This quenching can be analyzed to determine binding constants, the number of binding sites, and the quenching mechanism.

Application: Elucidating the binding affinity and mechanism between this compound and proteins like bovine serum albumin (BSA) and β-lactoglobulin (BLG).[4][5]

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy can provide information on the formation of a complex between a protein and a ligand. Changes in the absorption spectrum of a protein upon the addition of a ligand can indicate structural alterations in the protein's microenvironment.

Application: Confirming the formation of a complex between this compound and proteins and observing changes in the protein's conformation.[4][5]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful tool for examining the secondary and tertiary structure of proteins. Ligand binding can induce conformational changes in a protein, which can be detected as changes in its CD spectrum.

Application: Assessing the impact of this compound binding on the secondary structure (α-helix, β-sheet content) of proteins.[4][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of molecules and is particularly useful for analyzing the secondary structure of proteins by examining the amide I and amide II bands.

Application: Characterizing changes in the protein secondary structure upon interaction with this compound.[4]

Data Presentation: Quantitative Analysis of this compound-Protein Binding

The following tables summarize the quantitative data from spectroscopic studies on the interaction of this compound with bovine serum albumin (BSA) and β-lactoglobulin (BLG).

Table 1: Fluorescence Quenching and Binding Parameters for this compound-Protein Interactions

ProteinTechniqueParameterValueTemperature (K)Reference
Bovine Serum Albumin (BSA)Fluorescence SpectroscopyBinding Constant (K_a)0.099 x 10⁵ - 0.209 x 10⁵ M⁻¹Not Specified[4]
Number of Binding Sites (n)~1[4]
β-Lactoglobulin (BLG)Fluorescence SpectroscopyStern-Volmer Quenching Constant (K_SV)1.25 x 10⁴ M⁻¹298[5]
1.18 x 10⁴ M⁻¹308[5]
0.86 x 10⁴ M⁻¹318[5]
Binding Constant (K_a)1.15 x 10⁵ M⁻¹Not Specified[5]

Table 2: Thermodynamic Parameters for this compound-Protein Binding

ProteinParameterValueMethodReference
Bovine Serum Albumin (BSA)ΔG° (Gibbs Free Energy)NegativeFluorescence Spectroscopy[4]
ΔH° (Enthalpy Change)NegativeFluorescence Spectroscopy[4]
ΔS° (Entropy Change)NegativeFluorescence Spectroscopy[4]
β-Lactoglobulin (BLG)ΔH° (Enthalpy Change)> 0Fluorescence Spectroscopy[5]
ΔS° (Entropy Change)> 0Fluorescence Spectroscopy[5]

Note: For the BSA interaction, the negative enthalpy and entropy changes suggest that van der Waals forces and hydrogen bonding play a major role in the binding process.[4] For the BLG interaction, the positive enthalpy and entropy changes are indicative of hydrophobic interactions being the primary driving force.[5]

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for studying the interaction of this compound with a target protein using various spectroscopic techniques.

G cluster_prep Sample Preparation cluster_analysis Data Analysis P Prepare Protein Solution in Buffer (e.g., PBS pH 7.4) FS Fluorescence Spectroscopy (Titration of Protein with Ligand) P->FS UV UV-Vis Spectroscopy (Protein alone vs. Protein + Ligand) P->UV CD Circular Dichroism (Protein alone vs. Protein + Ligand) P->CD FTIR FTIR Spectroscopy (Protein alone vs. Protein + Ligand) P->FTIR L Prepare this compound Stock Solution (e.g., in Ethanol) L->FS L->UV L->CD L->FTIR A1 Fluorescence Quenching Analysis (Stern-Volmer & Lineweaver-Burk plots) FS->A1 A4 Analysis of Spectral Shifts (UV-Vis, CD, FTIR) UV->A4 CD->A4 FTIR->A4 A2 Calculation of Binding Parameters (Ka, n, Ksv) A1->A2 A3 Thermodynamic Analysis (ΔG°, ΔH°, ΔS°) A2->A3 A5 Determination of Secondary Structure Changes A4->A5 A4->A5 A4->A5

Caption: General experimental workflow for spectroscopic analysis.

Signaling Pathway: Acetylcholinesterase Inhibition by this compound

This compound's primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE). The following diagram illustrates the normal function of AChE and its inhibition by an organophosphate like this compound.

G cluster_normal Normal Synaptic Transmission cluster_inhibition Inhibition by this compound ACh_release Acetylcholine (ACh) Released into Synapse AChR ACh Binds to Postsynaptic Receptors ACh_release->AChR AChE Acetylcholinesterase (AChE) Hydrolyzes ACh ACh_release->AChE Termination Signal Signal Transduction in Postsynaptic Neuron AChR->Signal Choline Choline and Acetate AChE->Choline AChE_inhibited AChE is Irreversibly Inhibited (Phosphorylated) AZM This compound (or its oxon metabolite) Enters Synapse AZM->AChE_inhibited ACh_accum ACh Accumulates in Synapse AChE_inhibited->ACh_accum Prevents hydrolysis Overstimulation Continuous Stimulation of Postsynaptic Receptors ACh_accum->Overstimulation Toxicity Cholinergic Toxicity Overstimulation->Toxicity

Caption: Acetylcholinesterase inhibition by this compound.

Detailed Experimental Protocols

The following are detailed, generalized protocols for each spectroscopic technique. Researchers should optimize these protocols based on the specific protein, instrumentation, and experimental goals.

Fluorescence Spectroscopy Protocol for Binding Analysis
  • Preparation of Solutions:

    • Prepare a stock solution of the target protein (e.g., 10 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of this compound (e.g., 1 mM) in a solvent like ethanol to ensure solubility.

    • Prepare a series of dilutions of the this compound stock solution in the same buffer as the protein.

  • Instrumentation Setup:

    • Set the excitation wavelength to 280 nm (for tryptophan and tyrosine) or 295 nm (for selective tryptophan excitation).

    • Record the emission spectra in the range of 300-450 nm.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Measurement:

    • Pipette a fixed volume of the protein solution (e.g., 2 mL) into a quartz cuvette.

    • Record the fluorescence spectrum of the protein solution alone.

    • Successively add small aliquots of the this compound solutions to the cuvette, mix gently, and allow to equilibrate for a few minutes.

    • Record the fluorescence spectrum after each addition.

    • Correct for the inner filter effect if necessary by measuring the absorbance of this compound at the excitation and emission wavelengths.

  • Data Analysis:

    • Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching constant (K_SV).

    • Use the Lineweaver-Burk equation or other appropriate models to calculate the binding constant (K_a) and the number of binding sites (n).

    • Repeat the experiment at different temperatures (e.g., 298 K, 308 K, 318 K) to determine the thermodynamic parameters (ΔH°, ΔS°, and ΔG°).

UV-Visible Absorption Spectroscopy Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of the target protein (e.g., 2 µM) in a suitable buffer.

    • Prepare a stock solution of this compound (e.g., 1 mM) in the same buffer.

  • Instrumentation Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Set the wavelength range to scan from 200 to 400 nm.

  • Measurement:

    • Use the buffer as a blank to zero the instrument.

    • Record the absorption spectrum of the protein solution alone.

    • Prepare a solution with the same protein concentration and a specific concentration of this compound.

    • Record the absorption spectrum of the protein-ligand mixture.

    • To correct for the ligand's absorbance, record the spectrum of this compound alone at the same concentration and subtract it from the mixture's spectrum.

  • Data Analysis:

    • Compare the spectra of the protein with and without this compound.

    • Look for changes in the peak position (wavelength shifts) and intensity (hyperchromic or hypochromic effects) around 280 nm, which can indicate changes in the microenvironment of the aromatic amino acids.

Circular Dichroism (CD) Spectroscopy Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of the target protein (e.g., 0.1-0.2 mg/mL) in a buffer with low chloride concentration (e.g., phosphate buffer), as high chloride can interfere with far-UV CD measurements.

    • Prepare a stock solution of this compound.

  • Instrumentation Setup:

    • Use a CD spectropolarimeter.

    • For secondary structure analysis, scan in the far-UV region (e.g., 190-250 nm).

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Continuously flush the instrument with nitrogen gas.

  • Measurement:

    • Record the CD spectrum of the buffer alone (baseline).

    • Record the CD spectrum of the protein solution.

    • Prepare a sample with the protein and this compound at the desired molar ratio and record its CD spectrum.

    • Subtract the buffer baseline from the protein and protein-ligand spectra.

  • Data Analysis:

    • Convert the raw CD data (in millidegrees) to mean residue ellipticity [θ].

    • Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures from the CD spectra.

    • Compare the secondary structure content of the free protein with that of the this compound-protein complex.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Preparation of Samples:

    • Prepare a concentrated solution of the protein (e.g., 5-10 mg/mL) in a buffer, preferably with D₂O as the solvent to avoid interference from the O-H bending vibration of water in the amide I region.

    • Prepare a corresponding solution of the protein with this compound.

  • Instrumentation Setup:

    • Use an FTIR spectrometer equipped with a suitable detector (e.g., DTGS).

    • Use a transmission cell with CaF₂ windows and a short path length (e.g., 6 µm).

  • Measurement:

    • Record the FTIR spectrum of the buffer (or D₂O) alone as a background.

    • Record the FTIR spectrum of the protein solution.

    • Record the FTIR spectrum of the protein-ligand solution.

    • Subtract the background spectrum from the sample spectra.

  • Data Analysis:

    • Focus on the amide I region (1600-1700 cm⁻¹), which is most sensitive to secondary structure.

    • Use spectral deconvolution and curve-fitting algorithms to resolve the overlapping bands corresponding to α-helices, β-sheets, turns, and random coils.

    • Quantify the area under each fitted peak to determine the percentage of each secondary structure element.

    • Compare the results for the free protein and the protein-ligand complex.

Conclusion

The spectroscopic techniques outlined in this document provide a robust framework for investigating the binding of this compound to various proteins. While detailed studies have characterized its interaction with serum albumins, a notable gap exists in the spectroscopic analysis of its binding to acetylcholinesterase. The provided protocols can serve as a foundation for future research in this critical area, contributing to a more comprehensive understanding of the molecular mechanisms underlying the toxicity of this compound. Such studies are essential for risk assessment, the development of potential antidotes, and the design of safer alternatives in crop protection.

References

Troubleshooting & Optimization

How to overcome matrix effects in Azinphos-methyl residue analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in Azinphos-methyl residue analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This can lead to either signal suppression or enhancement of the this compound peak, resulting in inaccurate quantification.[1][2] In gas chromatography (GC), matrix components can coat the injector and column, leading to peak tailing and degradation.[3] In liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can interfere with the ionization process in the source.[1]

Q2: What are the common sample preparation techniques for this compound analysis?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis, including this compound, in various food matrices.[4][5] This method involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components.[4][5] Other techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[6]

Q3: How can I minimize matrix effects during my analysis?

A3: Several strategies can be employed to minimize matrix effects:

  • Matrix-Matched Calibration: This is a common and recommended approach where calibration standards are prepared in a blank matrix extract that is similar to the sample being analyzed.[3][7][8]

  • Stable Isotope Dilution Analysis (SIDA): This involves using a stable isotope-labeled internal standard of this compound. Since the internal standard behaves similarly to the analyte, it effectively compensates for matrix effects.[2][9]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the analyte signal.

  • Analyte Protectants (for GC analysis): Adding analyte protectants to both sample extracts and calibration standards can help to mask active sites in the GC system and reduce analyte degradation.[10]

  • Enhanced Sample Cleanup: Additional cleanup steps, such as using different sorbents in dSPE, can help to remove more of the interfering matrix components.[6]

Q4: When should I use matrix-matched calibration versus a solvent-based calibration?

A4: Solvent-based calibration is generally only suitable for simple and clean matrices. For complex matrices, such as many food and environmental samples, matrix-matched calibration is highly recommended to compensate for matrix effects and ensure accurate quantification.[7][11] The European Union's SANTE guidelines recommend using matrix-matched calibration for complex matrices.[11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (e.g., tailing, fronting) for this compound. Matrix components interacting with the analytical column or injector port (GC).1. Implement a more rigorous sample cleanup procedure. 2. Use analyte protectants in your standards and samples for GC analysis.[10] 3. Check and clean the GC inlet liner and trim the analytical column.
Inconsistent recoveries for this compound. Variable matrix effects between samples.1. Use matrix-matched calibration for each sample type.[3] 2. Employ a stable isotope-labeled internal standard for this compound.[2] 3. Ensure consistent sample preparation across all samples.
Signal suppression or enhancement observed. Co-eluting matrix components affecting the ionization of this compound in the MS source.1. Optimize the chromatographic method to separate this compound from interfering compounds. 2. Dilute the sample extract to reduce the concentration of matrix components. 3. Use a more selective mass spectrometry technique, such as high-resolution mass spectrometry (HRMS).[12]
False positives or negatives. Matrix interference producing a signal at the same mass-to-charge ratio as this compound, or significant signal suppression leading to non-detection.1. Confirm the identity of this compound using multiple reaction monitoring (MRM) transitions or high-resolution mass spectrometry.[1] 2. Improve sample cleanup to remove the interfering compounds.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in a Fruit Matrix
  • Homogenization: Homogenize 10-15 g of the fruit sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[5]

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.[5]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing PSA (primary secondary amine) and MgSO₄. For matrices with pigments, C18 or graphitized carbon black (GCB) may also be included.[5]

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Final Extract:

    • The resulting supernatant is the final extract.

    • Filter the extract through a 0.2 µm filter before injection into the analytical instrument.[12]

Protocol 2: Preparation of Matrix-Matched Calibration Standards
  • Prepare a Blank Matrix Extract: Follow the QuEChERS protocol (Protocol 1) using a sample of the same matrix that is known to be free of this compound.

  • Prepare a Stock Solution of this compound: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 100 µg/mL).

  • Prepare Intermediate and Working Standards:

    • Perform serial dilutions of the stock solution to create a series of intermediate standards.

    • Spike appropriate volumes of the intermediate standards into aliquots of the blank matrix extract to create a calibration curve with at least five concentration levels (e.g., 5, 10, 20, 50, and 100 ng/mL).[3]

Visualizing the Workflow

Diagram 1: General Workflow for this compound Residue Analysis

cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample Homogenization Extraction QuEChERS Extraction Sample->Extraction Cleanup dSPE Cleanup Extraction->Cleanup LCMS LC-MS/MS or GC-MS/MS Analysis Cleanup->LCMS Inject Extract Cal Matrix-Matched Calibration LCMS->Cal Data Data Processing & Reporting Cal->Data

Caption: Workflow for this compound analysis.

Diagram 2: Decision Tree for Overcoming Matrix Effects

start Matrix Effect Suspected? mmc Use Matrix-Matched Calibration start->mmc Yes end Proceed with Analysis start->end No reassess Re-evaluate Matrix Effect mmc->reassess sida Use Stable Isotope Dilution sida->end cleanup Enhance Sample Cleanup cleanup->reassess dilute Dilute Sample Extract dilute->reassess reassess->sida Effect Persists reassess->cleanup High Contamination reassess->dilute High Concentration reassess->end Effect Mitigated

Caption: Decision-making for matrix effect mitigation.

References

Techniques for improving the sensitivity of Azinphos-methyl detection.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the sensitivity of Azinphos-methyl detection in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental detection of this compound.

Issue 1: Low Sensitivity or No Signal in Electrochemical Biosensors

Potential Cause Troubleshooting Step Recommended Action
Inactive Enzyme (AChE) Verify enzyme activity.Prepare a fresh enzyme solution. Ensure proper storage conditions (-20°C or as recommended by the supplier).
Improper Enzyme Immobilization Check the electrode modification process.Optimize the concentration of the cross-linking agent (e.g., glutaraldehyde) and the enzyme. Ensure the nanomaterial support (e.g., gold nanoparticles, graphene) is properly deposited on the electrode surface.[1][2]
Insufficient Incubation Time Review the incubation protocol.Increase the incubation time of the electrode with the this compound sample to ensure sufficient inhibition of the enzyme.
Interference from Sample Matrix Perform a sample cleanup.Utilize solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods to remove interfering compounds from the sample matrix.[3]
Electrode Fouling Clean the electrode surface.Gently polish the electrode surface with alumina slurry, followed by sonication in ethanol and deionized water. For screen-printed electrodes, use a fresh electrode for each measurement.

Issue 2: High Background Noise in Optical/Fluorescence Detection

Potential Cause Troubleshooting Step Recommended Action
Autofluorescence of Sample Components Analyze a sample blank.Implement a sample cleanup procedure to remove fluorescent interfering substances.[3] Alternatively, perform a spectral analysis to identify the interfering fluorescence and select excitation/emission wavelengths that minimize its contribution.
Contaminated Reagents or Glassware Check the purity of solvents and reagents.Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned, for example, by baking in a muffle furnace at ~400°C for at least 2 hours.[4]
Light Scattering Centrifuge or filter the sample.Particulate matter in the sample can cause light scattering. Centrifuge the sample at high speed or filter it through a 0.22 µm filter before measurement.
Inadequate pH Control Measure the pH of the reaction buffer.Optimize and maintain the pH of the solution, as the fluorescence of the product of this compound hydrolysis is pH-dependent. A pH of 12 has been shown to be optimal for fluorescence enhancement after alkaline hydrolysis.[5][6]

Issue 3: Inconsistent or Poorly Resolved Peaks in Chromatographic Analysis (GC/LC)

Potential Cause Troubleshooting Step Recommended Action
Matrix Effects Analyze a matrix-matched standard.Prepare calibration standards in a blank sample extract that is free of this compound to compensate for matrix-induced signal enhancement or suppression.[3]
Improper Sample Extraction/Cleanup Evaluate the recovery of the extraction method.Optimize the extraction solvent and cleanup procedure. A dual-layer primary-secondary amine (PSA)/graphitized carbon black (GCB) SPE tube can be effective for cleaning up extracts.[3]
Degradation of Analyte Check the temperature of the GC inlet.This compound can be thermally labile. Ensure the GC inlet temperature is not excessively high. Use a fresh, deactivated liner.
Column Contamination Bake out the column.Disconnect the column from the detector and bake it at the manufacturer's recommended maximum temperature to remove contaminants.
Detector Not Optimized Check detector settings.For a Nitrogen-Phosphorus Detector (NPD), ensure the bead voltage and gas flows (hydrogen and air) are optimized for sensitivity to nitrogen and phosphorus compounds.[3] For MS, ensure the correct ions are being monitored.

Frequently Asked Questions (FAQs)

Q1: What are the most effective techniques for enhancing the sensitivity of this compound detection?

The most effective strategies often involve signal amplification and reducing background noise. The use of nanomaterials in biosensors is a leading approach. Materials like gold nanoparticles (AuNPs), graphene, and quantum dots (QDs) provide a large surface area for enzyme immobilization and can significantly enhance electrochemical or optical signals.[1][7][8] For instance, metal-organic frameworks (MOFs) have been used in luminescence-based assays to detect this compound at parts-per-billion (ppb) levels.[1][9]

Q2: How does the choice of detection method impact sensitivity?

Different methods offer varying levels of sensitivity. A comparison is provided in the table below. While chromatographic methods coupled with mass spectrometry (LC-MS/MS) are highly sensitive and specific, they are typically laboratory-based.[4] Electrochemical and optical biosensors, on the other hand, offer the potential for rapid, portable, and highly sensitive detection, especially when enhanced with nanomaterials.[2][10][11]

Q3: What is the role of sample preparation in achieving high sensitivity?

Sample preparation is critical for removing interfering substances from the sample matrix that can mask the signal of this compound or cause inaccurate readings.[3][12] Techniques like solid-phase extraction (SPE) and the QuEChERS method are effective in cleaning up complex samples such as food and environmental water, thereby improving the sensitivity and reliability of the subsequent analysis.[3]

Q4: Can alkaline hydrolysis improve the detection of this compound?

Yes, alkaline hydrolysis can significantly enhance the fluorescence of this compound. This procedure forms the basis of a simple and sensitive spectrofluorimetric detection method. By optimizing factors such as pH, temperature, and time, a substantial increase in the fluorescence signal can be achieved, leading to a lower limit of detection.[5][6]

Q5: What are the advantages of using enzyme-based biosensors for this compound detection?

Enzyme-based biosensors, particularly those using acetylcholinesterase (AChE), are highly specific for organophosphate pesticides like this compound.[2][13] Their principle of detection is based on the inhibition of the enzyme's activity by the pesticide.[2] These biosensors can be highly sensitive, provide rapid results, and are amenable to miniaturization for field-based applications.[13][14] The sensitivity and stability of these biosensors can be further improved through the use of nanomaterials for enzyme immobilization and signal amplification.[13][15]

Quantitative Data Summary

The following table summarizes the performance of various techniques for the detection of this compound.

Detection TechniqueLimit of Detection (LOD)Linear RangeSample MatrixReference
Luminescence with MOF 16 ppb (0.05 µM)Not specifiedAqueous[9]
Spectrofluorimetry with Alkaline Hydrolysis 1.013 ng/mL (ppb)5 - 1000 ng/mLRiver Water[5][6]
LC-MS/MS 10 ng/L (ppt)Not specifiedSurface/Ground Water[4]
GC-FPD Not specifiedNot specifiedAir[16]
AChE Biosensor with Amperometry 0.5 x 10⁻⁹ mol/L (nM)Not specifiedCorn, Barley, Lentils[14]

Experimental Protocols

Protocol 1: Fabrication of an Acetylcholinesterase (AChE) Electrochemical Biosensor

  • Electrode Preparation: Polish a glassy carbon electrode (GCE) with 0.05 µm alumina slurry for 5 minutes. Sonicate in deionized water, ethanol, and again in deionized water for 2 minutes each.

  • Nanomaterial Modification: Drop-cast 5 µL of a gold nanoparticle (AuNP) solution onto the GCE surface and let it dry at room temperature. This creates a high-surface-area support for the enzyme.

  • Enzyme Immobilization:

    • Prepare a 1 mg/mL solution of AChE in phosphate buffer (pH 7.4).

    • Drop-cast 5 µL of the AChE solution onto the AuNP-modified GCE.

    • Expose the electrode to glutaraldehyde vapor for 20 minutes to cross-link and immobilize the enzyme.

    • Gently rinse the electrode with phosphate buffer to remove any unbound enzyme.

  • Blocking: Immerse the electrode in a 1% bovine serum albumin (BSA) solution for 30 minutes to block non-specific binding sites. Rinse with phosphate buffer. The biosensor is now ready for use.

Protocol 2: Spectrofluorimetric Detection of this compound using Alkaline Hydrolysis

  • Sample Preparation: Collect 10 mL of the water sample. If it contains suspended solids, filter it through a 0.45 µm syringe filter.

  • Standard Preparation: Prepare a series of this compound standards in deionized water, ranging from 5 to 1000 ng/mL.

  • Hydrolysis:

    • To 5 mL of each standard and the sample, add 1 mL of 1 M NaOH to adjust the pH to approximately 12.

    • Incubate the solutions in a water bath at 50°C for 30 minutes.

    • Allow the solutions to cool to room temperature.

  • Fluorimetric Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the optimal wavelength for the hydrolyzed product (typically around 330 nm).

    • Set the emission wavelength to the optimal wavelength (typically around 420 nm).

    • Measure the fluorescence intensity of the standards and the sample.

  • Quantification: Construct a calibration curve by plotting the fluorescence intensity of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis sample Water Sample filter Filtering (0.45 µm) sample->filter add_naoh Add 1M NaOH (pH 12) filter->add_naoh incubate Incubate (50°C, 30 min) add_naoh->incubate cool Cool to RT incubate->cool measure Spectrofluorimetry (Ex: 330nm, Em: 420nm) cool->measure quantify Quantification vs. Calibration Curve measure->quantify

Caption: Workflow for spectrofluorimetric detection of this compound.

signaling_pathway AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine (Product) AChE->Thiocholine hydrolyzes Inhibited_AChE Inhibited AChE ACh Acetylthiocholine (Substrate) ACh->AChE Electrode Electrode Surface Thiocholine->Electrode is oxidized at Signal Electrochemical Signal Electrode->Signal generates AZM This compound AZM->AChE inhibits

Caption: Signaling pathway of an AChE-based electrochemical biosensor.

troubleshooting_guide start_node Low Sensitivity in Electrochemical Biosensor? cause1 Inactive Enzyme? start_node->cause1 cause_node cause_node solution_node solution_node cause2 Improper Immobilization? cause1->cause2 No sol1 Prepare fresh enzyme solution. Check storage conditions. cause1->sol1 Yes cause3 Matrix Interference? cause2->cause3 No sol2 Optimize immobilization protocol. Verify nanomaterial coating. cause2->sol2 Yes sol3 Implement sample cleanup (SPE). Use matrix-matched standards. cause3->sol3 Yes

Caption: Troubleshooting logic for low biosensor sensitivity.

References

Optimizing Azinphos-methyl Sample Preparation for Chromatography: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the sample preparation of Azinphos-methyl for chromatographic analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the sample preparation of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Recovery of this compound

  • Question: My recoveries of this compound are consistently low or non-existent. What are the possible causes and how can I fix this?

  • Answer: Low recovery of this compound can stem from several factors throughout the sample preparation process. Here are the most common causes and their respective solutions:

    • Incomplete Extraction: The chosen solvent may not be efficiently extracting this compound from the sample matrix.

      • Solution: Acetonitrile is a commonly used and effective extraction solvent for this compound in various matrices like fruits, vegetables, and soil.[1][2][3] Ensure the solvent-to-sample ratio is adequate and that the mixture is homogenized thoroughly. For complex matrices, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often successful.[2][4][5]

    • Analyte Degradation: this compound is susceptible to degradation, particularly at high temperatures and in alkaline conditions.[6][7]

      • Solution: Avoid high temperatures during extraction and evaporation steps. If using techniques like microwave-assisted extraction, carefully optimize the power and time to prevent degradation.[8] Maintaining a neutral or slightly acidic pH during extraction can also help. This compound is reported to be more stable below pH 10.[6]

    • Improper Solid-Phase Extraction (SPE) Elution: The elution solvent may not be strong enough to desorb this compound from the SPE cartridge.

      • Solution: For SPE cleanup, a dual-layer primary-secondary amine (PSA)/graphitized carbon black (GCB) cartridge can be effective.[3] An optimized elution solvent, such as a mixture of toluene and acetonitrile, can improve recovery.[3] Always ensure the elution volume is sufficient to collect the entire analyte band.

    • Loss During Evaporation: Significant analyte loss can occur if the sample extract is evaporated to complete dryness.[3]

      • Solution: Evaporate the solvent gently under a stream of nitrogen and stop when a small volume (e.g., 0.5 mL) remains.[3] Then, reconstitute the residue in the desired solvent for analysis.

Issue 2: High Variability in Replicate Samples (Poor Precision)

  • Question: I am observing significant variation in the results of my replicate samples. What could be causing this poor precision?

  • Answer: High relative standard deviations (RSDs) in replicate analyses often point to inconsistencies in the sample preparation workflow.

    • Inhomogeneous Sample: The initial sample may not be properly homogenized, leading to variations in the analyte concentration in different aliquots.

      • Solution: Ensure the sample is thoroughly homogenized before taking a subsample for extraction. For solid samples, grinding to a fine, uniform powder is crucial.[9]

    • Inconsistent Extraction/Cleanup: Variations in shaking times, solvent volumes, or SPE techniques between samples can lead to inconsistent results.

      • Solution: Adhere strictly to the validated protocol for all samples. Using automated systems for extraction and cleanup can help minimize human error and improve precision.[4]

    • Matrix Effects: Differential matrix effects between samples can cause variability in the instrument response.[10][11]

      • Solution: Employ matrix-matched calibration standards to compensate for these effects.[4][10][11] The use of an internal standard, such as an isotopically labeled this compound, is also highly recommended for quantification.[1]

Issue 3: Peak Tailing or Broadening in the Chromatogram

  • Question: The chromatographic peak for this compound is tailing or broad, affecting my quantification. What sample preparation steps might be causing this?

  • Answer: Poor peak shape can be an indication of issues with the final sample extract that is injected into the chromatograph.

    • Co-eluting Matrix Components: The sample cleanup may not be sufficient, leading to co-eluting interferences that can interact with the analytical column and affect peak shape.[12]

      • Solution: Optimize the cleanup step. For complex matrices like tea or rice, a combination of PSA and C18 sorbents in dispersive SPE (d-SPE) may be necessary to remove a wider range of interferences.[4]

    • Incorrect Reconstitution Solvent: The final solvent used to reconstitute the sample extract may be too strong or incompatible with the mobile phase, causing peak distortion.

      • Solution: The reconstitution solvent should ideally be the same as or weaker than the initial mobile phase of your chromatographic method. For GC analysis, a solvent exchange to a more volatile solvent like ethyl acetate might be beneficial.[3]

Issue 4: Signal Enhancement or Suppression (Matrix Effects)

  • Question: I suspect matrix effects are impacting my results. How can I confirm this and what can I do to mitigate it?

  • Answer: Matrix effects, where co-extracted components either enhance or suppress the analyte signal, are a common challenge in trace analysis.[10][11][13]

    • Confirmation: To confirm matrix effects, compare the response of a standard in pure solvent to the response of a standard spiked into a blank matrix extract. A significant difference indicates the presence of matrix effects.[10]

    • Mitigation Strategies:

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.[4][10][11] This is a widely accepted method to compensate for signal enhancement or suppression.

      • Standard Addition: This method involves adding known amounts of the standard to aliquots of the sample. It is effective but can be time-consuming.[14]

      • Improved Cleanup: A more rigorous cleanup procedure can reduce the amount of co-extracted matrix components, thereby minimizing their effect on the analyte signal. This may involve using different SPE sorbents or a combination of them.[5]

      • Dilution: Diluting the final extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly affect the analyte signal. However, this may compromise the method's sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended extraction method for this compound in food samples?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended for the extraction of this compound from a variety of food matrices, including fruits and vegetables.[2][4] It typically involves an initial extraction with acetonitrile followed by a salting-out step and dispersive solid-phase extraction (d-SPE) for cleanup.[2][4]

Q2: Which solvents are best for extracting this compound?

A2: Acetonitrile is the most commonly used and effective solvent for extracting this compound from various matrices due to its ability to efficiently extract a wide range of pesticides and its partial miscibility with water, which facilitates phase separation.[1][2][3] Acetone has also been used, followed by a liquid-liquid partition step.[15]

Q3: What are the common SPE sorbents used for cleaning up this compound extracts?

A3: The choice of SPE sorbent depends on the matrix. For general cleanup, Primary Secondary Amine (PSA) is frequently used to remove organic acids, sugars, and fatty acids.[2][16] For pigmented samples, Graphitized Carbon Black (GCB) is effective at removing pigments and sterols, but care must be taken as it can also retain planar pesticides.[5] C18 is used to remove non-polar interferences like lipids.[4] A combination of these sorbents is often used in d-SPE for complex matrices.[4][5]

Q4: How can I prevent the degradation of this compound during sample preparation?

A4: this compound is sensitive to high temperatures and alkaline pH.[6][7] To prevent degradation, avoid excessive heating during any evaporation steps and ensure that the pH of the sample and extraction solvents is neutral or slightly acidic.[17] Storing extracts at low temperatures (e.g., 4°C) when not in use is also advisable.[7][17]

Q5: Is it better to use GC or LC for the analysis of this compound?

A5: Both Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with mass spectrometry (MS) can be used for the analysis of this compound.[2][14] GC-MS/MS is a very common and robust technique for its determination.[11][16] LC-MS/MS is also widely used and can be advantageous for complex matrices or when analyzing this compound along with other pesticides that are more amenable to LC.[2][4] The choice often depends on the available instrumentation, the specific matrix, and the other analytes of interest.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for Fruits and Vegetables

  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.[2]

    • Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO₄ and 25 mg PSA.[4] For highly pigmented samples, consider adding 25 mg of GCB.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm filter.

    • The extract is now ready for LC-MS/MS analysis. For GC-MS/MS analysis, a solvent exchange to a more suitable solvent like ethyl acetate may be necessary.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

  • Sample Pre-treatment:

    • Filter the water sample (e.g., 500 mL) through a glass fiber filter to remove suspended solids.

    • Adjust the pH of the water sample to neutral (pH ~7).

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After loading, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

    • Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge with 5-10 mL of a suitable solvent, such as ethyl acetate or a mixture of dichloromethane and acetone.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a solvent compatible with the chromatographic system (e.g., mobile phase for LC or ethyl acetate for GC).

Quantitative Data Summary

Table 1: Recovery of this compound using Different Sample Preparation Methods

MatrixSample Preparation MethodFortification LevelAverage Recovery (%)% RSDReference
ApricotsLiquid-Liquid Extraction0.05 - 0.5 mg/kg74.8 - 96.513 - 29.6[15]
GrapesQuEChERS with µSPE cleanupNot Specified70 - 120< 20[4]
TeaQuEChERS with µSPE cleanupNot Specified70 - 120< 20[4]
RiceQuEChERS with µSPE cleanupNot Specified70 - 120< 20[4]
Red Chili PowderModified QuEChERS0.010 mg/kg93.2 - 94.6110.23 - 13.53[5]
SoilMethanol ExtractionSpiked Samples105 - 111Not Specified[18]

Table 2: Limits of Quantification (LOQ) for this compound in Various Matrices

MatrixAnalytical MethodLOQReference
ApricotsGC-MS0.05 mg/kg[15]
SoilLC-MS/MS10 ppb[1]
River WaterSpectrofluorimetry1.013 ng/mL
Red Chili PowderGC-MS/MS0.010 mg/kg
Food (General)GC-MS/MS0.01 - 0.02 mg/kg[14]

Visualizations

TroubleshootingWorkflow Start Start: Problem with This compound Analysis CheckRecovery Low or No Recovery? Start->CheckRecovery CheckPrecision High Variability in Replicates? CheckRecovery->CheckPrecision No IncompleteExtraction Incomplete Extraction? - Check solvent - Optimize homogenization CheckRecovery->IncompleteExtraction Yes CheckPeakShape Poor Peak Shape? CheckPrecision->CheckPeakShape No InhomogeneousSample Inhomogeneous Sample? - Improve homogenization CheckPrecision->InhomogeneousSample Yes CheckMatrixEffects Suspect Matrix Effects? CheckPeakShape->CheckMatrixEffects No Coelution Co-eluting Interferences? - Optimize cleanup step CheckPeakShape->Coelution Yes End Problem Resolved CheckMatrixEffects->End No ConfirmME Confirm with Post-Spike Experiment CheckMatrixEffects->ConfirmME Yes Degradation Analyte Degradation? - Avoid high temp & alkaline pH IncompleteExtraction->Degradation SPE_Issue SPE Elution Issue? - Check elution solvent/volume Degradation->SPE_Issue SPE_Issue->End InconsistentMethod Inconsistent Method Application? - Standardize procedure InhomogeneousSample->InconsistentMethod InconsistentMethod->End SolventMismatch Incorrect Reconstitution Solvent? - Match with mobile phase Coelution->SolventMismatch SolventMismatch->End MitigateME Mitigate Effects: - Matrix-matched calibration - Standard addition - Improve cleanup ConfirmME->MitigateME MitigateME->End

Caption: Troubleshooting workflow for this compound sample preparation.

SamplePrepWorkflow Start Start: Sample Collection Homogenization Sample Homogenization (e.g., Grinding, Blending) Start->Homogenization Extraction Extraction (e.g., QuEChERS, LLE) Homogenization->Extraction PhaseSeparation Phase Separation (Centrifugation) Extraction->PhaseSeparation Cleanup Cleanup (e.g., d-SPE, SPE Cartridge) PhaseSeparation->Cleanup Evaporation Solvent Evaporation (Nitrogen Stream) Cleanup->Evaporation Reconstitution Reconstitution in Final Solvent Evaporation->Reconstitution Analysis Chromatographic Analysis (GC-MS/MS or LC-MS/MS) Reconstitution->Analysis

Caption: General workflow for this compound sample preparation.

References

Addressing the instability of Azinphos-methyl in alkaline conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the inherent instability of Azinphos-methyl in alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution losing potency?

A1: this compound, an organophosphate insecticide, is susceptible to chemical degradation through alkaline hydrolysis.[1] If your experimental solution has a pH above neutral (pH > 7), the compound will begin to break down, leading to a loss of the active ingredient and compromising your experimental results. This degradation process accelerates significantly as the pH increases.[2][3][4]

Q2: What is alkaline hydrolysis and how does it affect this compound?

A2: Alkaline hydrolysis is a chemical reaction in which a molecule is cleaved by reacting with water in the presence of a base (hydroxide ions). For this compound, this process breaks down the complex molecule into less active or inactive metabolites.[1] The rate of this degradation is highly dependent on the pH of the solution.

Q3: At what pH does this compound become significantly unstable?

A3: this compound is relatively stable in acidic to neutral water but becomes increasingly unstable as the pH rises. It is very stable in water below pH 10.0, but above pH 11.0, it is rapidly hydrolyzed.[2][3][4] Even at a pH of 9, the half-life is dramatically shorter than at neutral or acidic pH.

Q4: What are the primary degradation products of this compound in alkaline conditions?

A4: Under alkaline conditions, this compound is hydrolyzed to several metabolites, including anthranilic acid and benzamide.[2][3][4] The benzotriazin moiety is a core component that gets cleaved during this process.

Troubleshooting Guide

Issue: Inconsistent or non-reproducible experimental results.

  • Possible Cause: Degradation of this compound due to alkaline conditions in your solvent or media.

  • Solution:

    • Verify pH: Always measure the pH of your stock solutions and final experimental media. Water from various sources can have a pH of 7.5 or higher.[1]

    • Use Buffers: Prepare your this compound solutions in an appropriate acidic buffer (e.g., a citrate or acetate buffer with a pH between 4 and 6) to maintain a stable environment.

    • Fresh Preparations: Prepare solutions fresh for each experiment, especially if a buffered system cannot be used. Avoid storing solutions for extended periods unless their stability at the storage conditions has been verified.

Issue: Complete loss of compound activity.

  • Possible Cause: Rapid degradation due to a high pH environment (pH > 9).

  • Solution:

    • Review Preparation Protocol: Ensure no alkaline reagents were inadvertently added to your solution.

    • Check Water Source: The pH of water can fluctuate based on its source and treatment.[1] Use purified, pH-controlled water for all preparations.

    • Consult Half-Life Data: Refer to the data table below. At pH 9, the half-life is only 12 hours, meaning 50% of the compound is gone in that time.[1] Plan your experiments accordingly.

Data on pH-Dependent Stability

The stability of this compound is quantified by its half-life (DT₅₀), the time it takes for 50% of the compound to degrade.

pH ValueHalf-Life (DT₅₀)Stability Classification
487 daysModerately Persistent
517 daysModerately Stable
710 daysModerately Stable
912 hoursUnstable
>11Rapid HydrolysisHighly Unstable
Source:[1][5]

Visual Guides and Workflows

The following diagrams illustrate the degradation pathway and recommended experimental workflows to ensure the stability of this compound.

cluster_main Alkaline Hydrolysis of this compound Azinphos This compound (Active) Hydrolysis Hydrolysis (OH⁻, H₂O) Azinphos->Hydrolysis pH > 7 Products Degradation Products (Inactive) Hydrolysis->Products Anthranilic Anthranilic Acid Products->Anthranilic Benzamide Benzamide Products->Benzamide Other Other Metabolites Products->Other cluster_workflow Workflow for Preparing Stable this compound Solutions start Start prep_buffer Prepare Acidic Buffer (e.g., pH 5 Citrate) start->prep_buffer check_ph1 Verify Buffer pH prep_buffer->check_ph1 dissolve Dissolve this compound in Buffer to Create Stock Solution check_ph1->dissolve pH Correct adjust1 Adjust pH check_ph1->adjust1 pH Incorrect store Store Stock Solution (e.g., -20°C, protected from light) dissolve->store prep_working Prepare Working Solution by Diluting Stock in Buffered Experimental Medium store->prep_working check_ph2 Verify Final pH of Working Solution prep_working->check_ph2 proceed Proceed with Experiment check_ph2->proceed pH Correct adjust2 Adjust pH or Remake Solution check_ph2->adjust2 pH Incorrect adjust1->check_ph1 adjust2->check_ph2

References

Methods for optimizing the extraction of Azinphos-methyl from complex samples.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for optimizing the extraction of Azinphos-methyl from complex samples.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and analysis of this compound.

Question: Why is my this compound recovery consistently low?

Possible Causes:

  • Analyte Degradation: this compound can degrade during sample preparation and storage. It is susceptible to hydrolysis, particularly in alkaline conditions (pH > 11.0).[1][2] Degradation can also be influenced by temperature and enzymatic activity in the sample matrix.[3][4] For instance, the half-life of this compound in orange juice is over 400 days at 0°C but drops to just 6.5 days at 40°C.[4]

  • Inefficient Extraction: The chosen solvent may not be optimal for extracting this compound from the specific sample matrix. The partitioning of the analyte between the sample and the extraction solvent may be poor. For complex matrices like soil, this compound adsorbs strongly to soil particles, which can hinder extraction.[1]

  • Suboptimal SPE/dSPE Parameters: For Solid-Phase Extraction (SPE) or dispersive-SPE (dSPE), issues can arise from incorrect sorbent selection, insufficient conditioning of the cartridge, improper pH of the sample, or using a suboptimal elution solvent.[5] For example, using nylon filter disks can lead to inadequate recovery.[6]

  • Matrix Effects: Co-extracted matrix components can suppress the ionization of this compound in the mass spectrometer source, leading to a lower signal and the appearance of low recovery.[7][8][9] This is a common issue in LC-MS/MS analysis of food samples.[7][8]

Recommended Solutions:

  • Control Degradation:

    • Process samples as quickly as possible. For high-water content samples, consider cryogenic homogenization (using dry ice or liquid nitrogen) to inactivate enzymes and slow chemical reactions.[3][10]

    • Maintain a neutral or slightly acidic pH during extraction. This compound is more stable in water below pH 10.0.[1][2]

    • Store samples and extracts at low temperatures (e.g., 4°C or frozen) to minimize degradation.[4][6]

  • Optimize Extraction Efficiency:

    • Solvent Selection: Acetonitrile is a commonly used and effective solvent for extracting this compound from various matrices, including soil and food.[11][12][13] For Liquid-Liquid Extraction (LLE), ensure the solvent-to-sample ratio is optimized; a 7:1 ratio is a good starting point.[14]

    • Improve Partitioning (QuEChERS/LLE): Use a "salting-out" effect by adding salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) to the acetonitrile/sample mixture. This enhances the phase separation and drives the analyte into the organic layer.[12][15][16] For dry samples like raisins or nuts, pre-wetting with water is crucial for effective extraction.[12][15]

    • Enhance Desorption (SPE): Ensure the SPE cartridge is properly conditioned to solvate the sorbent bed.[17] Optimize the elution solvent; a mixture of toluene and acetonitrile or n-hexane and acetone has been shown to be effective.[16][18]

  • Mitigate Matrix Effects:

    • Sample Cleanup: Employ a dSPE cleanup step after QuEChERS extraction. Sorbents like Primary Secondary Amine (PSA) are used to remove organic acids and sugars, while C18 can remove fats and graphitized carbon black (GCB) removes pigments.[12][16]

    • Dilution: Diluting the final extract can reduce the concentration of interfering matrix components injected into the analytical system.[8]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction procedure. This helps to compensate for signal suppression or enhancement caused by the matrix.[9][19][20]

Question: I'm seeing significant signal suppression/enhancement in my LC-MS/MS analysis. What can I do?

Possible Causes:

  • Co-eluting Matrix Components: Compounds from the sample matrix that are not removed during cleanup can elute at the same time as this compound and interfere with its ionization in the ESI source.[8] This is a primary cause of matrix effects.[8][9]

  • Inefficient Cleanup: The chosen cleanup method (e.g., dSPE sorbents) may not be effective for the specific interferences present in your sample matrix. For example, the acetic acid used in the AOAC QuEChERS method can reduce the effectiveness of PSA in removing certain co-extractives.[3]

  • High Matrix Complexity: Certain matrices, such as citrus fruits, legumes, oilseeds, and spices, are known to cause more significant matrix effects due to their complex composition of bioflavonoids, fats, starches, or proteins.[9][21]

Recommended Solutions:

  • Improve Sample Cleanup:

    • Optimize dSPE Sorbents: Tailor the dSPE sorbents to your matrix. For fatty matrices, add C18. For pigmented samples, consider adding GCB. A combination of MgSO₄, PSA, and C18 is often used for complex matrices like tea and rice.[22]

    • Use Different SPE Cartridges: For SPE, consider dual-layer cartridges like PSA/GCB for a more comprehensive cleanup of produce extracts.[16]

  • Modify Chromatographic Conditions:

    • Adjust the LC gradient to better separate this compound from co-eluting matrix components.[8]

    • Ensure the use of appropriate precursor and product ions for MS/MS detection to enhance selectivity.[13]

  • Use Compensation Strategies:

    • Matrix-Matched Standards: This is the most common and effective way to compensate for matrix effects. By preparing standards in a blank extract, the calibration curve will reflect the same signal suppression or enhancement as the samples.[9][19][20]

    • Isotopically Labeled Internal Standards: Using an isotopically labeled version of this compound is an excellent way to correct for both extraction efficiency and matrix effects, as the internal standard behaves nearly identically to the native analyte.[6][11]

  • Dilute the Extract: A simple but effective method is to dilute the final sample extract. This reduces the concentration of matrix components entering the MS source, thereby minimizing their impact on analyte ionization.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound in food samples?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted and highly effective for multi-residue pesticide analysis, including this compound, in a variety of food matrices like fruits, vegetables, and crops.[12][13][15][22] Its advantages include high recovery rates and suitability for high-throughput analysis.[12] The method typically involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE).[22]

Q2: How do I choose the right dSPE sorbents for my QuEChERS cleanup?

The choice of dSPE sorbent depends on the sample matrix:

  • Primary Secondary Amine (PSA): This is the most common sorbent. It effectively removes fatty acids, organic acids, and sugars.

  • C18 (Octadecylsilane): Use C18 in addition to PSA for samples with high fat content, such as nuts or oilseeds.[12][22]

  • Graphitized Carbon Black (GCB): GCB is very effective at removing pigments like chlorophyll and carotenoids, making it ideal for dark green vegetables (e.g., spinach) and highly colored fruits.[12][16] However, it can also retain some planar pesticides, so its use should be evaluated carefully.

Q3: Can I use Solid-Phase Extraction (SPE) for water samples?

Yes, SPE is a very effective technique for extracting and concentrating this compound and other pesticides from water samples.[18][23] A typical SPE workflow involves conditioning the cartridge, loading the water sample, washing away interferences, and eluting the analyte with an organic solvent.[5][17] This not only cleans the sample but also concentrates the analyte, allowing for lower detection limits.[23]

Q4: What are the key parameters to optimize for a Liquid-Liquid Extraction (LLE)?

For LLE, you should optimize the following:

  • Extraction Solvent: Choose a water-immiscible organic solvent in which this compound is highly soluble.

  • Solvent-to-Sample Ratio: A higher ratio of organic solvent to aqueous sample generally improves recovery. A starting point of 7:1 is often recommended.[14]

  • pH of Aqueous Phase: Adjusting the pH can improve partitioning. Since this compound is stable in neutral to acidic conditions, maintaining the pH in this range is advisable.[1]

  • Salting-Out: Adding a salt (e.g., sodium sulfate) to the aqueous sample can decrease the solubility of this compound in the water and drive it into the organic phase, increasing recovery.[14]

  • Extraction Time and Vigor: Ensure sufficient shaking time and intensity to allow for equilibrium to be reached between the two phases.[14]

Data Presentation

Table 1: Comparison of SPE Elution Solvents for this compound Recovery Data synthesized from an optimization study on a dual-layer PSA/GCB SPE cartridge. Analysis was performed by GC-MS.

Elution Solvent CompositionAverage Recovery (%)Relative Standard Deviation (%)
35% Toluene / 65% Acetonitrile933
10% Toluene / 90% Acetonitrile946
100% Acetonitrile706
100% Acetone4512
(Source: Synthesized from data in Sigma-Aldrich technical document)[16]

Table 2: Stability of this compound in Juice at Different Storage Temperatures Data from a degradation study in packed orange and peach juices.

Storage Temperature (°C)Half-Life in Orange Juice (days)Half-Life in Peach Juice (days)
406.57.8
2086.692.4
0407.7495.1
(Source: Kyriakidis et al., Food Addit Contam, 2001)[4]

Experimental Protocols

Protocol 1: QuEChERS Extraction for Fruits and Vegetables

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate before this step.[15]

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.[20]

  • Salting Out/Phase Separation: Add a QuEChERS salt packet, typically containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[15] Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.[13][20]

  • Cleanup (dSPE): Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube. The dSPE tube should contain anhydrous MgSO₄ (e.g., 900 mg) and a cleanup sorbent like PSA (e.g., 150 mg). For more complex matrices, C18 or GCB may be included.

  • Final Centrifugation: Vortex the dSPE tube for 1 minute, then centrifuge at ≥3000 x g for 5 minutes.

  • Analysis: Collect the supernatant, filter if necessary, and inject it into the LC-MS/MS or GC-MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

  • Sample Preparation: Collect a 100 mL water sample. If it contains sediment, centrifuge the sample to prevent clogging the SPE cartridge.[18]

  • Cartridge Conditioning: Sequentially pass the following solvents through the SPE cartridge (e.g., C18):

    • 5 mL ethyl acetate

    • 5 mL n-hexane

    • 5 mL acetone

    • 5 mL methanol

    • 5 mL HPLC-grade water[18] Ensure the sorbent does not go dry between the methanol and water steps.

  • Sample Loading: Load the water sample onto the conditioned cartridge at a flow rate of 2-3 mL/min.[18]

  • Sorbent Drying: After loading, add 5 mL of HPLC-grade water to wash the cartridge, then dry the sorbent thoroughly under vacuum for at least 60 minutes.[18] This step is critical for efficient elution.

  • Elution: Elute the trapped analytes with the optimized solvent. A two-step elution can be effective:

    • First, elute with 6 mL of n-hexane-acetone (3:1 v/v).

    • Second, elute with 5 mL of methanol.[18]

  • Concentration and Reconstitution: Combine the two eluates and evaporate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C. Reconstitute to a final volume of 1 mL with an appropriate solvent for analysis.[18]

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis A 1. Homogenize Sample (10 g) B 2. Add Acetonitrile (10 mL) & Shake A->B C 3. Add QuEChERS Salts & Shake B->C D 4. Centrifuge C->D E 5. Transfer Supernatant to dSPE Tube D->E F 6. Vortex & Centrifuge E->F G 7. Collect Supernatant for LC/GC-MS Analysis F->G SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction & Cleanup cluster_elution Elution & Analysis A 1. Condition Cartridge (Organic Solvents -> Water) B 2. Load Sample A->B C 3. Wash Cartridge B->C D 4. Dry Sorbent (Under Vacuum) C->D E 5. Elute Analyte (Organic Solvent) D->E F 6. Concentrate & Reconstitute E->F G 7. Analyze Extract F->G Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Low Analyte Recovery Cause1 Analyte Degradation Start->Cause1 Cause2 Inefficient Extraction Start->Cause2 Cause3 Matrix Effects (Signal Suppression) Start->Cause3 Sol1a Control pH & Temperature Cause1->Sol1a Sol1b Cryogenic Homogenization Cause1->Sol1b Sol2a Optimize Solvents Cause2->Sol2a Sol2b Use 'Salting Out' Cause2->Sol2b Sol2c Pre-wet Dry Samples Cause2->Sol2c Sol3a Improve dSPE/SPE Cleanup Cause3->Sol3a Sol3b Use Matrix-Matched Standards Cause3->Sol3b Sol3c Dilute Final Extract Cause3->Sol3c

References

How to reduce interference in the polarographic determination of Azinphos-methyl.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing interference during the polarographic determination of Azinphos-methyl.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of polarographic determination of this compound?

The polarographic determination of this compound is based on the electrochemical reduction of the pesticide at a dropping mercury electrode (DME). When an increasing negative potential is applied to the DME, this compound is reduced, causing a current to flow. The potential at which the current reaches half of its maximum is the half-wave potential (E½), which is characteristic of this compound under specific experimental conditions. The height of the polarographic wave is proportional to the concentration of this compound in the solution.

Q2: What are the common sources of interference in the polarographic determination of this compound?

Common sources of interference include:

  • Other electroactive species: Other pesticides, metal ions, or organic molecules present in the sample that are reduced at a similar potential to this compound can cause overlapping polarographic waves.

  • Matrix effects: Complex sample matrices, such as those from crops, soil, or biological fluids, can contain substances that adsorb to the electrode surface, altering the electrochemical response of this compound.[1]

  • Dissolved oxygen: Oxygen is electroactive and produces two reduction waves that can interfere with the analysis. It is crucial to remove dissolved oxygen from the sample solution before measurement.

  • Migration currents: These are caused by the movement of charged analytes in the electric field and can distort the shape of the polarographic wave. They are typically suppressed by using a high concentration of a supporting electrolyte.

  • Degradation products: this compound can degrade into other compounds that may also be electroactive and interfere with the determination of the parent compound.[2][3][4]

Q3: Why is the choice of supporting electrolyte important?

The supporting electrolyte is a solution of an electrochemically inactive salt at a concentration much higher than the analyte. Its primary roles are to:

  • Increase solution conductivity: This ensures that the potential drop across the solution is minimized.

  • Eliminate migration currents: The high concentration of ions from the supporting electrolyte carries the bulk of the current, ensuring that the analyte reaches the electrode surface primarily by diffusion.

  • Control pH: Buffering systems are often used as supporting electrolytes to maintain a constant pH, which is crucial as the reduction potential of many organic compounds, including pesticides, can be pH-dependent.

  • Complex with interfering ions: In some cases, the supporting electrolyte can form complexes with interfering metal ions, shifting their reduction potentials away from that of the analyte.

Q4: How does pH affect the polarographic determination of this compound?

The pH of the supporting electrolyte can significantly influence the polarographic determination of this compound in the following ways:

  • Shift in half-wave potential: The reduction of many organic functional groups involves the consumption of protons. Therefore, the half-wave potential can shift to more negative values with increasing pH.

  • Wave shape and height: The pH can affect the kinetics of the electrode reaction and the stability of the analyte, which can alter the shape and height of the polarographic wave.

  • Resolution from interferences: By adjusting the pH, it may be possible to shift the reduction potential of this compound away from that of an interfering compound, allowing for their simultaneous determination.

Troubleshooting Guides

This section provides solutions to common problems encountered during the polarographic determination of this compound.

Problem 1: Distorted or ill-defined polarographic waves.
Possible Cause Suggested Solution
Presence of polarographic maxima Add a maximum suppressor, such as Triton X-100 or gelatin, to the supporting electrolyte. Start with a low concentration (e.g., 0.002%) and optimize as needed.
Incomplete removal of dissolved oxygen Deoxygenate the sample solution for a longer period (10-15 minutes) with an inert gas (e.g., nitrogen or argon). Ensure the gas is purified to remove any traces of oxygen.
High resistance of the solution Ensure the concentration of the supporting electrolyte is sufficiently high (typically 0.1 M to 1 M).
Interference from adsorptive species Dilute the sample or use a different supporting electrolyte. In some cases, changing the solvent may also help.
Problem 2: Overlapping waves from interfering substances.
Possible Cause Suggested Solution
Presence of another electroactive compound with a similar half-wave potential 1. Adjust the pH: Varying the pH of the supporting electrolyte can shift the half-wave potentials of the analyte and interferent to different extents, potentially allowing for their resolution. 2. Change the supporting electrolyte: Different supporting electrolytes can alter the half-wave potentials of compounds due to complexation or other interactions. Experiment with different salt solutions (e.g., KCl, KNO₃, Britton-Robinson buffer). 3. Use a different polarographic technique: Differential Pulse Polarography (DPP) offers better resolution and sensitivity than classical DC polarography and can often separate overlapping peaks. Adsorptive Stripping Voltammetry (ASV) can also be used to enhance the signal of this compound and potentially reduce interference.[5]
Interference from degradation products Analyze the samples as soon as possible after preparation. If degradation is unavoidable, attempt to chromatographically separate the parent compound from its degradation products before polarographic analysis.[1]
Problem 3: Poor sensitivity or no detectable signal.
Possible Cause Suggested Solution
Concentration of this compound is below the detection limit 1. Use a more sensitive technique: Switch from DC polarography to Differential Pulse Polarography (DPP) or Adsorptive Stripping Voltammetry (ASV). ASV involves a preconcentration step where the analyte is adsorbed onto the mercury drop before the potential scan, significantly lowering the detection limit.[5] 2. Concentrate the sample: Use solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the this compound in the sample before analysis.
Incorrect potential range Ensure the potential scan range is wide enough to include the reduction potential of this compound.
Unsuitable supporting electrolyte or pH Optimize the composition and pH of the supporting electrolyte to obtain a well-defined and sensitive wave for this compound.

Data Presentation

Table 1: Influence of Supporting Electrolyte and pH on Polarographic Measurements

ParameterRecommended Conditions/ObservationsRationale
Supporting Electrolyte Britton-Robinson buffer, KCl, KNO₃, acetate buffers, phosphate buffers.Provides good conductivity and buffering capacity. The choice may depend on the specific interferents present.
pH Often in the acidic to neutral range (pH 2-7).[5] The optimal pH needs to be determined experimentally.The reduction potential of this compound can be pH-dependent. Adjusting the pH can help in resolving overlapping peaks.
Solvent Aqueous solutions with an organic modifier (e.g., ethanol, methanol, acetonitrile) may be necessary for solubility.[1]This compound has limited solubility in purely aqueous solutions. The organic solvent should be miscible with water and electrochemically inactive in the potential range of interest.

Experimental Protocols

Protocol 1: Sample Preparation from a Crop Matrix
  • Extraction: Homogenize a representative sample of the crop. Extract a known weight of the homogenized sample with a suitable organic solvent such as acetonitrile or acetone.[1]

  • Liquid-Liquid Partitioning: Add water and a non-polar solvent (e.g., hexane or dichloromethane) to the initial extract. Shake vigorously and allow the layers to separate. The this compound will partition into the organic layer.

  • Clean-up (if necessary): Pass the organic extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil or C18) to remove interfering co-extractives.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent from the cleaned-up extract under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the supporting electrolyte.

Protocol 2: Preparation of the Supporting Electrolyte and Sample for Analysis
  • Supporting Electrolyte Preparation: Prepare a 0.1 M solution of the chosen supporting electrolyte (e.g., Britton-Robinson buffer of a specific pH) in deionized water. If an organic modifier is needed, add it to the buffer.

  • Sample Dilution: Dilute an aliquot of the reconstituted sample extract with the supporting electrolyte to a concentration within the linear range of the polarographic method.

  • Deoxygenation: Transfer the final solution to the polarographic cell. Purge the solution with high-purity nitrogen or argon for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the measurement.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Polarographic Analysis extraction 1. Extraction (e.g., with acetonitrile) partitioning 2. Liquid-Liquid Partitioning (e.g., with hexane) extraction->partitioning cleanup 3. Clean-up (e.g., SPE) partitioning->cleanup reconstitution 4. Solvent Evaporation & Reconstitution in Supporting Electrolyte cleanup->reconstitution deoxygenation 5. Deoxygenation (N2 or Ar purge) reconstitution->deoxygenation measurement 6. Polarographic Measurement (e.g., DPP) deoxygenation->measurement

Caption: Experimental workflow for the polarographic determination of this compound.

troubleshooting_logic start Problem with Polarogram? distorted_wave Distorted Wave? start->distorted_wave overlapping_waves Overlapping Waves? start->overlapping_waves no_signal No/Low Signal? start->no_signal distorted_wave->overlapping_waves No sol_maxima Add Maxima Suppressor distorted_wave->sol_maxima Yes sol_oxygen Increase Deoxygenation Time distorted_wave->sol_oxygen Yes overlapping_waves->no_signal No sol_ph Adjust pH overlapping_waves->sol_ph Yes sol_electrolyte Change Supporting Electrolyte overlapping_waves->sol_electrolyte Yes sol_technique Use DPP or ASV overlapping_waves->sol_technique Yes no_signal->sol_technique Yes sol_concentrate Concentrate Sample no_signal->sol_concentrate Yes

Caption: Troubleshooting logic for common issues in this compound polarography.

References

Technical Support Center: Validating Analytical Methods for Azinphos-methyl in New Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for Azinphos-methyl in new food matrices.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for this compound analysis in food matrices?

A1: The most common and effective techniques for the analysis of this compound in food matrices are gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] Both methods offer high sensitivity and selectivity, which are crucial for detecting low-level residues in complex food samples.[5] The choice between GC-MS/MS and LC-MS/MS may depend on the specific matrix, available instrumentation, and the other pesticides being analyzed in the same multi-residue method.

Q2: What is the QuEChERS method and why is it commonly used for this compound analysis?

A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation method for pesticide residue analysis in food.[5][6][7] It involves an extraction step with an organic solvent (typically acetonitrile) and a subsequent clean-up step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components like fats, sugars, and pigments.[7] The method is popular due to its simplicity, speed, and effectiveness in providing high-quality extracts suitable for both GC-MS/MS and LC-MS/MS analysis.[5][6]

Q3: What are typical validation parameters to consider when developing a method for this compound in a new food matrix?

A3: When validating a new method, it is essential to evaluate parameters such as linearity, range, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). Selectivity (or specificity) is also critical to ensure that the method can differentiate this compound from other components in the matrix. Regulatory guidelines, such as those from SANTE, provide specific criteria for these parameters.[8]

Q4: What are matrix effects and how can they be mitigated in this compound analysis?

A4: Matrix effects are the alteration of the analytical signal of the target analyte due to co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[9] To compensate for matrix effects, it is common practice to use matrix-matched standards for calibration.[4][9] This involves preparing calibration standards in a blank matrix extract that is free of the analyte.

Troubleshooting Guide

Problem 1: Low or no recovery of this compound during sample preparation.

Possible Cause Suggested Solution
Inefficient Extraction Ensure the sample is thoroughly homogenized. For dry samples, consider adding a small amount of water to improve extraction efficiency.[4] Verify that the chosen extraction solvent is appropriate for the matrix. Acetonitrile is a common choice for QuEChERS.[9]
Analyte Degradation This compound can be susceptible to degradation under certain pH conditions. Ensure that any buffering during extraction is appropriate.
Inappropriate Clean-up Sorbent The choice of dSPE sorbent in the QuEChERS method is critical. For matrices with high fat content, a sorbent like C18 may be necessary. For pigmented matrices, graphitized carbon black (GCB) can be effective, but be aware that it may retain some planar pesticides.[6]
Loss during Solvent Evaporation If a solvent evaporation and reconstitution step is used, ensure the temperature is not too high, which could lead to the loss of the analyte. Gently flushing with a stream of nitrogen is a common practice.[4]

Problem 2: Poor chromatographic peak shape (e.g., tailing, fronting, or splitting).

Possible Cause Suggested Solution
Active Sites in the GC Inlet or Column Complex sample matrices can introduce non-volatile compounds that create active sites in the GC system, leading to peak tailing.[9] Regular maintenance, such as replacing the inlet liner and trimming the column, is crucial. Using a liner with glass wool can help trap non-volatile matrix components.
Matrix Overload Injecting a sample with a high concentration of matrix components can lead to column overload and poor peak shape. Consider diluting the final extract or optimizing the clean-up step to remove more interferences.
Incompatible Solvent for LC Injection In reversed-phase LC, injecting a sample in a solvent with a much higher organic content than the initial mobile phase can cause peak distortion.[8] If using QuEChERS (acetonitrile extract), consider diluting the extract with water or an aqueous buffer before injection.[8]
Column Contamination Build-up of matrix components on the analytical column can degrade performance. Implement a regular column washing procedure or use a guard column to protect the analytical column.

Problem 3: Inconsistent or non-reproducible results.

Possible Cause Suggested Solution
Inhomogeneous Sample Ensure the initial food sample is thoroughly homogenized to obtain a representative analytical portion.
Variable Matrix Effects Matrix effects can vary between samples of the same commodity. The use of an appropriate internal standard can help to compensate for this variability.
Inconsistent Sample Preparation Ensure all steps of the sample preparation, particularly vortexing and centrifugation times, are consistent across all samples.
Instrument Instability Check the stability of the mass spectrometer by monitoring the signal of a reference compound or running quality control standards throughout the analytical batch.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of this compound in various food matrices.

Table 1: Recovery Data for this compound in Different Food Matrices.

Food MatrixSpiking Level (mg/kg)Average Recovery (%)Analytical MethodReference
Grapes0.3 - 2.0107GC-thermionic detector[10]
Spinach0.1 - 1.082GC-thermionic detector[10]
Apricots0.05 - 0.574.8 - 96.5GC-MS[11]
Green Onions0.0193GC-NPD[9]
Apples0.0194GC-NPD[9]
Mushrooms0.0145GC-NPD[9]
Cabbage0.0170GC-NPD[9]
Various Foods0.0170 - 120LC-MS/MS[12]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound.

Food MatrixLOD (mg/kg)LOQ (mg/kg)Analytical MethodReference
Grapes-0.01GC-thermionic detector[10]
Vegetables0.01 or below-LC-MS/MS[2]
Apricots-0.05GC-MS[11]
Various Foods-0.01LC-MS/MS[12]

Experimental Protocols

1. Generic QuEChERS Sample Preparation Protocol

This protocol is a generalized procedure based on the principles of the QuEChERS method.

  • Homogenization: Homogenize a representative portion of the food sample.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (often with 1% acetic acid).

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 x g for 5 minutes.

  • Clean-up (dSPE):

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL centrifuge tube containing the appropriate dSPE sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove fats, and magnesium sulfate to remove residual water).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • The resulting supernatant is the final extract. It can be directly injected for LC-MS/MS analysis or may require solvent exchange for GC-MS/MS analysis.

2. GC-MS/MS and LC-MS/MS Instrumental Conditions

The following are typical instrumental parameters. These should be optimized for the specific instrument and application.

  • GC-MS/MS:

    • Column: A low-polarity column, such as a DB-5MS or equivalent, is commonly used.

    • Injection: Splitless injection is typical for trace analysis.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperatures: Inlet, transfer line, and ion source temperatures should be optimized to ensure efficient transfer and ionization without thermal degradation.

    • MS/MS: Operated in Multiple Reaction Monitoring (MRM) mode. At least two MRM transitions should be monitored for quantification and confirmation.[5]

  • LC-MS/MS:

    • Column: A C18 reversed-phase column is most common.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used for this compound.[3]

    • MS/MS: Operated in MRM mode, monitoring specific precursor-to-product ion transitions.

Table 3: Example MRM Transitions for this compound.

TechniquePrecursor Ion (m/z)Product Ion (m/z)ApplicationReference
LC-MS/MS318132Quantifier/Confirmer[2]
LC-MS/MS318160Confirmer[2]
GC-MS/MS160.1132.1Quantifier/Confirmer[5]
GC-MS/MS160.177.0Confirmer[5]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_gc GC-MS/MS cluster_lc LC-MS/MS cluster_data Data Processing Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifugation1->Cleanup Supernatant Centrifugation2 Centrifugation Cleanup->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract Supernatant GC_Injection GC Injection Final_Extract->GC_Injection LC_Injection LC Injection Final_Extract->LC_Injection GC_MSMS GC-MS/MS (MRM) GC_Injection->GC_MSMS Quantification Quantification (Matrix-Matched Standards) GC_MSMS->Quantification LC_MSMS LC-MS/MS (MRM) LC_Injection->LC_MSMS LC_MSMS->Quantification Confirmation Confirmation (Ion Ratios) Quantification->Confirmation Reporting Reporting Results Confirmation->Reporting

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Tree cluster_sample_prep Sample Preparation Issues cluster_instrumental Instrumental Issues cluster_quantification Quantification Issues Start Poor Analytical Result (Low Recovery, Bad Peak Shape, etc.) Check_Recovery Is Recovery Low? Start->Check_Recovery Check_Peak_Shape Is Peak Shape Poor? Start->Check_Peak_Shape Check_Reproducibility Are Results Irreproducible? Start->Check_Reproducibility Check_Homogenization Check Homogenization Check_Recovery->Check_Homogenization Yes Check_Extraction Optimize Extraction/Cleanup Check_Homogenization->Check_Extraction Check_Evaporation Check Evaporation Step Check_Extraction->Check_Evaporation Solution1 Solution: Improve Sample Prep Check_Evaporation->Solution1 Check_Inlet Maintain GC Inlet/Liner Check_Peak_Shape->Check_Inlet Yes Check_Column Check Column Condition Check_Inlet->Check_Column Check_Solvent Verify LC Injection Solvent Check_Column->Check_Solvent Solution2 Solution: Instrument Maintenance Check_Solvent->Solution2 Check_Matrix_Effects Use Matrix-Matched Standards Check_Reproducibility->Check_Matrix_Effects Yes Check_IS Use Internal Standard Check_Matrix_Effects->Check_IS Solution3 Solution: Refine Quantification Check_IS->Solution3

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Enhancing Azinphos-methyl Biodegradation in Contaminated Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on enhancing the biodegradation of Azinphos-methyl in contaminated soil.

Troubleshooting Guides

This section addresses common issues encountered during this compound biodegradation experiments.

Issue/Question Possible Causes Troubleshooting Steps
Slow or no degradation of this compound 1. Suboptimal environmental conditions: pH, temperature, and moisture levels may not be ideal for microbial activity.[1][2] 2. Low bioavailability of this compound: The contaminant may be strongly adsorbed to soil particles, making it inaccessible to microorganisms.[3] 3. Absence or low population of degrading microorganisms: The soil may lack indigenous microbes capable of degrading this compound. 4. Nutrient limitation: Lack of essential nutrients like nitrogen and phosphorus can hinder microbial growth and activity.[4] 5. Presence of toxic co-contaminants: Other toxic substances in the soil may be inhibiting microbial activity.1. Optimize environmental parameters: Adjust the soil pH to a neutral range (6.5-7.5). Maintain the temperature between 25-35°C. Ensure adequate soil moisture (50-70% of water holding capacity). 2. Enhance bioavailability: Consider the use of biosurfactants to increase the solubility and availability of this compound. Tilling the soil can also help. 3. Bioaugmentation: Introduce known this compound degrading microbial strains, such as Pseudomonas fluorescens or Bacillus subtilis, to the soil.[5] 4. Biostimulation: Amend the soil with sources of nitrogen and phosphorus (e.g., ammonium nitrate, potassium phosphate) to stimulate the growth of indigenous degrading microorganisms.[4] 5. Acclimation of microorganisms: Gradually expose the microbial culture to increasing concentrations of this compound and co-contaminants to select for resistant and efficient degraders.
Failure of bioaugmentation (inoculated microorganisms are not effective) 1. Poor survival of introduced strains: The introduced microorganisms may not be able to compete with the native soil microflora or may be susceptible to predation by protozoa.[1] 2. Loss of degrading plasmids: The genetic information for the degradation pathway, often located on plasmids, can be lost. 3. Inoculum size is too low: The initial number of introduced microorganisms may be insufficient to establish a viable population.[1]1. Use of a microbial consortium: A consortium of different microbial strains may be more robust and adaptable to the soil environment. 2. Immobilization of microorganisms: Encapsulating the microbial cells in a protective matrix (e.g., alginate beads) can enhance their survival and activity. 3. Optimize inoculum density: Increase the initial concentration of the microbial inoculum. A general guideline is to aim for a cell density of 10^6 to 10^8 cells per gram of soil.[1]
Accumulation of toxic intermediate metabolites 1. Incomplete degradation pathway: The microorganisms may only be able to partially degrade this compound, leading to the buildup of intermediate compounds. 2. Rate-limiting enzymatic step: One or more enzymatic reactions in the degradation pathway may be slow, causing a bottleneck and accumulation of the preceding metabolite.1. Use a microbial consortium with complementary metabolic pathways: Different strains may be able to degrade the intermediate metabolites that accumulate. 2. Optimize conditions for specific enzyme activity: If the rate-limiting enzyme is known, adjust environmental parameters (e.g., pH, temperature, co-factors) to enhance its activity. 3. Monitor metabolite formation: Regularly analyze soil samples to identify and quantify intermediate metabolites.
Inconsistent results between lab and field experiments 1. Heterogeneity of field soil: Soil properties can vary significantly across a contaminated site, leading to different degradation rates. 2. Fluctuating environmental conditions: Temperature, moisture, and nutrient availability are more variable in the field than in controlled laboratory settings. 3. Presence of competing microorganisms and predators: The complexity of the soil food web in the field can impact the survival and activity of degrading microorganisms.1. Thorough site characterization: Collect and analyze multiple soil samples from the field site to understand its heterogeneity. 2. Pilot-scale studies: Conduct experiments in larger, outdoor microcosms or mesocosms that more closely mimic field conditions before full-scale application. 3. Bioaugmentation with robust strains: Select microbial strains that are known to be competitive and resilient in diverse environmental conditions.

Frequently Asked Questions (FAQs)

1. What are the primary strategies to enhance this compound biodegradation in soil?

The two primary strategies are biostimulation and bioaugmentation .

  • Biostimulation involves modifying the soil environment to stimulate the growth and activity of indigenous microorganisms capable of degrading this compound. This is typically achieved by adding nutrients (e.g., nitrogen and phosphorus), electron acceptors (e.g., oxygen), and/or adjusting soil pH and moisture.[4]

  • Bioaugmentation is the introduction of specific, pre-selected microorganisms with a known ability to degrade this compound into the contaminated soil.[1] This is particularly useful when the indigenous microbial population lacks the necessary degradative capabilities.

2. Which microorganisms are known to degrade this compound?

Several bacterial and fungal species have been identified as capable of degrading this compound. Some of the most well-studied include:

  • Pseudomonas fluorescens

  • Bacillus subtilis [5]

  • Various species of Arthrobacter

3. What are the main degradation products of this compound?

The biodegradation of this compound proceeds through the cleavage of its phosphorus ester bonds and the breakdown of the benzotriazinone ring structure. Key metabolites that have been identified include:

  • Anthranilic acid

  • Benzamide

  • Salicylic acid

  • 3-(mercaptomethyl)-l,2,3-benzotriazin-4(3H)-one

  • 3-[(methylthio)methyl]-l,2,3-benzotriazin-4(3H)-one and its sulfinyl and sulfonyl derivatives

4. How does soil organic matter affect this compound biodegradation?

Soil organic matter can have a dual effect on the biodegradation of this compound. On one hand, it can serve as a source of carbon and energy for microorganisms, potentially enhancing their overall activity and co-metabolism of the pesticide.[6] On the other hand, this compound can adsorb to organic matter, which can decrease its bioavailability to microorganisms and slow down the degradation rate.[3] The overall impact depends on the type and amount of organic matter present in the soil.

5. What is a realistic timeframe for the bioremediation of this compound contaminated soil?

The timeframe for bioremediation can vary significantly depending on the initial concentration of this compound, soil type, environmental conditions, and the specific remediation strategy employed. The half-life of this compound in non-sterile soil under aerobic conditions is reported to be around 21 days, while under anaerobic conditions, it can be as long as 68 days. In sterile soil, the half-life can extend to 355 days, highlighting the importance of microbial activity in its degradation. With optimized bioremediation strategies, a significant reduction in this compound concentration can be achieved within a few weeks to several months.

Data Presentation

Table 1: Half-life of this compound under Different Environmental Conditions

Condition Half-life Reference
Soil (Non-sterile, Aerobic) 21 days
Soil (Non-sterile, Anaerobic) 68 days
Soil (Sterile) 355 days
Water (Pond, with sunlight and microorganisms) Up to 2 days
Water (pH > 11) Rapid hydrolysis[7]
Temperature (40°C) 25 - 71 days[8]
Temperature (20°C) 89 - 231 days[8]
Temperature (0°C) 124 - 267 days[8]

Experimental Protocols

Protocol 1: Isolation of this compound Degrading Bacteria from Soil
  • Enrichment Culture:

    • Collect soil samples from a site with a history of this compound application.

    • In a flask, combine 10 g of soil with 100 mL of a minimal salt medium (MSM) containing this compound as the sole carbon source (e.g., 50 mg/L).

    • Incubate the flask on a rotary shaker at 30°C for 7 days.

    • After 7 days, transfer 10 mL of the culture to a fresh flask of MSM with this compound and incubate for another 7 days. Repeat this step 3-4 times to enrich for bacteria that can utilize this compound.

  • Isolation and Purification:

    • After the final enrichment step, serially dilute the culture.

    • Spread plate the dilutions onto MSM agar plates containing this compound.

    • Incubate the plates at 30°C until colonies appear.

    • Select distinct colonies and streak them onto fresh MSM agar plates to obtain pure cultures.

  • Identification:

    • Identify the purified bacterial isolates using morphological and biochemical tests, and 16S rRNA gene sequencing.

Protocol 2: Soil Microcosm Setup for Biodegradation Studies
  • Soil Preparation:

    • Collect contaminated soil or spike uncontaminated soil with a known concentration of this compound.

    • Sieve the soil to remove large debris and ensure homogeneity.

    • Adjust the moisture content of the soil to 50-70% of its water-holding capacity.

  • Microcosm Assembly:

    • Place a known amount of the prepared soil (e.g., 100 g) into sterile glass jars or beakers.

    • For bioaugmentation studies, inoculate the soil with the isolated degrading bacteria. For biostimulation studies, amend the soil with the desired nutrients.

    • Include a sterile control (autoclaved soil) to account for abiotic degradation and a non-inoculated/non-amended control to measure natural attenuation.

    • Cover the microcosms with a breathable material (e.g., cotton plugs or perforated foil) to allow for gas exchange while minimizing contamination.

  • Incubation and Sampling:

    • Incubate the microcosms under controlled temperature and light conditions.

    • At regular intervals (e.g., 0, 7, 14, 28, and 56 days), collect soil samples from each microcosm for analysis.

  • Analysis:

    • Extract this compound and its metabolites from the soil samples using an appropriate solvent (e.g., acetonitrile).[9]

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the parent compound and its degradation products.[9][10]

Mandatory Visualization

Biodegradation_Workflow cluster_prep Preparation Phase cluster_setup Microcosm Setup cluster_exp Experimental Phase cluster_analysis Analysis Phase soil_collection Soil Collection (Contaminated Site) soil_prep Soil Preparation (Sieving, Moisture Adjustment) soil_collection->soil_prep microcosm_assembly Microcosm Assembly soil_prep->microcosm_assembly bacterial_isolation Isolation of Degrading Bacteria (Enrichment & Pure Culture) treatment_setup Treatment Setup (Bioaugmentation/Biostimulation) bacterial_isolation->treatment_setup control_setup Control Setup (Sterile & Natural Attenuation) microcosm_assembly->control_setup microcosm_assembly->treatment_setup incubation Incubation (Controlled Conditions) control_setup->incubation treatment_setup->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC/GC-MS Analysis extraction->analysis data_interpretation Data Interpretation analysis->data_interpretation

Caption: Experimental workflow for studying this compound biodegradation in soil microcosms.

Azinphos_Methyl_Degradation_Pathway Azinphos_methyl This compound Hydrolysis1 Hydrolysis (Phosphotriesterase) Azinphos_methyl->Hydrolysis1 Metabolite1 3-(mercaptomethyl)-1,2,3- benzotriazin-4(3H)-one Hydrolysis1->Metabolite1 Oxidation1 Oxidation Metabolite1->Oxidation1 Metabolite2 3-[(methylthio)methyl]-1,2,3- benzotriazin-4(3H)-one Oxidation1->Metabolite2 Oxidation2 Oxidation Metabolite2->Oxidation2 Metabolite3 Sulfinyl & Sulfonyl Derivatives Oxidation2->Metabolite3 Ring_cleavage Ring Cleavage Metabolite3->Ring_cleavage Anthranilic_acid Anthranilic Acid Ring_cleavage->Anthranilic_acid Further_degradation Further Degradation Anthranilic_acid->Further_degradation Benzamide Benzamide Further_degradation->Benzamide Salicylic_acid Salicylic Acid Further_degradation->Salicylic_acid Mineralization Mineralization (CO2, H2O, etc.) Benzamide->Mineralization Salicylic_acid->Mineralization

Caption: Proposed biodegradation pathway of this compound in soil.

References

Technical Support Center: Investigating and Addressing Azinphos-methyl Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Azinphos-methyl resistance in insect populations.

Quick Links

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Frequently Asked Questions (FAQs)

This section addresses common questions related to the investigation of this compound resistance.

Q1: What is the primary mode of action of this compound?

This compound is an organophosphate insecticide that functions as a non-systemic, contact, and stomach poison.[1][2] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system.[3][1][2][4] AChE is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the nerve synapse, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.[2][5]

Q2: What are the main mechanisms of insect resistance to this compound?

Insect populations can develop resistance to this compound through several mechanisms, primarily:

  • Metabolic Resistance: This is the most common mechanism and involves the enhanced detoxification of the insecticide by enzymes before it can reach its target site.[6][7] The primary enzyme families involved are:

    • Glutathione S-transferases (GSTs): These enzymes conjugate glutathione to the insecticide, rendering it more water-soluble and easier to excrete.[8] Increased GST activity has been associated with this compound resistance.[3][9]

    • Cytochrome P450 monooxygenases (P450s): These enzymes oxidize the insecticide, making it less toxic.[8]

    • Esterases: These enzymes hydrolyze the ester bonds in organophosphates, detoxifying them.[8]

  • Target-Site Resistance: This mechanism involves mutations in the gene encoding the acetylcholinesterase (AChE) enzyme. These mutations alter the structure of the enzyme, reducing its sensitivity to inhibition by this compound.[7][8]

  • Reduced Penetration: Changes in the insect's cuticle can slow down the absorption of the insecticide, providing more time for detoxification enzymes to act.[6][7][8]

  • Behavioral Resistance: Insects may develop behaviors to avoid contact with the insecticide, such as moving to unsprayed areas of a plant.[6][7]

Q3: How can I determine if an insect population is resistant to this compound?

Several methods can be used to detect and quantify this compound resistance:

  • Bioassays: These are the primary method for assessing the susceptibility of an insect population. Common bioassays include topical application, diet incorporation, and residual film methods. These assays determine the concentration or dose of the insecticide required to kill a certain percentage of the population (e.g., LC50 or LD50). A significantly higher LC50/LD50 value in a field population compared to a susceptible laboratory strain indicates resistance.

  • Biochemical Assays: These assays measure the activity of detoxification enzymes (GSTs, P450s, esterases) and the sensitivity of acetylcholinesterase to inhibition. Elevated enzyme activity or reduced AChE sensitivity in a field population can indicate the presence of metabolic or target-site resistance, respectively.

  • Molecular Diagnostics: These techniques, such as PCR-based methods, are used to detect specific gene mutations associated with resistance (e.g., mutations in the ace-1 gene encoding AChE) or to quantify the expression levels of detoxification enzyme genes.[10][11][12]

Q4: What is a resistance ratio and how is it interpreted?

A resistance ratio (RR) is a quantitative measure of the level of resistance in an insect population. It is calculated by dividing the LC50 (or LD50) of the field-collected (potentially resistant) population by the LC50 (or LD50) of a known susceptible population.

RR = LC50 of Resistant Population / LC50 of Susceptible Population

Interpretation of resistance ratios generally follows these guidelines:

  • RR < 5: No to very low resistance

  • RR 5 - 20: Low to moderate resistance

  • RR 21 - 100: High resistance

  • RR > 100: Very high resistance

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound resistance testing.

Bioassay Troubleshooting
Problem Possible Causes Solutions
High mortality in control group (>10-20%) Contaminated equipment or diet.Ensure all glassware, petri dishes, and diet ingredients are sterile.
Unhealthy or stressed insects.Use insects from a healthy, thriving colony. Avoid overcrowding and ensure proper environmental conditions (temperature, humidity).
Solvent toxicity (in topical or residual assays).Ensure the solvent has completely evaporated before introducing insects. Run a solvent-only control to confirm it is not causing mortality.
High variability in mortality between replicates Inconsistent application of insecticide.For topical applications, ensure the microapplicator is calibrated correctly and droplets are applied to the same location on each insect. For diet incorporation, ensure the insecticide is thoroughly and evenly mixed into the diet.
Variation in insect age, size, or sex.Use insects of a uniform age, developmental stage, and sex for each replicate.
Fluctuations in environmental conditions.Maintain consistent temperature, humidity, and photoperiod throughout the experiment.
Lower than expected mortality at high concentrations Insect population has developed high levels of resistance.Confirm with biochemical or molecular assays. Consider testing a wider range of concentrations.
Degradation of the this compound stock solution.Use a fresh stock solution and store it properly according to the manufacturer's instructions.
Errors in serial dilutions.Double-check calculations and ensure accurate pipetting during the preparation of dilutions.
Biochemical Assay Troubleshooting
Problem Possible Causes Solutions
High background noise or absorbance in blank wells Contaminated reagents or microplates.Use fresh, high-quality reagents and clean microplates.
Incomplete homogenization of insect tissue.Ensure complete homogenization and centrifuge the homogenate to pellet cellular debris before using the supernatant for the assay.
Low enzyme activity in all samples Improper sample storage.Store insect samples and homogenates at -80°C to prevent enzyme degradation. Avoid repeated freeze-thaw cycles.
Incorrect buffer pH or composition.Prepare buffers with the correct pH and components as specified in the protocol.
Inactive substrate.Use a fresh substrate solution.
High variability in enzyme activity between replicates Inconsistent homogenization.Homogenize each insect sample for the same duration and with the same intensity.
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent volumes are added to each well.
Temperature fluctuations during the assay.Use a temperature-controlled microplate reader or water bath to maintain a consistent temperature.
Molecular Diagnostics Troubleshooting
Problem Possible Causes Solutions
No PCR product Poor quality or insufficient DNA template.Use a standardized DNA extraction protocol and quantify the DNA concentration and purity before use.
PCR inhibitors in the DNA sample.Include a purification step in your DNA extraction protocol to remove potential inhibitors.
Incorrect annealing temperature.Optimize the annealing temperature for your specific primers using a gradient PCR.
Degraded primers.Store primers properly and use fresh dilutions.
Non-specific PCR products (multiple bands) Annealing temperature is too low.Increase the annealing temperature in increments of 1-2°C.
Primer-dimer formation.Redesign primers to avoid self-complementarity.
Inconsistent results between runs Variation in PCR reaction setup.Use a master mix to ensure all reactions receive the same components.
Thermal cycler malfunction.Ensure the thermal cycler is calibrated and functioning correctly.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Bioassays

1. Topical Application Bioassay

This method determines the dose of insecticide that is lethal to 50% of the population (LD50).

  • Materials:

    • Technical grade this compound (>95% purity)

    • Acetone (analytical grade)

    • Microapplicator

    • Glass vials or petri dishes

    • Healthy, uniform-aged adult insects

    • CO2 for anesthetizing insects

  • Procedure:

    • Prepare a stock solution of this compound in acetone.

    • Perform serial dilutions of the stock solution to create a range of at least 5-7 concentrations.

    • Anesthetize a batch of insects with CO2.

    • Using the microapplicator, apply a small, precise volume (e.g., 0.5-1 µL) of each insecticide dilution to the dorsal thorax of individual insects.

    • For the control group, apply acetone only.

    • Place the treated insects in clean vials or petri dishes with access to food and water.

    • Maintain the insects under controlled conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).

    • Assess mortality after 24, 48, and 72 hours. An insect is considered dead if it is unable to make a coordinated movement when gently prodded.

    • Record the number of dead insects for each concentration and the control.

    • Analyze the data using probit analysis to calculate the LD50 values and their 95% confidence intervals.

2. Diet Incorporation Bioassay

This method is suitable for larval stages and determines the lethal concentration of the insecticide in the diet (LC50).

  • Materials:

    • Technical grade this compound

    • Artificial diet for the specific insect species

    • Multi-well bioassay trays

    • Healthy, uniform-aged larvae

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Prepare a series of insecticide-diet mixtures by adding known amounts of the insecticide dilutions to the molten artificial diet just before it solidifies. Ensure thorough mixing.

    • For the control, add only the solvent to the diet.

    • Dispense the treated and control diets into the wells of the bioassay trays.

    • Place one larva in each well.

    • Seal the trays with a breathable lid.

    • Maintain the trays under controlled environmental conditions.

    • Assess larval mortality after a set period (e.g., 7 days).

    • Analyze the data using probit analysis to determine the LC50 values.

Biochemical Assays

1. Esterase Activity Assay

  • Principle: Measures the hydrolysis of α-naphthyl acetate to α-naphthol, which reacts with a diazo blue salt to produce a colored product.

  • Procedure:

    • Homogenize individual insects in phosphate buffer.

    • Centrifuge the homogenate and collect the supernatant.

    • In a microplate, add the supernatant, phosphate buffer, and α-naphthyl acetate solution.

    • Incubate at room temperature.

    • Add a solution of Fast Blue B salt to stop the reaction and develop the color.

    • Read the absorbance at a specific wavelength (e.g., 600 nm).

    • Quantify the protein content of each sample to normalize the enzyme activity.

2. Glutathione S-Transferase (GST) Activity Assay

  • Principle: Measures the conjugation of reduced glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (CDNB), resulting in an increase in absorbance.

  • Procedure:

    • Prepare insect homogenates as described for the esterase assay.

    • In a microplate, add the supernatant, phosphate buffer, GSH, and CDNB.

    • Measure the change in absorbance over time at 340 nm.

    • Normalize the activity by the protein concentration.

3. Cytochrome P450 Monooxygenase (P450) Activity Assay

  • Principle: Often measured using a model substrate like 7-ethoxycoumarin O-deethylation (ECOD), which produces a fluorescent product.

  • Procedure:

    • Prepare insect microsomes from homogenates by differential centrifugation.

    • In a microplate, add the microsomal suspension, buffer, NADPH, and 7-ethoxycoumarin.

    • Incubate at a specific temperature.

    • Stop the reaction and measure the fluorescence of the product (7-hydroxycoumarin).

    • Normalize the activity by the protein concentration.

4. Acetylcholinesterase (AChE) Inhibition Assay

  • Principle: Measures the hydrolysis of acetylthiocholine to thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored product. The rate of color change is proportional to AChE activity.

  • Procedure:

    • Prepare insect homogenates.

    • In a microplate, add the supernatant, buffer, and DTNB.

    • Add acetylthiocholine iodide to start the reaction.

    • Measure the change in absorbance over time at 412 nm.

    • To assess sensitivity, pre-incubate the homogenate with a range of this compound concentrations before adding the substrate.

Molecular Diagnostics

1. PCR-based Detection of ace-1 Mutations

  • Principle: Uses specific primers to amplify the region of the ace-1 gene known to harbor resistance-conferring mutations. The PCR products can then be sequenced or subjected to restriction fragment length polymorphism (RFLP) analysis to identify the mutations.

  • Procedure:

    • Extract genomic DNA from individual insects.

    • Perform PCR using primers flanking the target region of the ace-1 gene.

    • Analyze the PCR products by:

      • DNA sequencing: To directly identify nucleotide changes.

      • RFLP: If the mutation creates or abolishes a restriction enzyme site, the PCR product can be digested with the corresponding enzyme and the fragments analyzed by gel electrophoresis.

Quantitative Data Summary

The following tables summarize quantitative data on this compound resistance from various studies.

Table 1: LC50 Values and Resistance Ratios for this compound in Different Insect Species

Insect SpeciesLife StageBioassay MethodSusceptible Strain LC50 (mg/L)Resistant Strain LC50 (mg/L)Resistance Ratio (RR)Reference
Cydia pomonellaPost-diapausing larvaeNot specified---[3][9]
Black fliesLarvaeNot specified0.00900.0424.6[11]
Musca domesticaAdultTopical0.039 µ g/fly 0.057 - 0.607 µ g/fly 1.46 - 15.15[13]

Table 2: Enzyme Activity in Susceptible and this compound Resistant Insect Strains

Insect SpeciesEnzymeStrainEnzyme Activity (units/mg protein)Fold Increase in Resistant StrainReference
Cydia pomonellaGSTSusceptible--[3][9]
ResistantStatistically higher than susceptible-[3][9]
EsteraseSusceptibleNo significant difference-[3][9]
ResistantNo significant difference-[3][9]
P450 (PSMO)SusceptibleNo significant difference-[3][9]
ResistantNo significant difference-[3][9]

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound resistance.

AzinphosMethyl_ModeOfAction cluster_Neuron Nerve Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds to Signal Nerve Signal Transmission Receptor->Signal Initiates Azinphos This compound Azinphos->AChE Inhibits caption Mode of action of this compound at the nerve synapse.

Mode of action of this compound at the nerve synapse.

ResistanceMechanisms cluster_Mechanisms Resistance Mechanisms Azinphos This compound TargetSite Target Site (AChE) Azinphos->TargetSite Inhibition Metabolic Metabolic Resistance (GSTs, P450s, Esterases) Azinphos->Metabolic Detoxification Penetration Reduced Penetration (Thicker Cuticle) Azinphos->Penetration Blocked/Slowed Uptake Metabolic->Azinphos Inactivation TargetSiteMod Target-Site Modification (Altered AChE) TargetSiteMod->TargetSite Reduced Binding caption Overview of major insecticide resistance mechanisms.

Overview of major insecticide resistance mechanisms.

ExperimentalWorkflow Start Insect Population (Field Collected) Bioassay Bioassay (e.g., Topical Application) Start->Bioassay Biochemical Biochemical Assays (Enzyme Activity) Start->Biochemical Molecular Molecular Diagnostics (PCR, Sequencing) Start->Molecular DataAnalysis Data Analysis (LC50, RR, Gene Frequencies) Bioassay->DataAnalysis Biochemical->DataAnalysis Molecular->DataAnalysis Conclusion Resistance Assessment & Management Strategy DataAnalysis->Conclusion caption General workflow for investigating insecticide resistance.

General workflow for investigating insecticide resistance.

References

Technical Support Center: Accelerated HPLC Analysis of Azinphos-methyl Using Flow Programming

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing flow programming to accelerate the High-Performance Liquid Chromatography (HPLC) analysis of Azinphos-methyl. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the accuracy and efficiency of your analyses.

Frequently Asked Questions (FAQs)

Q1: What is flow programming in HPLC and how can it benefit the analysis of this compound?

A1: Flow programming in HPLC involves systematically changing the flow rate of the mobile phase during a single chromatographic run. For the analysis of this compound, this technique can significantly reduce analysis time without compromising the precision and accuracy of the results.[1][2] By starting with a lower flow rate to ensure good separation of early-eluting compounds and then increasing the flow rate, later-eluting components like this compound can be eluted more quickly.

Q2: What are the typical starting conditions for an HPLC method for this compound analysis?

A2: A common starting point for this compound analysis is reversed-phase HPLC.[3] Typical conditions involve a C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[4][5] Detection is often performed using a UV detector at wavelengths around 224 nm, 250 nm, 280 nm, or 300 nm.[1][3][6]

Q3: What internal standards are suitable for the quantitative analysis of this compound?

A3: For the quantitative analysis of this compound by HPLC, n-butyrophenone has been successfully used as an internal standard.[7] The use of an internal standard helps to correct for variations in injection volume and detector response, leading to more accurate and precise results.

Q4: What are the expected detection and quantification limits for this compound using HPLC?

A4: The limit of detection (LOD) and limit of quantification (LOQ) for this compound can vary depending on the specific HPLC method and detector used. However, methods have been developed with an LOD as low as 0.5 ppb.[3] For residue analysis in fruit, calibration curves have shown linearity in the range of 0.05-1 μg/ml.[4][5]

Experimental Protocols

Protocol 1: Accelerated Analysis using Flow Programming

This protocol is adapted from a method utilizing a bonded amine stationary phase and flow programming to expedite the analysis.[1]

1. Chromatographic Conditions:

  • Column: Partisil 10 PAC (Whatman, Inc.)
  • Mobile Phase: 30% Ethylene Dichloride, 69.78% Heptane, 0.11% Methanol, and 0.11% Acetonitrile.[1]
  • Flow Program:
  • Initial flow rate: 1.0 mL/min for the first 2 minutes.
  • Increase flow rate to 2.0 mL/min at 2 minutes into the run.[1]
  • Detection: UV at 280 nm.[1]
  • Temperature: Ambient.

2. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase.
  • Filter the sample through a 0.45 µm filter before injection.

3. Internal Standard:

  • An appropriate internal standard, such as n-butyrophenone, should be used for accurate quantification.[7]

Protocol 2: Reversed-Phase HPLC for Residue Analysis

This protocol is suitable for the simultaneous determination of this compound and other pesticide residues in fruit samples.[4][5]

1. Chromatographic Conditions:

  • Column: C8.[4][5]
  • Mobile Phase: Acetonitrile:Water (60:40).[4][5]
  • Flow Rate: 1.0 mL/min (isocratic).[4][5]
  • Detection: UV detector.
  • Temperature: Ambient.

2. Sample Preparation (Solid-Phase Extraction):

  • Extract the sample with a 50/50 mixture of Hexane and Acetone.[4][5]
  • Load the extract onto a C18 SPE cartridge for cleanup.[4][5]
  • Elute the cartridge with hexane.[4][5]
  • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for injection.

Quantitative Data Summary

ParameterMethod 1 (Flow Programming)Method 2 (Reversed-Phase)
Column Type Bonded Amine (Partisil 10 PAC)[1]C8[4][5]
Mobile Phase 30% Ethylene Dichloride, 69.78% Heptane, 0.11% Methanol, 0.11% Acetonitrile[1]Acetonitrile:Water (60:40)[4][5]
Flow Rate 1.0 mL/min for 2 min, then 2.0 mL/min[1]1.0 mL/min[4][5]
Detection Wavelength 280 nm[1]Not specified, UV detection used
Linear Range Not specified0.05 - 1 µg/mL[4][5]
Recovery Not specified>70%[4][5]

Visualized Workflows and Logic

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., Formulation, Fruit) Extraction Extraction (e.g., with Acetonitrile or Hexane/Acetone) Sample->Extraction Cleanup Cleanup (Optional) (e.g., Solid-Phase Extraction) Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation Chromatographic Separation (Flow Programming) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Internal Standard Method) Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Troubleshooting Guide

Q: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing can be caused by several factors:

  • Column Overload: Try reducing the injection volume or the concentration of your sample.

  • Secondary Silanol Interactions: If using a silica-based column, free silanol groups can interact with the analyte. Adding a small amount of a competitive base, like triethylamine, to the mobile phase can help.

  • Column Contamination: The column may be contaminated with strongly retained compounds. Try flushing the column with a strong solvent.

  • Column Degradation: The stationary phase may be degraded. If other solutions fail, replacing the column may be necessary.

Q: I am observing a drift in the retention time of this compound. What should I check?

A: Retention time drift is a common issue in HPLC and can be addressed by checking the following:

  • Mobile Phase Composition: Ensure the mobile phase is prepared accurately and is well-mixed. If using a gradient, ensure the pump is functioning correctly.[8]

  • Column Temperature: Fluctuations in column temperature can cause retention time shifts. Use a column oven to maintain a constant temperature.[8]

  • Flow Rate Fluctuation: Check for any leaks in the system that could cause the flow rate to vary. Ensure the pump is delivering a consistent flow.[8]

  • Column Equilibration: Make sure the column is properly equilibrated with the mobile phase before starting the analysis.[8]

Q: I am not getting good resolution between this compound and other components in my sample. What can I do?

A: Poor resolution can be improved by:

  • Optimizing the Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile) to water. A lower percentage of the organic solvent will generally increase retention and may improve separation.

  • Changing the Flow Rate: A slower flow rate can sometimes improve resolution, although it will increase the analysis time.

  • Trying a Different Column: A column with a different stationary phase (e.g., C18 instead of C8) or a longer column with a smaller particle size may provide better separation.

  • Adjusting the pH of the Mobile Phase: If the analyte or co-eluting compounds have ionizable groups, adjusting the pH of the mobile phase can significantly alter their retention and improve resolution.

troubleshooting_guide cluster_retention_time Retention Time Issues cluster_peak_shape Peak Shape Problems cluster_resolution Resolution Issues start Problem Encountered rt_drift Retention Time Drift? start->rt_drift peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution check_temp Check Column Temperature Control rt_drift->check_temp check_mp Check Mobile Phase Composition rt_drift->check_mp check_flow Check for Leaks/Flow Rate Stability rt_drift->check_flow reduce_conc Reduce Sample Concentration peak_tailing->reduce_conc flush_column Flush Column with Strong Solvent peak_tailing->flush_column replace_column Replace Column peak_tailing->replace_column optimize_mp Optimize Mobile Phase poor_resolution->optimize_mp change_flow Adjust Flow Rate poor_resolution->change_flow change_column Try a Different Column poor_resolution->change_column

Caption: Troubleshooting decision tree for common HPLC issues.

References

Validation & Comparative

Azinphos-methyl: A Comparative Toxicological Analysis with Other Organophosphate Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of Azinphos-methyl with other prominent organophosphate pesticides. The information is intended to support research and development by offering a consolidated resource of key toxicological data, experimental methodologies, and an overview of the primary signaling pathway involved in organophosphate toxicity.

Executive Summary

This compound is a broad-spectrum organophosphate insecticide known for its high toxicity.[1][2][3] Like other organophosphates, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[4][5] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[6][7] This guide presents a comparative analysis of this compound's toxicity, primarily through lethal dose (LD50) and median inhibitory concentration (IC50) values, alongside other common organophosphates such as Parathion, Chlorpyrifos, and Malathion.

Comparative Toxicity Data

The acute toxicity of organophosphate pesticides is most commonly expressed in terms of LD50, the dose required to be lethal to 50% of a test population. The following tables summarize the available LD50 data for this compound and other selected organophosphates across different species and routes of exposure.

Table 1: Comparative Oral LD50 Values (mg/kg)
PesticideRatMouseGuinea Pig
This compound 4.4 - 16[2]8 - 20[2]80[2]
Parathion 3 - 8[8]--
Methyl Parathion ---
Chlorpyrifos ---
Diazinon ---
Malathion >2000[9]--

Note: A lower LD50 value indicates higher acute toxicity.

Table 2: Comparative Dermal LD50 Values (mg/kg)
PesticideRatMouse
This compound ->200[10]
Parathion 8[8]-
Methyl Parathion --
Diazinon --
Mevinphos -<200[10]
Table 3: Comparative Acetylcholinesterase (AChE) Inhibition (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. In the context of organophosphates, a lower IC50 for AChE indicates a more potent inhibitor.

PesticideIC50 (µM)Species/Enzyme Source
This compound (MeAZP) 2.19 ± 1.05[1]Sparus aurata (Gilthead seabream) auricle
Paraoxon (active metabolite of Parathion) 3.2 ± 1.5[1]Sparus aurata (Gilthead seabream) auricle
Chlorpyrifos-methyl (MeCCP) 93.7 ± 1.01[1]Sparus aurata (Gilthead seabream) auricle
Methamidophos (MET) 72.3 ± 1.2[1]Sparus aurata (Gilthead seabream) auricle
Diazinon (DZ) 164 ± 1.01[1]Sparus aurata (Gilthead seabream) auricle

Mechanism of Action: Cholinergic Signaling Pathway Disruption

Organophosphates exert their toxic effects by disrupting the normal functioning of the cholinergic signaling pathway. The primary target is the enzyme acetylcholinesterase (AChE).

Caption: Inhibition of Acetylcholinesterase by Organophosphates.

In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, transmitting a signal. Acetylcholinesterase (AChE) then rapidly hydrolyzes ACh into choline and acetate, terminating the signal. Organophosphates, such as this compound, irreversibly bind to and inhibit AChE.[6][7] This leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of ACh receptors, which results in the clinical manifestations of organophosphate poisoning.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological evaluation of organophosphate pesticides.

Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric Method)

This protocol is a common method for determining the in vitro inhibitory potential of organophosphates on AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (pH 7.4)

  • Test compound (organophosphate pesticide) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare serial dilutions of the test organophosphate compound.

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • Phosphate buffer

      • AChE solution

      • Test compound dilution (or solvent for control)

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation time to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding a mixture of DTNB and ATCI to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each concentration of the test compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: AChE, DTNB, ATCI, Buffer, Test Compound Plate_Setup Setup 96-well Plate Reagents->Plate_Setup Add_Components Add Buffer, AChE, and Test Compound to wells Plate_Setup->Add_Components Pre_Incubation Pre-incubate Add_Components->Pre_Incubation Add_Substrate Add DTNB/ATCI Mixture (Start Reaction) Pre_Incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Add_Substrate->Measure_Absorbance Calc_Inhibition Calculate % Inhibition Measure_Absorbance->Calc_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for a colorimetric AChE inhibition assay.

Acute Oral Toxicity Study (LD50 Determination)

This protocol outlines a generalized procedure for determining the acute oral LD50 in rodents, based on standard toxicology guidelines.

Materials and Methods:

  • Test animals (e.g., rats or mice of a specific strain, age, and sex)

  • Test compound (organophosphate pesticide)

  • Vehicle for administration (e.g., corn oil, water)

  • Oral gavage needles

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week prior to the study.

  • Dose Preparation: Prepare a range of dose concentrations of the test compound in the chosen vehicle.

  • Dosing:

    • Divide animals into groups, including a control group receiving only the vehicle.

    • Administer a single oral dose of the test compound to each animal in the treatment groups via oral gavage.

  • Observation:

    • Observe the animals for clinical signs of toxicity and mortality at regular intervals for a specified period (typically 14 days).

    • Record body weights at the beginning and end of the study.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • Data Analysis:

    • Use statistical methods (e.g., probit analysis) to calculate the LD50 value and its confidence intervals based on the mortality data.

LD50_Determination_Workflow cluster_setup Study Setup cluster_execution Study Execution cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Grouping Animal Grouping Animal_Acclimation->Grouping Dose_Prep Dose Preparation Dosing Single Oral Gavage Dose_Prep->Dosing Grouping->Dosing Observation 14-Day Observation (Mortality & Clinical Signs) Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy Statistical_Analysis Statistical Analysis (e.g., Probit Analysis) Observation->Statistical_Analysis LD50_Calculation Calculate LD50 Value Statistical_Analysis->LD50_Calculation

Caption: Workflow for an acute oral toxicity (LD50) study.

Conclusion

This compound is a highly toxic organophosphate insecticide, a fact substantiated by its low LD50 values and potent AChE inhibitory activity. The comparative data presented in this guide highlight the variability in toxicity among different organophosphate compounds and across various species. The provided experimental protocols offer a foundational understanding of the methodologies used to generate such toxicological data. This information serves as a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development, aiding in the assessment of risk and the development of potential countermeasures.

References

A Comparative Guide to the Validation of Azinphos-methyl Analytical Methods Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of Azinphos-methyl, a widely used organophosphate insecticide. The validation of these methods is crucial for ensuring data accuracy and reliability in food safety, environmental monitoring, and toxicology studies. This document emphasizes the use of Certified Reference Materials (CRMs) as a cornerstone of analytical quality assurance and presents supporting data from various studies.

Certified Reference Materials: The Gold Standard for Validation

The use of Certified Reference Materials (CRMs) is fundamental for the validation of analytical methods. CRMs are produced by accredited organizations and come with a certificate of analysis that specifies the property values and their uncertainties, ensuring traceability to international standards. Several suppliers offer this compound CRMs, typically certified under ISO 17034 and ISO/IEC 17025. These are available in neat form or as solutions in organic solvents like acetonitrile or hexane.

Key Suppliers of this compound CRMs:

  • Sigma-Aldrich (TraceCERT®): Offers a certified reference material produced in accordance with ISO/IEC 17025 and ISO 17034.

  • AccuStandard: Provides a Certified Reference Material of this compound in hexane at a concentration of 1000 µg/mL.[1]

  • LabStandard: Offers this compound as a neat Certified Reference Material (CRM) under ISO 17034.[2]

  • Dr. Ehrenstorfer: Supplies certified neat this compound with a certificate of analysis.[3]

  • CPAChem: Provides a certified reference material of this compound.[4]

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound determination depends on various factors, including the matrix, required sensitivity, sample throughput, and available instrumentation. The following table summarizes the performance of three common techniques: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), based on data from various validation studies.

ParameterGC-MS/MSLC-MS/MSELISA (Electrochemical Immunosensor)
Limit of Detection (LOD) 0.9 - 2.0 µg/kg (in sweet pepper)0.03 - 0.5 µg/kg (in sweet pepper)0.05 ng/mL (in water)[5][6]
Limit of Quantification (LOQ) 3.0 - 5.7 µg/kg (in sweet pepper)0.6 - 1.5 µg/kg (in sweet pepper)Not explicitly stated, but working range starts at 0.10 ng/mL[5][6]
Recovery 70-120% (general acceptance criteria)71-120% (in agro-food industrial sludge)[7]92-105% (in honeybee extract)[8]
**Linearity (R²) **> 0.99> 0.99Not applicable (sigmoidal curve)
Sample Throughput HighHighVery High
Matrix Effects Can be significant, often requiring matrix-matched standards.Can be significant, often requiring matrix-matched standards.Generally lower than chromatographic methods.[8]
Specificity HighHighCan have cross-reactivity with structurally similar compounds.[5][6]

Note: The performance data presented is sourced from different studies and matrices, which may affect direct comparability. Please refer to the cited sources for specific experimental conditions.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible results. Below are outlines of typical methodologies for the analysis of this compound.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.[9][10]

Protocol Outline:

  • Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.[11]

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube, and acetonitrile (with or without 1% acetic acid) is added. An internal standard may also be added at this stage. The tube is shaken vigorously for 1 minute.[12][13]

  • Salting-out: A mixture of salts (e.g., anhydrous magnesium sulfate, sodium chloride, sodium citrate) is added to the tube. The tube is shaken vigorously for 1 minute and then centrifuged. This step separates the sample into an aqueous layer and an acetonitrile layer containing the pesticides.[12][13]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a microcentrifuge tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences). The tube is vortexed and then centrifuged.[13]

  • Final Extract: The resulting supernatant is the final extract, which can be directly analyzed by GC-MS/MS or LC-MS/MS. For LC-MS/MS, a solvent exchange or dilution step may be necessary.[9]

GC-MS/MS Analysis

Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

Typical Parameters:

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, DB-5ms).

  • Carrier Gas: Helium or Hydrogen.[12]

  • Oven Temperature Program: A programmed temperature ramp to separate the analytes.

  • Ion Source: Electron Ionization (EI).

  • Mass Analyzer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound are monitored.[14][15]

LC-MS/MS Analysis

Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Typical Parameters:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.[7]

  • Ion Source: Electrospray Ionization (ESI) in positive mode is typically used for this compound.[16]

  • Mass Analyzer: Operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific transitions for this compound.[17][18]

ELISA (Enzyme-Linked Immunosorbent Assay)

This guide focuses on a competitive indirect ELISA format.

Protocol Outline:

  • Coating: Microtiter plate wells are coated with an this compound-protein conjugate.

  • Blocking: Unbound sites on the plate are blocked to prevent non-specific binding.

  • Competitive Reaction: A mixture of the sample (or standard) and a specific monoclonal antibody against this compound is added to the wells. This compound in the sample competes with the coated conjugate for binding to the antibody.

  • Washing: The plate is washed to remove unbound reagents.

  • Secondary Antibody: An enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-mouse IgG) is added, which binds to the primary antibody.

  • Washing: The plate is washed again.

  • Substrate Addition: A chromogenic or electrochemical substrate is added. The enzyme catalyzes a reaction that produces a measurable signal.

  • Detection: The signal (e.g., absorbance or current) is measured. The signal intensity is inversely proportional to the concentration of this compound in the sample.[8]

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the validation of an this compound analytical method using a certified reference material.

This compound Analytical Method Validation Workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Instrumental Analysis cluster_validation Method Validation Parameters CRM Obtain Certified Reference Material (CRM) SS Prepare Stock & Working Standard Solutions CRM->SS Sample Prepare Matrix Samples (Blank & Spiked) SS->Sample Extraction Sample Extraction (e.g., QuEChERS) Sample->Extraction ELISA ELISA Sample->ELISA Directly or after simple dilution Cleanup Extract Cleanup (e.g., d-SPE) Extraction->Cleanup GCMS GC-MS/MS Cleanup->GCMS Inject LCMS LC-MS/MS Cleanup->LCMS Inject Linearity Linearity & Range GCMS->Linearity Accuracy Accuracy (Recovery) GCMS->Accuracy Precision Precision (RSD) GCMS->Precision LODLOQ LOD & LOQ GCMS->LODLOQ Specificity Specificity GCMS->Specificity LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LODLOQ LCMS->Specificity ELISA->Accuracy ELISA->Precision ELISA->LODLOQ ELISA->Specificity Data Data Analysis & Reporting Linearity->Data Accuracy->Data Precision->Data LODLOQ->Data Specificity->Data

Caption: Workflow for this compound analytical method validation.

References

Cross-Validation of HPLC and GC Methods for Azinphos-methyl Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of Azinphos-methyl, an organophosphate insecticide. The following sections detail the experimental protocols and performance data to assist researchers in selecting the most suitable method for their specific analytical needs.

Introduction

This compound is a non-systemic, broad-spectrum organophosphate insecticide and acaricide. Due to its potential toxicity and environmental impact, accurate and reliable quantification in various matrices is crucial. Both HPLC and GC are powerful chromatographic techniques widely employed for pesticide residue analysis. This guide presents a cross-validation of these two methods, highlighting their respective strengths and weaknesses for this compound quantification. While GC has traditionally been a common method for organophosphate analysis, HPLC offers an alternative for thermally labile compounds.

Experimental Protocols

Detailed methodologies for both HPLC and GC analysis of this compound are presented below. These protocols are compiled from various validated methods found in the scientific literature.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the determination of this compound in various samples, including fruit and water.

  • Sample Preparation (QuEChERS Method for Fruits):

    • Homogenize 10 g of the sample with 10 mL of acetonitrile.

    • Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds and then centrifuge at high speed for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

  • HPLC-UV Conditions:

    • Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 224 nm, 280 nm, or 300 nm.

    • Injection Volume: 20 µL.

    • Internal Standard: n-butyrophenone can be used as an internal standard.

Gas Chromatography (GC) Method

This method is a well-established technique for the analysis of this compound, particularly with mass spectrometric detection for enhanced selectivity and sensitivity.

  • Sample Preparation (Liquid-Liquid Extraction for Blood):

    • To 500 µL of a blood sample, add an internal standard solution.

    • Perform liquid-liquid extraction with a suitable solvent mixture (e.g., toluene/chloroform, 4:1, v/v).

    • Vortex the mixture and centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., toluene) for GC injection.

  • GC-MS Conditions:

    • Column: Capillary column such as HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

    • Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.[1]

    • Inlet Temperature: 250°C.[1]

    • Oven Temperature Program:

      • Initial temperature of 60°C, hold for 5 minutes.

      • Ramp to 170°C at 15°C/min, hold for 5 minutes.

      • Ramp to 220°C at 5°C/min.

      • Ramp to 300°C at 25°C/min, hold for 3 minutes.[1]

    • Detector: Mass Spectrometer (MS) operated in electron impact (EI) mode.

    • Transfer Line Temperature: 300°C.[1]

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance data for HPLC and GC methods for this compound quantification, as reported in various studies. It is important to note that these values may vary depending on the specific instrumentation, sample matrix, and validation protocol.

Table 1: HPLC Method Performance for this compound

Validation ParameterReported ValueReference
Linearity Range0.05 - 1 µg/mL[2]
Correlation Coefficient (R²)≥ 0.99[2]
Limit of Detection (LOD)0.5 ppb (in apples)
Limit of Quantification (LOQ)Not explicitly stated in all reviewed sources
Accuracy (Recovery)>70% (in fruits)[2]
Precision (RSD)Not explicitly stated in all reviewed sources

Table 2: GC Method Performance for this compound

Validation ParameterReported ValueReference
Linearity Range30.0 - 2000.0 µg/L (in blood)[1]
Correlation Coefficient (R²)≥ 0.996[1]
Limit of Detection (LOD)10.0 µg/L (in blood)[1]
Limit of Quantification (LOQ)30.0 µg/L (in blood)[1]
Accuracy (% Error)-11.0 to 7.8% (in blood)[1]
Precision (% RSD)< 9.4% (in blood)[1]

Visualization of Analytical Processes

To further clarify the methodologies, the following diagrams illustrate the general workflow of chromatographic analysis and a comparison of the fundamental principles of HPLC and GC.

chromatographic_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sampling Sampling extraction Extraction (e.g., LLE, SPE, QuEChERS) sampling->extraction cleanup Clean-up (e.g., d-SPE) extraction->cleanup concentration Concentration/ Reconstitution cleanup->concentration injection Injection concentration->injection separation Chromatographic Separation (HPLC or GC) injection->separation detection Detection (e.g., UV, MS, FPD) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

General workflow of chromatographic analysis.

hplc_vs_gc cluster_hplc HPLC (High-Performance Liquid Chromatography) cluster_gc GC (Gas Chromatography) hplc_mp Mobile Phase: Liquid hplc_sp Stationary Phase: Solid particles in a column gc_mp Mobile Phase: Inert Gas hplc_mp->gc_mp Principle Difference hplc_analyte Analyte: Dissolved in mobile phase hplc_temp Temperature: Typically ambient gc_sp Stationary Phase: Liquid or solid coating in a capillary column gc_analyte Analyte: Volatilized (in gaseous state) gc_temp Temperature: High (oven)

Fundamental principles of HPLC vs. GC.

Conclusion

Both HPLC and GC are suitable and robust methods for the quantification of this compound. The choice between the two techniques often depends on the sample matrix, the required sensitivity, the availability of instrumentation, and the thermal stability of the analyte.

  • HPLC is advantageous for the analysis of thermally labile compounds and can often be performed at room temperature, simplifying the analytical setup. With UV detection, it provides good sensitivity for routine analysis.

  • GC , especially when coupled with a mass spectrometer (GC-MS), offers high sensitivity and selectivity, making it ideal for complex matrices and trace-level detection. The detailed fragmentation patterns obtained from MS also provide a high degree of confidence in compound identification.

For a comprehensive cross-validation, it is recommended to analyze the same set of samples using both methods and compare the results. This approach will provide the most accurate assessment of each method's performance for the specific matrix and analytical conditions in your laboratory.

References

A comparative toxicological study of Azinphos-methyl versus Malathion.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of two organophosphate insecticides, Azinphos-methyl and Malathion. The information presented is based on experimental data to assist researchers in understanding their relative toxicities and mechanisms of action.

Acute Toxicity Profile

This compound consistently demonstrates higher acute toxicity than Malathion across various routes of exposure and test species. The 50% lethal dose (LD50) is a standard measure of acute toxicity, with lower values indicating greater toxicity.

Parameter This compound Malathion Reference
Oral LD50 (Rat) 4.4 - 16 mg/kg1000 - 12,500 mg/kg[1][2][3]
Dermal LD50 (Rat) 88 - 220 mg/kg>2000 mg/kg[1][3]
Oral LD50 (Mouse) 8 - 20 mg/kg400 - 4000 mg/kg[1][3]
Oral LD50 (Guinea Pig) 80 mg/kgNot specified[1]
Inhalation LC50 (Rat, 1-hr) 0.4 mg/L>5.2 mg/L[1][3]
Oral LD50 (Mallard Duck) 136 mg/kg1485 mg/kg[1][4]
Oral LD50 (Pheasant) 74.9 mg/kg167 mg/kg[1][4]

Key Observation: this compound is substantially more toxic than Malathion, with oral LD50 values in rats being up to three orders of magnitude lower.

Mechanism of Action: Acetylcholinesterase Inhibition

Both this compound and Malathion are organophosphate insecticides that exert their toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[5][6][7][8]

Signaling Pathway of Acetylcholinesterase Inhibition

cluster_normal Normal Cholinergic Transmission cluster_inhibition Inhibition by Organophosphates ACh Acetylcholine (ACh) Synaptic_Cleft Synaptic Cleft ACh->Synaptic_Cleft Released into AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Synaptic_Cleft->AChE Hydrolyzes ACh Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Binds to ACh_Accumulation ACh Accumulation Synaptic_Cleft->ACh_Accumulation Leads to Nerve_Impulse Nerve Impulse Propagation Postsynaptic_Receptor->Nerve_Impulse Overstimulation Continuous Nerve Stimulation Postsynaptic_Receptor->Overstimulation OP Organophosphate (this compound or Malathion) OP->AChE Inhibits ACh_Accumulation->Postsynaptic_Receptor Constant binding Toxicity Toxicity / Paralysis Overstimulation->Toxicity

Caption: Cholinergic signaling disruption by organophosphates.

In a normal functioning nervous system, acetylcholine (ACh) is released into the synaptic cleft, binds to postsynaptic receptors to propagate a nerve impulse, and is then hydrolyzed by AChE into choline and acetate. This hydrolysis terminates the signal. This compound and Malathion, or more accurately their active metabolites, bind to the serine residue in the active site of AChE, leading to its irreversible inhibition.[5][9] This results in the accumulation of ACh in the synapse, causing continuous stimulation of nerve fibers, which can lead to paralysis and death.[6][10]

Metabolic Pathways

The metabolism of these insecticides is a critical determinant of their toxicity. Both undergo bioactivation to a more potent oxygen analog (oxon) and detoxification through various enzymatic pathways.

This compound Metabolism

This compound is metabolized in the liver by cytochrome P450 (CYP450) enzymes and glutathione transferases.[11][12] Bioactivation involves the conversion to its more toxic oxygen analog, gutoxon.[11] Detoxification pathways include the cleavage of the P-S-C bond and dealkylation.[11]

Metabolic Pathway of this compound

AZM This compound Gutoxon Gutoxon (Oxon) AZM->Gutoxon CYP450 (Bioactivation) Detox1 DMTP + MMBA AZM->Detox1 CYP450 (Detoxification) Detox2 Mono-demethylated AzM AZM->Detox2 GSH-mediated dealkylation Detox4 DMPDT + Glutathione-conjugated mercaptomethyl benzazimide AZM->Detox4 GSH-mediated dearylation AChE_Inhibition AChE Inhibition Gutoxon->AChE_Inhibition Excretion Excretion Detox1->Excretion Detox3 Di-demethylated AzM Detox2->Detox3 Further demethylation Detox3->Excretion Detox4->Excretion

Caption: Metabolic pathways of this compound.

Malathion Metabolism

Malathion is also bioactivated by cytochrome P450 enzymes to its more potent inhibitor of acetylcholinesterase, malaoxon.[9][10] However, mammals possess high levels of carboxylesterases that rapidly hydrolyze malathion to non-toxic metabolites, a pathway that is much slower in insects.[3][13] This difference in metabolic detoxification is a major reason for the selective toxicity of malathion, making it less toxic to mammals compared to insects.[13]

Metabolic Pathway of Malathion

Malathion Malathion Malaoxon Malaoxon Malathion->Malaoxon CYP450 (Bioactivation) Detox_Carboxy Malathion mono- and di-carboxylic acids Malathion->Detox_Carboxy Carboxylesterases (Detoxification - Rapid in Mammals) AChE_Inhibition AChE Inhibition Malaoxon->AChE_Inhibition Detox_Malaoxon Malaoxon mono- and di-carboxylic acids Malaoxon->Detox_Malaoxon Carboxylesterases (Detoxification) Excretion Excretion Detox_Carboxy->Excretion Detox_Malaoxon->Excretion

Caption: Metabolic pathways of Malathion.

Effects on Non-Target Organisms

Both insecticides can have significant impacts on non-target organisms, although the severity differs.

  • This compound: It is highly toxic to aquatic organisms, including fish, invertebrates, and amphibians, with LC50 values often below 1 mg/L.[1][8] It is also toxic to bees and other beneficial insects.[1] Wild mammals appear to be more vulnerable to this compound than birds.[1]

  • Malathion: While still toxic to non-target organisms, its toxicity is generally lower than that of this compound. It is highly toxic to bees and some aquatic life.[14] Malathion is considered moderately toxic to birds and has low toxicity to mammals.[4][14]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibition of AChE activity.[15][16]

Principle: Acetylthiocholine (ATCh) is used as a substrate for AChE. The hydrolysis of ATCh by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is proportional to AChE activity and can be measured spectrophotometrically at 412 nm.[15][16]

Materials:

  • 96-well microplate

  • Microplate reader

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound, Malathion) and a reference inhibitor.

Procedure:

  • Plate Setup: In a 96-well plate, prepare triplicate wells for blank (buffer only), control (AChE and buffer), and test compounds at various concentrations with AChE.

  • Pre-incubation: Add the buffer, AChE solution, and test compound or solvent to the respective wells. Incubate for a defined period (e.g., 15 minutes at 25°C).

  • Reaction Initiation: Add DTNB solution followed by ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specified duration (e.g., every 30 seconds for 10 minutes).

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of AChE inhibition relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) can then be calculated.

Experimental Workflow for Neurotoxicity Assessment

start Start: Dose Preparation dosing Animal Dosing (e.g., Oral Gavage) start->dosing observation Clinical Observation (e.g., FOB) dosing->observation behavior Motor Activity Assessment observation->behavior tissue Tissue Collection (Brain, Blood) behavior->tissue ache_assay AChE Inhibition Assay tissue->ache_assay histopath Neuropathology (Histological Examination) tissue->histopath data_analysis Data Analysis (LD50, NOAEL) ache_assay->data_analysis histopath->data_analysis end End: Toxicity Profile data_analysis->end

Caption: General experimental workflow for in vivo neurotoxicity.

In Vivo Neurotoxicity Assessment

Objective: To determine the neurotoxic effects of this compound and Malathion in a mammalian model (e.g., rats).

Procedure:

  • Animal Dosing: Administer graded doses of the test compounds to different groups of animals, typically via oral gavage. A control group receives the vehicle only.

  • Clinical Observations: Conduct regular observations for clinical signs of toxicity, such as tremors, salivation, lacrimation, and changes in gait and posture. A Functional Observational Battery (FOB) can be used for a systematic assessment.

  • Motor Activity: Measure spontaneous motor activity at specified time points after dosing using automated activity chambers.

  • Tissue Collection: At the end of the study, collect blood and brain tissue samples.

  • Cholinesterase Inhibition Measurement: Analyze plasma, red blood cell, and brain cholinesterase activity using the AChE inhibition assay described above.

  • Neuropathology: Perform histological examination of central and peripheral nervous system tissues to identify any treatment-related lesions.

  • Data Analysis: Analyze the data to determine the dose-response relationship, calculate LD50 values, and establish the No-Observed-Adverse-Effect Level (NOAEL).

Conclusion

The experimental data clearly indicates that this compound is a significantly more potent and acutely toxic organophosphate insecticide than Malathion. This is reflected in its substantially lower LD50 values across multiple species and routes of exposure. While both compounds share the same primary mechanism of action—acetylcholinesterase inhibition—the lower toxicity of Malathion in mammals is largely attributed to their efficient detoxification by carboxylesterases. This comparative analysis underscores the importance of considering both the intrinsic potency of a compound and its metabolic fate when evaluating toxicological risk.

References

A Comparative Analysis of Alternative Pest Control Methods Versus Azinphos-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanisms

The phasing out of broad-spectrum organophosphate insecticides like Azinphos-methyl has necessitated a critical evaluation of viable alternatives for effective pest management. This guide provides a detailed comparison of the efficacy of several alternative pest control methods against this compound, supported by experimental data. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven overview to inform future research and development in sustainable pest control.

Executive Summary

This compound, a potent acetylcholinesterase inhibitor, has long been a staple in pest management due to its broad-spectrum efficacy. However, concerns over its environmental impact and human toxicity have spurred the adoption of alternative methods. This guide examines three primary alternatives: Spinosad, a biologically derived insecticide; Mating Disruption, a pheromone-based strategy; and Kaolin Clay, a physical barrier protectant.

Our comparative analysis, based on a review of multiple field and laboratory studies, indicates that while no single alternative universally outperforms this compound across all pest species and conditions, each offers a viable and often more environmentally benign approach to pest control. Spinosad demonstrates comparable efficacy to this compound against a range of pests, particularly lepidopteran larvae. Mating disruption has proven highly effective for specific pests like the codling moth, significantly reducing reliance on conventional insecticides. Kaolin clay provides moderate but broad-spectrum suppression by creating a physical barrier.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the quantitative data from various studies, comparing the efficacy of alternative pest control methods with this compound. Efficacy is primarily measured by the percentage of fruit damage or insect mortality.

Pest SpeciesHost CropThis compound (% Fruit Damage)Spinosad (% Fruit Damage)Mating Disruption (% Fruit Damage)Kaolin Clay (% Fruit Damage)Untreated Control (% Fruit Damage)Citation
Codling Moth (Cydia pomonella)Apple7.9%Not Reported5.4%Not Reported18.2%[1]
Codling Moth (Cydia pomonella)Apple0.1%Not Reported2.2%Not ReportedNot Reported[2]
Codling Moth (Cydia pomonella)AppleNot Reported≤1.6%Not ReportedNot Reportedup to 37%[3]
Codling Moth (Cydia pomonella)Apple7.2% (with six sprays)Not Reported5.4% (with three sprays)Not ReportedNot Reported[2]
Codling Moth (Cydia pomonella)Apple0.1%Not Reported0.15%Not ReportedNot Reported[2]
Codling Moth (Cydia pomonella)Apple5.9 applications/season (pre-MD)Not Reported2.3 applications/season (post-MD)Not ReportedNot Reported[4]
Pear Psylla (Cacopsylla pyri)PearNot ReportedNot ReportedNot Reported37-71% efficacyNot Reported[5]
Pistachio Psyllid (Agonoscena pistaciae)PistachioNot ReportedNot ReportedNot ReportedUp to 100% deterrence of ovipositionNot Reported[6]
Pest SpeciesThis compound (Mortality %)Spinosad (Mortality %)Citation
Codling Moth (Cydia pomonella) Larvae (24-hour topical exposure)100%Not Reported[7]
Codling Moth (Cydia pomonella)Two- and five-fold resistance observedNo resistance observed[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of typical experimental protocols employed in the evaluation of these pest control methods.

Field Efficacy Trials for Fruit Damage Assessment
  • Experimental Design: Field trials are commonly structured using a randomized complete block design. This design helps to minimize the effects of field variability. Each block contains plots for each treatment (e.g., this compound, Spinosad, Mating Disruption, Kaolin Clay, and an untreated control). The number of replicates (blocks) typically ranges from four to six to ensure statistical robustness.[9]

  • Plot Size and Buffers: Individual plots need to be large enough to be representative and are separated by buffer zones to prevent spray drift and interference between treatments.

  • Treatment Application: Insecticides are applied using calibrated commercial sprayers to ensure uniform coverage.[1] Application timing is critical and is often determined by pest phenology models and monitoring data, such as pheromone trap captures.[1]

  • Data Collection: A predetermined number of fruits (e.g., 100-1000) are randomly sampled from each plot at various intervals and at harvest.[2] The presence of pest-inflicted damage (e.g., entry holes, stings) is recorded.[2]

  • Statistical Analysis: The percentage of damaged fruit per plot is calculated. Data are often subjected to analysis of variance (ANOVA) or generalized linear mixed models (GLMM) to determine significant differences between treatments.[10][11] Abbott's formula may be used to correct for mortality in the control group.

Laboratory Bioassays for Insecticide Susceptibility
  • Insect Rearing: Pest insects are reared in the laboratory under controlled conditions of temperature, humidity, and photoperiod to ensure a uniform and susceptible population for testing.

  • Bioassay Method: A common method is the diet-incorporation bioassay, where various concentrations of the insecticide are mixed into an artificial diet.[12] For contact insecticides, a topical application bioassay may be used, where a precise dose of the insecticide is applied directly to the insect's thorax.[12]

  • Experimental Units: A specified number of insects (e.g., 10-20 larvae or adults) are placed in individual containers (e.g., wells of a microplate) with the treated diet or are topically treated.[12] Each concentration and a control (solvent only) are replicated multiple times.

  • Data Collection: Mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours).[12]

  • Statistical Analysis: The dose-response data are analyzed using probit or logit analysis to calculate the lethal concentration (LC50) or lethal dose (LD50) values, which represent the concentration or dose required to kill 50% of the test population.

Monitoring in Mating Disruption Trials
  • Pheromone Traps: Pheromone-baited sticky traps are deployed within and around the experimental plots to monitor the population of the target male insects.[13]

  • Trap Placement and Density: Traps are typically placed in the upper third of the tree canopy at a specified density (e.g., 1 trap per 2.5 acres).[13]

  • Lure Type: In mating disruption plots, high-load pheromone lures are often used as the high concentration of pheromones in the air can overwhelm standard lures.[14]

  • Data Collection: Traps are checked regularly (e.g., weekly), and the number of captured male insects is recorded. "Trap shutdown," a significant reduction in captures in the mating disruption plots compared to control plots, is a key indicator of efficacy.[13]

  • Fruit Damage Assessment: In addition to trap captures, fruit damage is also assessed as described in the field efficacy trial protocol to directly measure the effectiveness of mating disruption in preventing crop damage.

Signaling Pathways and Mechanisms of Action

Understanding the mode of action of these pest control methods is fundamental for developing new products and managing resistance. The following diagrams illustrate the key signaling pathways and mechanisms.

Azinphos_Methyl_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_receptor Postsynaptic Acetylcholine Receptor ACh->ACh_receptor Binds to Nerve_Impulse Continuous Nerve Impulse ACh_receptor->Nerve_Impulse Leads to Azinphos_Methyl This compound Azinphos_Methyl->AChE Inhibits Paralysis Paralysis & Death Nerve_Impulse->Paralysis

This compound Mode of Action

This compound is an organophosphate insecticide that inhibits the enzyme acetylcholinesterase (AChE) in the synaptic cleft of the insect's nervous system.[15][16] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh), causing continuous stimulation of postsynaptic receptors, which results in nerve impulse fatigue, paralysis, and ultimately, the death of the insect.[15]

Spinosad_Pathway cluster_neuron Insect Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Excitation Hyperexcitation nAChR->Excitation GABA_R GABA Receptor GABA_R->Excitation Spinosad Spinosad Spinosad->nAChR Allosterically Activates Spinosad->GABA_R Disrupts Paralysis Paralysis & Death Excitation->Paralysis

Spinosad's Dual Mode of Action

Spinosad, a fermentation product of the actinomycete Saccharopolyspora spinosa, has a unique dual mode of action that targets the insect's nervous system.[12][17] It primarily acts as an allosteric activator of nicotinic acetylcholine receptors (nAChRs), leading to prolonged receptor activation and hyperexcitation.[17][18][19] Additionally, it can disrupt the function of gamma-aminobutyric acid (GABA) receptors.[17] This combined action results in involuntary muscle contractions, paralysis, and death.[17]

Mating_Disruption_Workflow Female_Moth Female Moth Pheromone_Plume Natural Pheromone Plume Female_Moth->Pheromone_Plume Releases Male_Moth Male Moth Confused_Male Confused Male Moth Pheromone_Plume->Male_Moth Attracts Dispensers Synthetic Pheromone Dispensers Dispensers->Confused_Male Overwhelms & Masks Plume No_Mating Mating Prevented Confused_Male->No_Mating

Mechanism of Mating Disruption

Mating disruption utilizes synthetic sex pheromones to permeate an area, making it difficult for male insects to locate females for mating.[20][21] The high concentration of synthetic pheromones can work through several mechanisms, including masking the natural pheromone plume released by females, creating false trails that males follow, and inducing sensory overload in the male's antennae, rendering him unable to respond to the female's signal.[20][22] This ultimately leads to a reduction in successful mating and subsequent generations of the pest.

Kaolin_Clay_Mechanism Plant_Surface Plant Surface (Leaf, Fruit) Particle_Film Protective Particle Film Plant_Surface->Particle_Film Forms Kaolin_Spray Kaolin Clay Spray Kaolin_Spray->Plant_Surface Applied to Deterrence Feeding & Oviposition Deterred Particle_Film->Deterrence Acts as Physical Barrier, Irritant, and Visual Obscurant Insect_Pest Insect Pest Insect_Pest->Particle_Film Encounters

Kaolin Clay's Physical Barrier Mechanism

Kaolin clay, a naturally occurring mineral, functions as a physical barrier against insect pests when applied as a spray to crops.[23][24][25] The fine particles form a protective film on the plant surfaces, which acts as a repellent and irritant to insects, deterring feeding and egg-laying (oviposition).[6][23][26] The white film can also disrupt the insect's ability to recognize the host plant.[24]

References

Degradation of Azinphos-methyl Across Diverse Soil Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the degradation kinetics of Azinphos-methyl, a broad-spectrum organophosphate insecticide, reveals significant variability in its persistence across different soil types. This guide synthesizes key experimental findings to provide researchers, scientists, and environmental professionals with a comparative overview of this compound's fate in the terrestrial environment. The degradation of this insecticide is a complex process governed by a combination of biotic and abiotic factors, with soil composition and microbial activity playing pivotal roles.

The persistence of this compound in soil is a critical factor in determining its potential for environmental contamination and non-target organism exposure. Understanding its degradation profile in various soils is essential for accurate risk assessment and the development of effective remediation strategies.

Comparative Degradation Rates of this compound in Various Soil Types

The rate at which this compound degrades is intrinsically linked to the physical and chemical properties of the soil. Key factors influencing its half-life include soil texture (the relative proportions of sand, silt, and clay), organic matter content, pH, and the presence of competent microbial populations.

Soil Type/ConditionOrganic Matter (%)Clay (%)Silt (%)pHHalf-life (t½) in daysReference Soil for Metabolite Study
Sandy LoamNot specifiedNot specifiedNot specifiedNot specified5No
Native Soil0.819.834.96.0Not specifiedYes
Standard Soil No. 12.665.814.96.1Not specifiedYes
Non-sterile Soil (Aerobic)Not specifiedNot specifiedNot specifiedNot specified21No
Non-sterile Soil (Anaerobic)Not specifiedNot specifiedNot specifiedNot specified68No
Sterile SoilNot specifiedNot specifiedNot specifiedNot specified355No
General Field Half-LifeNot specifiedNot specifiedNot specifiedNot specified10No

Note: The half-life data and soil characterization are compiled from multiple sources. The study that provided the detailed soil composition did not report the corresponding half-lives.

Biodegradation and volatilization are the primary routes of this compound dissipation from soil surfaces.[1] Chemical hydrolysis becomes a more significant degradation pathway in alkaline soils.[1] The persistence of this compound is considerably longer in sterile soil, highlighting the crucial role of microbial degradation.[1] In field conditions, it is reported that 90% of the applied this compound degrades within 30 days.[1]

Experimental Protocols

The following methodologies are representative of the experimental procedures used to assess the degradation of this compound in soil.

Soil Degradation Study Protocol

A common approach to studying pesticide degradation in a laboratory setting involves incubating soil samples treated with the pesticide under controlled conditions.[2]

  • Soil Collection and Preparation: Soil samples are collected from the desired locations. They are typically sieved to remove large debris and may be air-dried. The soil's physicochemical properties, such as texture, organic matter content, pH, and microbial biomass, are characterized prior to the experiment.

  • Pesticide Application: A solution of this compound, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples to achieve a specific concentration. The use of radiolabeled compounds allows for the tracking of the parent compound and its degradation products.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature and moisture level for a defined period. Aerobic or anaerobic conditions can be established depending on the study's objectives.

  • Sampling and Extraction: Subsamples of the soil are taken at various time intervals. The residues of this compound and its metabolites are extracted from the soil using appropriate organic solvents, such as acetonitrile.

  • Analysis: The concentration of this compound and its degradation products in the extracts is quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for identification.

  • Data Analysis: The degradation kinetics are determined by plotting the concentration of this compound over time. The half-life (t½) is then calculated from the first-order degradation rate constant.

Analytical Method for this compound in Soil

A specific method for the determination of this compound and its oxygen analog in soil involves the following steps:

  • Extraction: Residues are extracted from soil samples using acetonitrile.

  • Dilution and Filtration: The extract is diluted with water to a 90:10 water:acetonitrile solution and then filtered.

  • Quantification: The filtered solution is injected into a Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) system. Quantification is based on the use of isotopically labeled internal standards and comparison of peak areas with those of known standards.

Visualizing Degradation and Experimental Design

To better illustrate the processes involved in the degradation of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimental Phase cluster_analysis Analysis cluster_results Results soil_collection Soil Collection sieving Sieving & Homogenization soil_collection->sieving characterization Physicochemical Characterization sieving->characterization pesticide_application This compound Application (¹⁴C-labeled) characterization->pesticide_application incubation Controlled Incubation (Temperature, Moisture) pesticide_application->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis LC/MS/MS Analysis extraction->analysis kinetics Degradation Kinetics analysis->kinetics half_life Half-life Calculation kinetics->half_life

Experimental workflow for studying this compound degradation in soil.

The microbial degradation of this compound involves the transformation of the parent molecule into several intermediate metabolites, ultimately leading to the cleavage of the benzotriazinone ring.

degradation_pathway azinphos This compound metabolite1 3-(mercaptomethyl)-1,2,3- benzotriazin-4(3H)-one azinphos->metabolite1 Hydrolysis metabolite4 Benzazimide azinphos->metabolite4 Hydrolysis metabolite2 3-[(methylthio)methyl]-1,2,3- benzotriazin-4(3H)-one metabolite1->metabolite2 Methylation metabolite3 Sulfinyl & Sulfonyl Derivatives metabolite2->metabolite3 Oxidation anthranilic_acid Anthranilic Acid metabolite3->anthranilic_acid Ring Cleavage metabolite4->anthranilic_acid Ring Cleavage mineralization Mineralization (CO₂ + H₂O) anthranilic_acid->mineralization

Simplified microbial degradation pathway of this compound in soil.

References

A Comparative Guide to the Neurotoxic Effects of Azinphos-methyl and Carbamate Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurotoxic effects of the organophosphate insecticide Azinphos-methyl and the carbamate class of insecticides. The information presented is based on experimental data from publicly available scientific literature, offering an objective overview to inform research and development in neurotoxicology and drug development.

Executive Summary

This compound, an organophosphate, and carbamate insecticides are both potent neurotoxic agents that primarily act by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

The fundamental difference between these two classes of insecticides lies in the nature of their interaction with AChE. This compound causes a quasi-irreversible phosphorylation of the enzyme, leading to a long-lasting inhibition. In contrast, carbamates induce a reversible carbamylation of AChE, resulting in a shorter duration of action. This distinction has significant implications for the severity and duration of poisoning, as well as for the potential for chronic neurotoxicity.

Beyond their primary mechanism of action, both this compound and carbamates have been shown to induce oxidative stress, a secondary mechanism contributing to neuronal damage. Developmental neurotoxicity is another area of concern for both classes of compounds. This guide presents a comparative analysis of their acute toxicity, AChE inhibitory potency, effects on oxidative stress markers, and developmental neurotoxicity based on available experimental data.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data on the neurotoxic effects of this compound and representative carbamate insecticides. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: Acute Toxicity (LD50) in Rats
Compound ClassInsecticideOral LD50 (mg/kg) in Rats
Organophosphate This compound4.4 - 16[1][2][3]
Carbamate Carbaryl225 - 850
Carbofuran5.3 - 14.4
Aldicarb0.46 - 1.5
Methomyl17 - 24

Data compiled from multiple sources. The range in LD50 values can be attributed to variations in rat strain, sex, and the vehicle used for administration.

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition (IC50) in Rat Brain
Compound ClassInsecticideIC50 (µM) for Rat Brain AChE
Organophosphate This compound oxon*~0.005 (for Chlorpyrifos-oxon as a representative organophosphate oxon)[4]
Carbamate Carbaryl1.7[4]
Aldicarb2.4[4]
CarbofuranNot explicitly found for rat brain, but known to be a potent inhibitor.
Table 3: Comparative Effects on Oxidative Stress Markers in Rat Brain
Compound ClassInsecticideEffect on Malondialdehyde (MDA) Levels (Lipid Peroxidation)Effect on Catalase (CAT) Activity
Organophosphate This compoundIncreasedDecreased[5]
Carbamate CarbarylIncreasedInitially Induced, then Decreased[5]
CarbofuranIncreasedDecreased

This table provides a qualitative comparison based on available studies. Quantitative data from direct comparative studies in rat brain were limited.

Table 4: Developmental Neurotoxicity (NOAEL) in Rats
Compound ClassInsecticideDevelopmental Neurotoxicity NOAEL (mg/kg/day)
Organophosphate This compound0.9 (for brain cholinesterase inhibition)[1]
Carbamate Carbofuran0.1 (for offspring mortality and growth)
Carbaryl10 (for offspring viability and growth)

NOAEL (No-Observed-Adverse-Effect Level) values can vary based on the specific endpoint measured and the study design.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Acetylcholinesterase Inhibition

The primary neurotoxic mechanism for both this compound and carbamate insecticides is the disruption of cholinergic signaling through the inhibition of acetylcholinesterase.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitors Inhibitors Acetyl-CoA Acetyl-CoA ACh ACh Acetyl-CoA->ACh + Choline Choline Choline Choline->ACh Vesicle Vesicle ACh->Vesicle Packaging ChAT ChAT ChAT->ACh Synthesis ACh_synapse ACh Vesicle->ACh_synapse Release AChE Acetylcholinesterase ACh_synapse->AChE Hydrolysis Receptor Cholinergic Receptor ACh_synapse->Receptor Binding AChE->Choline Choline Acetate Acetate AChE->Acetate Acetate Signal_Transduction Signal Transduction Receptor->Signal_Transduction Neuronal_Response Neuronal Response Signal_Transduction->Neuronal_Response This compound This compound This compound->AChE Irreversible Inhibition Carbamates Carbamates Carbamates->AChE Reversible Inhibition

Caption: Cholinergic signaling pathway and points of inhibition.

Experimental Workflow for Neurotoxicity Assessment

A generalized workflow for assessing the neurotoxicity of insecticides is depicted below. This workflow outlines the key stages from exposure to data analysis.

Experimental_Workflow cluster_exposure Exposure Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Rats) Dosing Dosing Regimen (this compound or Carbamate) Animal_Model->Dosing Behavioral_Tests Neurobehavioral Assessment (e.g., Motor Activity, Learning & Memory) Dosing->Behavioral_Tests Biochemical_Assays Biochemical Assays (e.g., AChE activity, Oxidative Stress Markers) Dosing->Biochemical_Assays Histopathology Histopathological Examination (Brain Tissue) Dosing->Histopathology Data_Collection Data Collection Behavioral_Tests->Data_Collection Biochemical_Assays->Data_Collection Histopathology->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: Generalized experimental workflow for neurotoxicity studies.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the in vitro inhibitory potential of this compound and carbamates on AChE activity in rat brain tissue.

Methodology:

  • Tissue Preparation: Rat brains are dissected and homogenized in a cold phosphate buffer (e.g., 0.1 M, pH 7.4). The homogenate is then centrifuged to obtain the supernatant containing the AChE enzyme.

  • Incubation: The brain supernatant is pre-incubated with varying concentrations of the test compounds (this compound oxon or carbamate) for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 26°C).

  • Enzymatic Reaction: The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI), and a chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Measurement: The rate of the enzymatic reaction, which produces a colored product from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB, is measured spectrophotometrically at a wavelength of 412 nm.

  • Data Analysis: The percentage of AChE inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Lipid Peroxidation Assay (Malondialdehyde - MDA)

Objective: To assess the extent of oxidative stress in rat brain tissue following exposure to this compound or carbamates by measuring the levels of malondialdehyde (MDA), a marker of lipid peroxidation.

Methodology:

  • Tissue Preparation: Following in vivo exposure, rat brains are homogenized in a suitable buffer (e.g., KCl solution).

  • Reaction with Thiobarbituric Acid (TBA): An aliquot of the brain homogenate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

  • Heating: The mixture is heated in a water bath (e.g., at 95°C for 60 minutes) to facilitate the reaction between MDA and TBA, which forms a pink-colored complex.

  • Extraction: After cooling, the colored complex is extracted with a solvent such as n-butanol.

  • Measurement: The absorbance of the butanol layer is measured spectrophotometrically at 532 nm.

  • Quantification: The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA. Results are typically expressed as nmol of MDA per mg of protein.

Developmental Neurotoxicity Study

Objective: To evaluate the potential adverse effects of in utero and lactational exposure to this compound or carbamates on the developing nervous system of rat offspring.

Methodology:

  • Animal Dosing: Pregnant female rats are administered the test compound (this compound or carbamate) via gavage or in their diet throughout gestation and lactation. A control group receives the vehicle only.

  • Maternal Observations: Dams are monitored for clinical signs of toxicity, body weight changes, and food consumption.

  • Offspring Assessments:

    • Viability and Growth: The number of live and dead pups, as well as their body weights, are recorded at regular intervals.

    • Physical Development: The attainment of developmental milestones such as pinna detachment, eye opening, and incisor eruption is monitored.

    • Neurobehavioral Testing: At various postnatal ages, offspring are subjected to a battery of behavioral tests to assess motor activity, sensory function, learning, and memory.

    • Brain Morphometry and Histopathology: At the end of the study, the brains of the offspring are collected, weighed, and subjected to detailed histopathological examination to identify any structural abnormalities.

  • Data Analysis: Data from the treated groups are compared to the control group to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) for developmental neurotoxicity.

Conclusion

This compound and carbamate insecticides share a common primary mechanism of neurotoxicity through the inhibition of acetylcholinesterase. However, the irreversible nature of AChE inhibition by this compound generally leads to more persistent and severe neurotoxic effects compared to the reversible inhibition caused by carbamates. Both classes of insecticides also demonstrate the potential to induce oxidative stress and developmental neurotoxicity.

The quantitative data presented in this guide highlight the high acute toxicity of this compound and some carbamates. The differences in their IC50 values for AChE inhibition underscore the potency of these compounds at the molecular level. While direct comparative data on oxidative stress and developmental neurotoxicity are not always available from single studies, the existing evidence suggests that these are important secondary mechanisms of toxicity for both classes of insecticides.

This comparative guide serves as a valuable resource for researchers and professionals in the fields of neurotoxicology and drug development. A thorough understanding of the distinct and overlapping neurotoxic profiles of this compound and carbamates is crucial for risk assessment, the development of effective countermeasures, and the design of safer alternatives. Further research involving direct comparative studies will be instrumental in refining our understanding of the relative neurotoxic risks posed by these widely used insecticides.

References

Unveiling the Dichotomy: In Vivo vs. In Vitro Inhibition of Cholinesterase by Azinphos-Methyl

Author: BenchChem Technical Support Team. Date: December 2025

Azinphos-methyl, a broad-spectrum organophosphate insecticide, exerts its toxicity primarily through the inhibition of cholinesterase (ChE), a critical enzyme for the proper functioning of the nervous system.[1] Understanding the dynamics of this inhibition is paramount for toxicological assessment and the development of potential antidotes. This guide provides a comparative analysis of in vivo and in vitro studies on this compound's inhibitory effects on cholinesterase, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.

Like other organophosphates, this compound's primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE).[2][3] While this compound itself can inhibit AChE at high concentrations, its toxicity is significantly enhanced through bioactivation by cytochrome P450 enzymes, which convert it to its more potent oxygen analog, gutoxon.[2][4] This active metabolite then binds to the serine hydroxyl group at the active site of AChE, leading to the enzyme's inactivation.[2] The resulting accumulation of the neurotransmitter acetylcholine in synaptic clefts causes overstimulation of cholinergic receptors, leading to a range of neurotoxic effects.[2][3]

Quantitative Data on Cholinesterase Inhibition

The following tables summarize the quantitative data from various in vivo and in vitro studies, providing a clear comparison of this compound's inhibitory potency under different experimental conditions.

Table 1: In Vivo Cholinesterase Inhibition by this compound

OrganismTissueThis compound Dose/ConcentrationRoute of AdministrationDuration of ExposurePercentage of Cholinesterase InhibitionReference
MiceBrainNot specifiedOral (LD50)Not specified45-50% (lethal)[2][5]
RatsBrain, Salivary Glands, Blood SerumSublethalIntraperitoneal injectionNot specifiedSimilar levels of inhibition across tissues[1]
RatsPlasma, Red Blood Cells1 mg/kg/dayOral65 weeksInitial inhibition, returned to normal[1][6]
RatsBrain0.9 mg/kg bw per dayOralLong-termNOAEL[7]
DogsRed Blood Cells0.5 mg/kg/dayOralNot specifiedSlight, irregular decrease[1][6]
DogsBrain0.7 mg/kg bw per dayOralShort-termNOAEL[7]
Xenopus laevis (tadpoles)Whole body0.1 and 1 mg/LAqueous24 hoursSignificant inhibition[8][9]
Biomphalaria glabrata (gastropod)Whole soft tissue2.5 and 5 mg/LAqueous14 days>35%[9]
Lumbriculus variegatus (oligochaete)Whole soft tissueLower concentrations than B. glabrataAqueousNot specifiedSignificant inhibition (more sensitive)[10]
HumansPlasma, Erythrocytes0.25 mg/kg body weight/dayOral28 daysNo relevant changes[4]
HumansPlasma, Erythrocytesup to 1 mg/kg body weight (single dose)OralSingle doseNo relevant changes[4]

NOAEL: No Observed Adverse Effect Level

Table 2: In Vitro Cholinesterase Inhibition by this compound

Enzyme SourceThis compound ConcentrationIC50 Value / Percentage of InhibitionReference
Electric Eel AChE0.05, 0.5, 5, and 50 mg/LConcentration-dependent inhibition[8]
Cyprinus carpio (carp) brain homogenate0.05, 0.5, 5, and 50 mg/LMore sensitive to inhibition than amphibian AChE[8]
Pelophylax ridibundus (frog) brain homogenate0.05, 0.5, 5, and 50 mg/LRelatively more resistant to inhibition than fish AChE[8]
Xenopus laevis (frog) brain homogenate0.05, 0.5, 5, and 50 mg/LRelatively more resistant to inhibition than fish AChE[8]
Sparus aurata (sea bream) auricleNot specifiedIC50 of 2.19 +/- 1.05 µM[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for in vivo and in vitro cholinesterase inhibition assays.

Protocol 1: In Vivo Cholinesterase Activity Assay

This protocol outlines the general steps for assessing cholinesterase inhibition in animal models exposed to this compound.

  • Animal Dosing:

    • Select the appropriate animal model (e.g., rats, mice).

    • Administer this compound at various concentrations via the desired route (e.g., oral gavage, intraperitoneal injection, dietary).[1][6]

    • Include a control group receiving the vehicle only.

    • The duration of exposure can range from a single acute dose to chronic long-term administration.[6][7]

  • Tissue Collection and Homogenization:

    • At the end of the exposure period, euthanize the animals.

    • Rapidly dissect the target tissues (e.g., brain, blood) on ice.[12]

    • For blood samples, separate plasma and erythrocytes.

    • For tissue samples, weigh and homogenize in a cold phosphate buffer (e.g., 0.1 M, pH 7.4).[12][13]

    • Centrifuge the homogenate at a low temperature (e.g., 10,000 g for 10 minutes at 4°C) to obtain the supernatant containing the enzyme.[13]

  • Cholinesterase Activity Measurement (Ellman's Method):

    • The assay is typically performed in a 96-well microplate.

    • Add the tissue supernatant (sample) to the wells.

    • Add a chromogenic agent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to each well.[14]

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).[14][15]

    • The hydrolysis of ATCI by cholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product.[15]

    • Measure the change in absorbance at 412 nm over time using a microplate reader.[13]

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction.

    • Normalize the cholinesterase activity to the protein concentration of the sample.[12]

    • Express the results as a percentage of the activity in the control group to determine the percentage of inhibition.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a direct enzymatic assay to measure the inhibitory effect of this compound on AChE activity.

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M, pH 8.0.

    • AChE Solution: Prepare a solution of purified AChE (e.g., from electric eel) in the phosphate buffer.[8]

    • This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in the phosphate buffer to achieve the desired test concentrations.[15]

    • DTNB Solution (Ellman's Reagent): Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in the phosphate buffer.[14][15]

    • Substrate Solution (ATCI): Prepare a solution of acetylthiocholine iodide in the phosphate buffer. This solution should be prepared fresh.[14][15]

  • Assay Procedure (in a 96-well plate):

    • Enzyme and Inhibitor Pre-incubation:

      • Add the phosphate buffer to each well.

      • Add the AChE solution to each well.

      • Add the different concentrations of this compound solution to the test wells. For control wells (representing 100% enzyme activity), add the solvent used for the inhibitor.

      • Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[14]

    • Reaction Initiation and Measurement:

      • Add the DTNB solution to each well.

      • To start the reaction, add the ATCI solution to all wells.

      • Immediately begin monitoring the increase in absorbance at 412 nm using a microplate reader at regular intervals for a set period (e.g., 3-5 minutes).[13][14]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100.[15]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).[16]

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and experimental processes involved in the study of this compound's cholinesterase inhibition.

cluster_activation Bioactivation cluster_inhibition AChE Inhibition cluster_synapse Synaptic Effect AZM This compound Gutoxon Gutoxon (Oxon) AZM->Gutoxon CYP450 (Desulfuration) AChE_inhibited Inhibited AChE Gutoxon->AChE_inhibited Blocks Serine Active Site AChE Acetylcholinesterase (Active) ACh_hydrolysis ACh Hydrolysis (Terminated Signal) AChE->ACh_hydrolysis Catalyzes ACh_accumulation ACh Accumulation AChE_inhibited->ACh_accumulation Prevents Hydrolysis ACh Acetylcholine (ACh) ACh->ACh_hydrolysis ACh->ACh_accumulation

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

start Start dosing Animal Dosing (this compound or Vehicle) start->dosing exposure Exposure Period (Acute or Chronic) dosing->exposure euthanasia Euthanasia & Tissue Collection (e.g., Brain, Blood) exposure->euthanasia homogenization Tissue Homogenization & Centrifugation euthanasia->homogenization supernatant Collect Supernatant homogenization->supernatant assay Cholinesterase Activity Assay (Ellman's Method) supernatant->assay analysis Data Analysis (% Inhibition vs. Control) assay->analysis end End analysis->end

Caption: Generalized Workflow for In Vivo Cholinesterase Inhibition Studies.

start Start reagents Prepare Reagents (AChE, this compound, DTNB, ATCI) start->reagents preincubation Pre-incubation (AChE + this compound) reagents->preincubation reaction Initiate Reaction (Add DTNB and ATCI) preincubation->reaction measurement Measure Absorbance at 412 nm (Kinetic Reading) reaction->measurement analysis Data Analysis (% Inhibition, IC50 Calculation) measurement->analysis end End analysis->end

Caption: Generalized Workflow for In Vitro Cholinesterase Inhibition Assays.

Comparative Analysis: In Vivo vs. In Vitro Findings

The comparison between in vivo and in vitro studies on this compound reveals several key differences and complementary insights.

  • In Vitro Studies: These studies, conducted in a controlled environment outside a living organism, are invaluable for determining the direct inhibitory potential of this compound and its metabolites on the cholinesterase enzyme. They allow for the precise calculation of inhibitory parameters like the IC50 value, as seen in the study on the Sparus aurata auricle, which reported an IC50 of 2.19 µM.[11] In vitro assays also enable the comparison of enzyme sensitivity from different species, as demonstrated by the higher resistance of amphibian brain AChE compared to fish AChE.[8] This approach isolates the enzyme-inhibitor interaction from complex biological processes.

  • In Vivo Studies: In contrast, in vivo studies provide a more holistic understanding of this compound's toxicity within a complete biological system. These studies account for crucial factors such as absorption, distribution, metabolism, and excretion (ADME) of the compound. A critical aspect highlighted by in vivo research is the metabolic activation of this compound to its more potent oxon form, a process that is absent in simple in vitro enzyme assays unless liver microsomes are included.[2][4][17] The data from animal models show that significant cholinesterase inhibition, often exceeding 45-50% in the brain, is associated with lethal outcomes.[2][5] Furthermore, in vivo studies can establish dose-response relationships and no-effect levels (NOAELs) in different species, which are essential for risk assessment.[7] For instance, chronic exposure in rats and dogs helped to identify doses that caused initial inhibition followed by a return to normal enzyme levels, suggesting adaptive responses.[1][6]

The discrepancy in findings, such as the lack of significant cholinesterase inhibition in human volunteers at doses that might be expected to show an effect based on animal data, underscores the importance of interspecies differences in metabolism and sensitivity.[4] Ultimately, while in vitro studies offer a mechanistic and high-throughput screening approach, in vivo studies are indispensable for evaluating the overall toxicological profile and predicting the real-world impact of this compound exposure.

References

Unraveling the Environmental Legacy: A Comparative Analysis of Azinphos-methyl and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Azinphos-methyl, a broad-spectrum organophosphate insecticide, has long been valued for its efficacy in pest control. However, its environmental persistence and the toxicological profiles of its degradation products raise significant concerns for non-target organisms and ecosystem health. This guide provides a detailed comparison of the environmental effects of this compound and its primary metabolites: this compound oxon, Benzazimide, Dimethyl Phosphate (DMP), Dimethyl Phosphorothioate (DMTP), and Dimethyl Phosphorodithioate (DMDTP).

This analysis, intended for researchers, scientists, and drug development professionals, synthesizes available experimental data on the toxicity, persistence, and bioaccumulation of these compounds. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways, this guide aims to offer a clear and objective comparison to inform environmental risk assessments and the development of safer alternatives.

Executive Summary of Comparative Environmental Effects

This compound exhibits high toxicity to a wide range of non-target organisms, including aquatic life, birds, and mammals.[1][2] Its primary mechanism of toxicity is the inhibition of the enzyme acetylcholinesterase (AChE), leading to neurotoxic effects.[3] The principal concern with this compound's degradation is the formation of this compound oxon, a metabolite that is an even more potent AChE inhibitor.[3][4] While other metabolites like benzazimide and the dimethylated alkylphosphates are generally less toxic, their environmental fate and potential for synergistic effects warrant careful consideration.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the toxicity, persistence, and bioaccumulation of this compound and its metabolites.

Table 1: Comparative Aquatic Toxicity (LC50/EC50)

CompoundSpeciesEndpointConcentration (µg/L)Reference
This compound Rainbow Trout (Oncorhynchus mykiss)96-hr LC503[1]
Bluegill (Lepomis macrochirus)96-hr LC501.1
Daphnia magna (Water Flea)48-hr EC500.1 - 7.5
This compound oxon Data Not Available--
Benzazimide Data Not Available--
Dimethyl Phosphate (DMP) Fathead Minnow (Pimephales promelas)96-hr LC50>100,000[5]
Daphnia magna (Water Flea)48-hr EC50>100,000[5]
Dimethyl Phosphorothioate (DMTP) Data Not Available--
Dimethyl Phosphorodithioate (DMDTP) Fathead Minnow (Pimephales promelas)96-hr LC5023,500[6]
Daphnia magna (Water Flea)24-hr EC5045,500[6]

Table 2: Comparative Avian Toxicity (LD50)

CompoundSpeciesEndpointValue (mg/kg)Reference
This compound Bobwhite Quail (Colinus virginianus)Oral LD5032.2[1]
Mallard (Anas platyrhynchos)Oral LD50136[1]
Metabolites Data Not Available--

Table 3: Environmental Persistence (Half-life)

CompoundMatrixConditionHalf-lifeReference
This compound SoilAerobic21 days[2]
Water (Pond)-up to 2 days[7]
This compound oxon Soil-Data Not Available
Benzazimide Soil-Data Not Available
Dimethyl Phosphate (DMP) Soil-Data Not Available
Dimethyl Phosphorothioate (DMTP) Water-Data Not Available
Dimethyl Phosphorodithioate (DMDTP) Activated SludgeAerobicDegrades 500 mg/L in 7 hours[8]

Table 4: Bioaccumulation Potential (BCF)

CompoundSpeciesBCF ValueReference
This compound FishLow to medium tendency[7]
Metabolites Data Not Available-

Signaling Pathways and Experimental Workflows

The primary toxic mechanism of this compound and its oxon metabolite is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.

AChE_Inhibition Azinphos_methyl This compound Azinphos_methyl_oxon This compound oxon Azinphos_methyl->Azinphos_methyl_oxon Bioactivation (CYP450) AChE Acetylcholinesterase (AChE) Azinphos_methyl_oxon->AChE Inhibits Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes Accumulation Acetylcholine Accumulation AChE->Accumulation Blockage leads to Acetylcholine Acetylcholine Acetylcholine->Hydrolysis Substrate Choline + Acetate Choline + Acetate Hydrolysis->Choline + Acetate Neurotoxicity Neurotoxicity Accumulation->Neurotoxicity

This compound's bioactivation and subsequent inhibition of acetylcholinesterase.

The degradation of this compound in the environment follows several pathways, leading to the formation of its various metabolites.

Degradation_Pathway cluster_main This compound Degradation Azinphos_methyl This compound Azinphos_methyl_oxon This compound oxon Azinphos_methyl->Azinphos_methyl_oxon Oxidation Benzazimide Benzazimide Azinphos_methyl->Benzazimide Hydrolysis DMDTP Dimethyl Phosphorodithioate (DMDTP) Azinphos_methyl->DMDTP Cleavage DMTP Dimethyl Phosphorothioate (DMTP) Azinphos_methyl_oxon->DMTP Cleavage Further_Degradation Further Degradation Products (e.g., Anthranilic Acid) Benzazimide->Further_Degradation DMP Dimethyl Phosphate (DMP) DMTP->DMP Oxidation DMDTP->DMTP Oxidation DMP->Further_Degradation Experimental_Workflow cluster_workflow Acute Aquatic Toxicity Testing Workflow Test_Substance Prepare Test Substance (this compound or Metabolite) Range_Finding Range-Finding Test (Determine concentration range) Test_Substance->Range_Finding Test_Organisms Acclimate Test Organisms (e.g., Fish, Daphnia) Test_Organisms->Range_Finding Definitive_Test Definitive Test (Expose organisms to a series of concentrations) Range_Finding->Definitive_Test Observations Record Mortality/Immobilization (e.g., at 24, 48, 72, 96 hours) Definitive_Test->Observations Data_Analysis Analyze Data (Calculate LC50/EC50) Observations->Data_Analysis Report Report Results Data_Analysis->Report

References

Safety Operating Guide

Proper Disposal of Azinphos-methyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Azinphos-methyl is a highly hazardous organophosphate insecticide requiring strict disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound waste in a research and development setting. Adherence to these guidelines is critical due to its acute toxicity and detrimental effects on aquatic ecosystems.

Immediate Safety and Hazard Information

This compound is classified as a highly hazardous substance. It is fatal if swallowed, inhaled, or absorbed through the skin[1][2][3]. It is also a skin sensitizer and very toxic to aquatic life with long-lasting effects[2][3][4][5]. Before handling, it is imperative to be familiar with the specific safety data sheet (SDS) for the product in use.

Hazard Identification and Classification:

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral) Fatal if swallowed.[1][2]
Acute Toxicity (Dermal) Toxic or fatal in contact with skin.[1][2]
Acute Toxicity (Inhalation) Fatal if inhaled.[1][2]
Skin Sensitization May cause an allergic skin reaction.[2][5]
Aquatic Toxicity (Acute & Chronic) Very toxic to aquatic life with long-lasting effects.[2][3][4][5]
UN Number 2811 (for toxic solids) or 3018 (for liquids).[3][4]

Step-by-Step Disposal Procedures

The disposal of this compound and its containers must be managed as hazardous waste. This should be done through a licensed waste disposal contractor[4]. Under no circumstances should this compound or its containers be disposed of in standard laboratory trash or drains.

1. Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure all personnel are wearing appropriate PPE:

  • Respiratory Protection: In case of inadequate ventilation, wear respiratory protection[1][2]. A particulate filter device (EN 143) may be appropriate for solid forms[1].

  • Gloves: Wear protective gloves[1][2].

  • Eye/Face Protection: Use eye and face protection[1].

  • Protective Clothing: Wear protective clothing to prevent skin contact[1][2][6].

2. Waste Segregation and Collection:

  • Original Containers: Whenever possible, leave this compound waste in its original container[3]. Do not mix with other waste[3].

  • Labeling: Ensure all waste containers are clearly and accurately labeled as "Hazardous Waste - this compound" and include appropriate hazard symbols.

  • Storage: Store waste containers in a locked, well-ventilated, and designated hazardous waste accumulation area[2][3]. Keep containers tightly closed[1][2][3].

3. Empty Container Disposal:

  • Triple Rinsing: Empty containers must be triple or pressure rinsed before disposal[4].

  • Rinsate Collection: The rinsate from cleaning containers is also hazardous and must be collected and disposed of as this compound waste. Add rinsings to a spray tank if applicable, or collect for disposal[4].

  • Puncturing: After rinsing, puncture or crush the container to prevent reuse and dispose of it as hazardous waste[4][5].

4. Spill Management and Cleanup: In the event of a spill, immediate action is required to contain and clean up the material safely.

  • Evacuate: Isolate the spill area and keep unnecessary personnel away[4][6].

  • Ventilate: Ensure the area is well-ventilated[1].

  • Containment: Prevent the spilled material from entering drains, sewers, or waterways[1][4][5]. Use absorbent materials like sand, earth, or clay to contain the spill[4].

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a properly labeled, sealable drum for hazardous waste disposal[4][5].

  • Decontamination: Clean the spill area with a damp cloth, and also place the cloth in the disposal drum[4].

5. Final Disposal:

  • Licensed Contractor: Arrange for a licensed hazardous waste disposal contractor to collect and transport the this compound waste.

  • Approved Facilities: The waste must be taken to an approved landfill or an industrial combustion plant for final disposal[1][4].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

AzinphosMethylDisposal cluster_prep Preparation & Handling cluster_waste_type Waste Identification cluster_liquid Liquid Waste / Contaminated Solvents cluster_solid Solid Waste / Contaminated Materials cluster_container Empty Container cluster_storage_disposal Final Disposition start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe waste_type Identify Waste Type ppe->waste_type collect_liquid Collect in a labeled, sealed hazardous waste container. waste_type->collect_liquid Liquid collect_solid Collect in a labeled, sealed hazardous waste container. waste_type->collect_solid Solid/Spill Debris triple_rinse Triple rinse the container. waste_type->triple_rinse Empty Container storage Store in designated, secure hazardous waste area. collect_liquid->storage collect_solid->storage collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate puncture Puncture container to prevent reuse. collect_rinsate->puncture dispose_container Dispose of container as hazardous waste. puncture->dispose_container dispose_container->storage disposal Arrange for disposal by a licensed hazardous waste contractor. storage->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Azinphos-methyl

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and disposal guidelines for laboratory professionals handling Azinphos-methyl.

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The handling of hazardous materials such as this compound, a highly toxic organophosphate insecticide, demands strict adherence to safety protocols to mitigate risks of exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE): A Tabulated Overview

This compound is classified as fatal if swallowed, inhaled, or absorbed through the skin, and it can cause allergic skin reactions.[1][2][3][4] Therefore, the selection and proper use of appropriate personal protective equipment are critical. The following table summarizes the recommended PPE for handling this hazardous chemical.

PPE CategoryRecommended EquipmentSpecifications and Usage Notes
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn to prevent eye contact.[5][6] In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.
Hand Protection Chemical-resistant, impervious glovesViton™ gloves are specifically recommended.[5] Always wash the outside of gloves before removing them.[3]
Skin and Body Protection Long-sleeved clothing, chemical-resistant apron, and suitable protective clothingThis is to prevent any skin contact.[5][6][7] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2][4]
Respiratory Protection Appropriate certified respiratorsRequired when workers are facing concentrations above the exposure limit or in case of inadequate ventilation.[1][5] The type of respirator depends on the concentration of this compound in the air.

Respiratory Protection Specifications

The selection of a respirator is dependent on the airborne concentration of this compound. The following table provides guidance based on NIOSH recommendations.

Airborne ConcentrationRespirator TypeAssigned Protection Factor (APF)
Up to 2 mg/m³Any air-purifying half-mask respirator with organic vapor cartridge(s) in combination with an N95, R95, or P95 filter.10
Up to 5 mg/m³Any powered, air-purifying respirator with an organic vapor cartridge in combination with a high-efficiency particulate filter.25
Up to 10 mg/m³Any air-purifying full-facepiece respirator with organic vapor cartridge(s) in combination with an N100, R100, or P100 filter.50
Emergency or Planned Entry into Unknown Concentrations or IDLH ConditionsAny self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode.10,000
EscapeAny air-purifying, full-facepiece respirator (gas mask) with a chin-style, front- or back-mounted organic vapor canister having an N100, R100, or P100 filter.50

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure risks.

Pre-Handling Preparations
  • Training: Ensure all personnel handling this compound are thoroughly trained on its hazards, handling procedures, and emergency protocols.

  • Area Designation: Designate a specific, well-ventilated area for handling this compound. An eyewash station and a safety shower must be readily accessible.[3]

  • PPE Check: Before entering the designated area, inspect all PPE for integrity. Do not use damaged gloves or other compromised equipment.

  • Donning PPE: Put on PPE in the correct order: first, the protective clothing and/or apron, then the respirator, followed by eye and face protection, and finally, the gloves.

Handling Procedures
  • Work in a Ventilated Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Dust and Aerosol Generation: Handle the substance carefully to prevent the formation of dust or aerosols.[1][8]

  • Prevent Contamination: Do not eat, drink, or smoke in the work area.[1][2] Keep containers tightly closed when not in use.[1][2]

  • Immediate Clean-up: In case of a spill, follow the established emergency procedures immediately.

Post-Handling Decontamination
  • Doffing PPE: Remove PPE carefully to avoid contaminating yourself. The general sequence is to remove gloves first, followed by the protective clothing, face and eye protection, and finally the respirator.

  • Hand Washing: Wash hands thoroughly with soap and water after handling this compound and before leaving the work area.[1][5]

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][3]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Collection: Collect all this compound waste, including empty containers and contaminated PPE, in designated, properly labeled, and sealed containers.

  • Regulatory Compliance: Dispose of the waste in accordance with all local, regional, national, and international regulations.[2][4] This typically involves sending the waste to a licensed waste disposal facility or an approved industrial combustion plant.[1]

  • Container Disposal: Handle uncleaned containers as you would the product itself. Do not reuse empty containers for other purposes.

  • Environmental Protection: Do not allow this compound or its waste to enter drains, sewers, or waterways.[1][5]

Visualizing the Safe Handling Workflow

To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the logical workflow from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_training Training on Hazards & Procedures prep_area Designate Well-Ventilated Area prep_training->prep_area prep_ppe_check Inspect PPE for Integrity prep_area->prep_ppe_check prep_don Don PPE Correctly prep_ppe_check->prep_don handle_ventilate Work in Fume Hood prep_don->handle_ventilate handle_avoid_dust Avoid Dust/Aerosol Generation handle_ventilate->handle_avoid_dust handle_no_contaminate Prevent Contamination handle_avoid_dust->handle_no_contaminate post_doff Doff PPE Carefully handle_no_contaminate->post_doff Completion handle_spill Follow Spill Procedure handle_spill->post_doff After Spill Cleanup post_wash Wash Hands Thoroughly post_doff->post_wash post_clothing Decontaminate Clothing post_wash->post_clothing disp_collect Collect Waste in Labeled Containers post_clothing->disp_collect disp_comply Dispose via Licensed Facility disp_collect->disp_comply disp_container Handle Empty Containers as Waste disp_comply->disp_container disp_protect Prevent Environmental Release disp_container->disp_protect

Caption: Workflow for Safe Handling of this compound.

By adhering to these detailed safety protocols and operational plans, laboratories can significantly reduce the risks associated with handling this compound, fostering a safer research environment for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.